molecular formula C15H30O2 B15570794 Pentadecanoic acid-d2

Pentadecanoic acid-d2

カタログ番号: B15570794
分子量: 244.41 g/mol
InChIキー: WQEPLUUGTLDZJY-FNHLFAINSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pentadecanoic acid-d2 is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 244.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H30O2

分子量

244.41 g/mol

IUPAC名

2,2-dideuteriopentadecanoic acid

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2

InChIキー

WQEPLUUGTLDZJY-FNHLFAINSA-N

製品の起源

United States

Foundational & Exploratory

What is Pentadecanoic acid-d2 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentadecanoic acid-d2, a deuterated form of pentadecanoic acid. This document details its chemical and physical properties, its role in significant biological signaling pathways, and protocols for its application in research, particularly in the field of metabolomics.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of pentadecanoic acid, a 15-carbon saturated fatty acid. The notation "-d2" indicates that two hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.

Its primary application is as an internal standard for the precise and accurate quantification of its non-deuterated counterpart, pentadecanoic acid, in various biological samples.[1] The use of a deuterated standard is crucial for correcting for variations that can occur during sample preparation and analysis, thereby ensuring high accuracy and precision.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C15H28D2O2[1]
Molecular Weight 244.41 g/mol [1]
Exact Mass 244.23700 u[1]
Appearance White solid (estimated)[2]
Melting Point 51-53 °C (for non-deuterated form)[3]
Boiling Point 257 °C at 100 mmHg (for non-deuterated form)[3]
Solubility Soluble in ethanol.[3]

Biological Significance and Signaling Pathways

Pentadecanoic acid, the non-deuterated analogue of this compound, is an odd-chain saturated fatty acid that has garnered significant interest for its roles in human health. It is found in dairy fat and ruminant meat and can also be synthesized by the gut microbiota.[4] Emerging research has linked higher levels of pentadecanoic acid to a lower risk of chronic diseases, including type 2 diabetes and cardiovascular disease.[4]

Pentadecanoic acid exerts its biological effects through the modulation of several key signaling pathways. This compound is instrumental in the study of these pathways by enabling the accurate quantification of the endogenous compound.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are central regulators of cellular metabolism and growth. Pentadecanoic acid has been shown to activate AMPK and inhibit mTOR.[5] AMPK activation is a key event in cellular energy sensing, promoting catabolic pathways to generate ATP. Conversely, mTOR is a central regulator of cell growth and proliferation. The interplay between these two pathways is critical for maintaining cellular homeostasis.

AMPK_mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Pentadecanoic_acid Pentadecanoic Acid AMPK AMPK Pentadecanoic_acid->AMPK Activates Growth_Factors Growth Factors TSC_Complex TSC1/TSC2 Growth_Factors->TSC_Complex Inhibits Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Low_Energy Low Energy (High AMP/ATP) Low_Energy->AMPK Activates AMPK->mTORC1 Inhibits AMPK->TSC_Complex Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promotes Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates

Pentadecanoic Acid's role in the AMPK/mTOR signaling pathway.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Pentadecanoic acid has been shown to suppress the JAK2/STAT3 signaling pathway, suggesting its potential as an anti-cancer agent.[6]

JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Translocates to Nucleus Pentadecanoic_acid Pentadecanoic Acid Pentadecanoic_acid->JAK2 Inhibits

Inhibition of the JAK2/STAT3 signaling pathway by Pentadecanoic Acid.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry. The following is a general protocol for the quantification of pentadecanoic acid in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • This compound (internal standard)

  • Pentadecanoic acid (analytical standard)

  • HPLC-grade methanol, acetonitrile (B52724), isopropanol, and water

  • Formic acid or ammonium (B1175870) acetate

  • Biological matrix (e.g., plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole)

Sample Preparation
  • Standard Curve Preparation : Prepare a series of calibration standards by spiking known concentrations of pentadecanoic acid into the blank biological matrix.

  • Internal Standard Spiking : Add a fixed amount of this compound to all samples, calibration standards, and quality control samples.

  • Protein Precipitation : Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to the samples.

  • Vortex and Centrifuge : Vortex the samples thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

LC-MS/MS Analysis
  • Chromatographic Separation : Use a C18 reversed-phase column to separate pentadecanoic acid from other matrix components. A typical mobile phase would consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both pentadecanoic acid and this compound should be monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pentadecanoic acid[M-H]⁻Fragment ion
This compound[M-H]⁻Fragment ion

Note: The exact m/z values will need to be determined empirically on the specific instrument used.

Data Analysis
  • Peak Integration : Integrate the peak areas for both the native pentadecanoic acid and the deuterated internal standard.

  • Ratio Calculation : Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Calibration Curve : Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Quantification : Determine the concentration of pentadecanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Workflow for Quantitative Analysis using this compound.

Conclusion

This compound is an essential tool for researchers and scientists in the fields of metabolomics, drug development, and clinical research. Its use as an internal standard enables the reliable quantification of pentadecanoic acid, a fatty acid of growing interest due to its association with metabolic health. Understanding its chemical properties and its application in analytical methodologies is key to advancing our knowledge of the biological roles of odd-chain fatty acids.

References

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated pentadecanoic acid, a crucial tool in metabolic research, drug development, and clinical diagnostics. This document outlines its quantitative physical data, details the experimental protocols for its characterization and use, and visualizes its metabolic significance and analytical applications.

Quantitative Physical and Chemical Data

PropertyPentadecanoic AcidPentadecanoic Acid-d2Pentadecanoic Acid-d3Pentadecanoic Acid-d29
Synonyms C15:0, Pentadecylic Acid2,2-dideuteropentadecanoic acidC15:0-d3, Pentadecylic Acid-d3Pentadecanoic-d29 acid, Perdeuterated Pentadecanoic Acid
CAS Number 1002-84-2[1][2]64118-45-2[3]352431-40-4[4]130348-95-7[5]
Molecular Formula C₁₅H₃₀O₂[1][2]C₁₅H₂₈D₂O₂[3]C₁₅H₂₇D₃O₂[4]C₁₅HD₂₉O₂[5]
Molecular Weight 242.40 g/mol [1]244.41 g/mol [3]245.42 g/mol [6]271.58 g/mol [5]
Melting Point 51-53 °C[1]N/A[3]N/AN/A[7]
Boiling Point 257 °C at 100 mmHgN/A[3]N/AN/A[7]
Physical Form White crystalline solidSolidSolidWhite powder[5]
Solubility Insoluble in water.[8] Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[9]N/ADMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol: 25 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml.[4]N/A

Experimental Protocols

The methodologies for determining the physical characteristics of fatty acids and their utilization in research are well-established. Below are detailed protocols relevant to deuterated pentadecanoic acid.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point of fatty acids.

Methodology:

  • A small, accurately weighed sample (typically 1-10 mg) of the fatty acid is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the system is increased at a constant rate (e.g., 10°C/min).[10]

  • The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • An endothermic peak is observed as the sample melts. The temperature at the peak of this curve is recorded as the melting point.[11]

Determination of Solubility

The solubility of fatty acids in various solvents is a key characteristic for their handling and use in experiments.

Methodology:

  • Prepare a series of test tubes, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, chloroform).[8][9]

  • Add a small, pre-weighed amount of the fatty acid to each test tube.

  • Vigorously shake or vortex the tubes to facilitate dissolution.[9]

  • Allow the tubes to stand and observe. The absence of a separate phase or visible particles indicates solubility.

  • For quantitative measurement, incrementally add the fatty acid until saturation is reached (i.e., solid material remains undissolved). The total amount dissolved per volume of solvent represents the solubility. Turbidimetry and dynamic light scattering can also be used for more precise measurements of solubilization in aqueous media.[12]

Quantification of Fatty Acids using Deuterated Internal Standards by GC-MS

Deuterated pentadecanoic acid is frequently used as an internal standard for the accurate quantification of other fatty acids in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]

Methodology:

  • Sample Preparation: A known amount of the deuterated internal standard (e.g., pentadecanoic acid-d3) is added to the biological sample (e.g., plasma, cell lysate).[16][17]

  • Lipid Extraction: Total lipids are extracted from the sample using a solvent system, such as a mixture of methanol (B129727) and isooctane, often after acidification.[16]

  • Saponification (for total fatty acids): To measure fatty acids present in complex lipids, the extract is hydrolyzed using a base (e.g., 1N KOH) to release the fatty acids.[13]

  • Derivatization: The fatty acids are converted to volatile esters, commonly pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMEs), to improve their chromatographic properties.[13][17][18]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The fatty acid esters are separated on the gas chromatography column based on their boiling points and polarity. The mass spectrometer detects and quantifies the native fatty acid and its corresponding deuterated internal standard.

  • Quantification: A standard curve is generated using known concentrations of the non-labeled fatty acid and a fixed concentration of the deuterated standard. The ratio of the peak area of the native analyte to the peak area of the deuterated internal standard in the sample is used to determine the concentration of the native fatty acid from the standard curve.[13]

Signaling Pathways and Experimental Workflows

Metabolic Pathway: β-Oxidation of Pentadecanoic Acid

Pentadecanoic acid, as an odd-chain fatty acid, undergoes β-oxidation to produce acetyl-CoA and, in the final cycle, propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle, playing an anaplerotic role.[19]

beta_oxidation cluster_beta_ox β-Oxidation Cycles C15_0 Pentadecanoyl-CoA (C15) C13_0 Tridecanoyl-CoA (C13) C15_0->C13_0 - Acetyl-CoA AcetylCoA Acetyl-CoA PropionylCoA Propionyl-CoA (C3) SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization TCA TCA Cycle SuccinylCoA->TCA C11_0 Undecanoyl-CoA (C11) C13_0->C11_0 - Acetyl-CoA C9_0 Nonanoyl-CoA (C9) C11_0->C9_0 - Acetyl-CoA C7_0 Heptanoyl-CoA (C7) C9_0->C7_0 - Acetyl-CoA C5_0 Valeryl-CoA (C5) C7_0->C5_0 - Acetyl-CoA C5_0->PropionylCoA - Acetyl-CoA

Caption: β-Oxidation of pentadecanoic acid yielding acetyl-CoA and propionyl-CoA.

Conversion to Endocannabinoid Pentadecanoylcarnitine (PDC)

Recent research has shown that pentadecanoic acid is metabolized into pentadecanoylcarnitine (PDC). PDC is a newly discovered endocannabinoid that fully activates both cannabinoid receptors CB1 and CB2, suggesting a role for pentadecanoic acid in the endocannabinoid system.[20]

PDC_Pathway C15_0 Pentadecanoic Acid (C15:0) PDC Pentadecanoylcarnitine (PDC) C15_0->PDC Metabolism CB1 CB1 Receptor PDC->CB1 Activation CB2 CB2 Receptor PDC->CB2 Activation Response Physiological Response CB1->Response CB2->Response

Caption: Metabolic conversion of C15:0 to PDC and subsequent receptor activation.

Experimental Workflow: Quantitative Analysis using Deuterated Internal Standard

The use of deuterated pentadecanoic acid as an internal standard is a cornerstone of quantitative lipidomics. This workflow ensures high precision and accuracy by correcting for sample loss during preparation and variations in instrument response.[17]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Pentadecanoic Acid Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (e.g., FAME) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Detect Detection of Native and Deuterated Analytes GCMS->Detect Ratio Calculate Peak Area Ratio (Native / Deuterated) Detect->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Curve Standard Curve Curve->Concentration

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Technical Guide: Pentadecanoic Acid-d2 Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for Pentadecanoic acid-d2. It is intended to assist researchers, scientists, and professionals in drug development in understanding the quality control and analytical standards for this isotopically labeled compound.

Certificate of Analysis Summary

A Certificate of Analysis (C of A) for this compound provides critical data on its identity, purity, and isotopic enrichment. Below is a summary of typical specifications presented in a tabular format for clarity and comparison.

ParameterSpecificationMethod
Identity
Chemical NamePentadecanoic-2,2-d2 acid-
CAS Number64118-45-2-
Molecular FormulaC₁₅H₂₈D₂O₂-
Molecular Weight244.41 g/mol Mass Spectrometry
Purity
Chemical Purity≥98%Gas Chromatography (GC)
Isotopic Analysis
Isotopic Enrichment≥98 atom % DMass Spectrometry (MS)
Deuterated Forms≥99% (d₁-d₂)Mass Spectrometry (MS)
Physical Properties
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in organic solvents such as ethanol, DMSO, and DMF-
Storage
Recommended Storage-20°C-
Stability≥4 years (when stored as a solid at -20°C)-

Experimental Protocols

The quality and purity of this compound are confirmed through rigorous analytical testing. The following are detailed methodologies for the key experiments cited in the certificate of analysis.

Gas Chromatography (GC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any volatile impurities.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the solid in a suitable organic solvent (e.g., ethanol, dimethylformamide).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

  • Column: A non-polar capillary column (e.g., DB-1ms) is typically employed for the separation of fatty acids.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis: The area percent of the this compound peak relative to the total area of all peaks is calculated to determine the chemical purity.

Mass Spectrometry (MS) for Isotopic Enrichment

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for fatty acid analysis.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The molecular ion peak is analyzed to confirm the molecular weight of this compound (244.41 g/mol ).

    • The relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms are measured to calculate the isotopic enrichment. The atom % D is determined from this distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and the position of the deuterium (B1214612) labels in this compound.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Spectra Acquisition: Both ¹H (proton) and ²H (deuterium) NMR spectra are acquired.

  • Data Analysis:

    • In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the protons at the C2 position confirms the location of deuterium labeling.

    • The ²H NMR spectrum will show a signal at the chemical shift corresponding to the C2 position, confirming the presence of deuterium at that site.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships involved in the analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Solid B Dissolve in Solvent A->B C Inject Sample B->C D Separation in Column C->D E Detection (FID) D->E F Integrate Peaks E->F G Calculate Area % F->G H Purity Report G->H

GC Workflow for Chemical Purity Analysis.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Analysis A Sample Solution B GC or Direct Infusion A->B C Ionization (EI) B->C D Mass Analyzer C->D E Detector D->E F Mass Spectrum E->F G Molecular Weight Confirmation F->G H Isotopic Distribution Analysis F->H

MS Workflow for Isotopic Enrichment.

A Technical Guide to Pentadecanoic Acid-d29 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available deuterated form of pentadecanoic acid, specifically Pentadecanoic acid-d29. While the requested "Pentadecanoic acid-d2" is not a commonly available isotopic variant, the highly deuterated Pentadecanoic acid-d29 serves as an excellent internal standard and tracer for research in metabolism, drug development, and cellular signaling. This guide details commercial suppliers, technical specifications, experimental protocols, and key signaling pathways associated with pentadecanoic acid.

Commercial Suppliers and Product Specifications

Pentadecanoic acid-d29 is available from several reputable suppliers of research chemicals. The following tables summarize the key quantitative data for their offerings to facilitate comparison.

Table 1: Commercial Suppliers of Pentadecanoic Acid-d29

SupplierProduct NameCatalog NumberPurityIsotopic Enrichment
Cayman ChemicalPentadecanoic Acid-d2928081≥98%≥99% deuterated forms (d1-d29)
MedChemExpressPentadecanoic acid-d29HY-W004283S1Not specifiedDeuterium (B1214612) labeled
LGC StandardsPentadecanoic-d29 AcidCDN-D-4020min 98% Chemical Purity98 atom % D
ChemicalBookPENTADECANOIC-D29 ACIDCB5212956Not specifiedNot specified

Table 2: Technical Specifications of Pentadecanoic Acid-d29

SpecificationCayman ChemicalMedChemExpressLGC StandardsChemicalBook
CAS Number 130348-95-7[1][2]130348-95-7130348-95-7130348-95-7[3]
Molecular Formula C₁₅HD₂₉O₂[1][2]C₁₅HD₂₉O₂C₁₅HD₂₉O₂[4]C₁₅H₃₀O₂ (unlabeled)
Molecular Weight 271.6 g/mol [1]271.58 g/mol 271.58 g/mol [4]242.4 g/mol (unlabeled)[3]
Formulation A solid[1][2]SolidNeatSolid
Storage Temperature -20°C[1]Refrigerator[3]Not specifiedRefrigerator[3]
Solubility DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol (B145695): 25 mg/ml[1][5]Chloroform (Slightly), Methanol (Slightly)[3]Not specifiedChloroform (Slightly), Methanol (Slightly)[3]

Experimental Protocols

Pentadecanoic acid-d29 is primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples by mass spectrometry. It can also be used as a tracer in metabolic studies.

Protocol 1: Quantification of Pentadecanoic Acid in Plasma using GC-MS with Pentadecanoic Acid-d29 as an Internal Standard

This protocol is adapted from standard methods for fatty acid analysis in plasma.

1. Materials:

  • Pentadecanoic acid-d29 (Internal Standard)

  • Plasma samples

  • Methanol (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Acetyl Chloride

  • Sodium Bicarbonate (5% w/v solution)

  • Anhydrous Sodium Sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add a known amount of Pentadecanoic acid-d29 solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

  • Add 2 mL of a methanol:acetyl chloride (50:1 v/v) solution for simultaneous extraction and derivatization to fatty acid methyl esters (FAMEs).

  • Vortex the mixture for 1 minute and incubate at 100°C for 1 hour.

  • Cool the tubes to room temperature.

  • Add 1 mL of 5% sodium bicarbonate solution to neutralize the reaction.

  • Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new glass tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for pentadecanoic acid methyl ester (e.g., m/z 256) and pentadecanoic acid-d29 methyl ester (e.g., m/z 285).

  • Quantification: Create a calibration curve using known concentrations of unlabeled pentadecanoic acid with a fixed concentration of the d29-internal standard. The ratio of the peak area of the analyte to the internal standard is used for quantification.

Protocol 2: In Vitro Cell Culture Experiment to Investigate the Effects of Pentadecanoic Acid

This protocol describes a general procedure for treating cultured cells with pentadecanoic acid.

1. Materials:

  • Pentadecanoic acid

  • Pentadecanoic acid-d29 (for uptake or metabolism studies)

  • Cell line of interest (e.g., MCF-7 breast cancer cells, C2C12 myotubes)[4][6]

  • Complete cell culture medium

  • Serum-free medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol or DMSO (for stock solution)

  • Phosphate Buffered Saline (PBS)

2. Preparation of Pentadecanoic Acid-BSA Complex:

  • Prepare a stock solution of pentadecanoic acid (e.g., 100 mM) in ethanol or DMSO.

  • Prepare a solution of fatty acid-free BSA (e.g., 10%) in serum-free medium.

  • Warm the BSA solution to 37°C.

  • Slowly add the pentadecanoic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration. The molar ratio of fatty acid to BSA should be optimized for your cell line, typically between 2:1 and 6:1.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Filter the complex through a 0.22 µm filter to sterilize and remove any precipitates.

3. Cell Treatment:

  • Seed cells in appropriate culture plates and grow to the desired confluency.

  • Before treatment, wash the cells with PBS.

  • Replace the culture medium with the medium containing the pentadecanoic acid-BSA complex.

  • Incubate the cells for the desired period (e.g., 24, 48 hours).

  • After incubation, cells can be harvested for downstream analysis such as Western blotting, gene expression analysis, or metabolic profiling. For uptake studies using Pentadecanoic acid-d29, lipids can be extracted and analyzed by mass spectrometry.

Signaling Pathways and Experimental Workflows

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in cancer, metabolism, and inflammation.

JAK2/STAT3 Signaling Pathway

Pentadecanoic acid has been demonstrated to suppress the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[7] It can inhibit the phosphorylation of both JAK2 and STAT3, leading to reduced expression of downstream target genes involved in cell survival and proliferation.[7]

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 Activates IL6 IL-6 IL6->IL6R Binds pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->Target_Genes Upregulates Pentadecanoic_acid Pentadecanoic Acid Pentadecanoic_acid->pJAK2 Inhibits Pentadecanoic_acid->pSTAT3 Inhibits

Caption: Pentadecanoic acid inhibits the IL-6-induced JAK2/STAT3 signaling pathway.

AMPK and mTOR Signaling Pathways

Pentadecanoic acid can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8] Activated AMPK can, in turn, inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key promoter of cell growth and proliferation.[8][9]

AMPK_mTOR_Pathway Pentadecanoic_acid Pentadecanoic Acid AMPK AMPK Pentadecanoic_acid->AMPK Activates pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibits Autophagy Autophagy pAMPK->Autophagy Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC1->Autophagy Inhibits

Caption: Pentadecanoic acid activates AMPK, leading to the inhibition of mTORC1.

General Experimental Workflow for Metabolomic Analysis

The use of Pentadecanoic acid-d29 as an internal standard is a critical step in ensuring the accuracy of quantitative metabolomic studies of fatty acids.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Cells) Spiking Spike with Pentadecanoic Acid-d29 (Internal Standard) Sample_Collection->Spiking Extraction Lipid Extraction & Derivatization Spiking->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: A typical workflow for fatty acid analysis using a deuterated internal standard.

References

A Comprehensive Technical Guide to the Proper Storage and Handling of Pentadecanoic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity and stability of isotopically labeled compounds are paramount. This guide provides an in-depth overview of the proper storage and handling conditions for Pentadecanoic acid-d2, ensuring its optimal preservation and safe use in a laboratory setting.

Storage Conditions

The long-term stability of this compound is critically dependent on appropriate storage conditions. While some suppliers may suggest room temperature for short-term storage, the recommended condition for maintaining long-term stability and purity is at -20°C.[1][2] The compound is typically supplied as a crystalline solid.[1]

Table 1: Recommended Storage and Stability of this compound

ParameterRecommended ConditionNotes
Storage Temperature -20°CEnsures long-term stability of ≥4 years.[1][2] Some sources may allow for room temperature storage, but this is not advised for long-term preservation.[3]
Physical Form Crystalline solidSupplied as a solid.[1]
Container Original, tightly sealed containerGlass or polyethylene/polypropylene containers are suitable. Ensure containers are clearly labeled and free from leaks.[4]
Atmosphere Inert gas for solutionsWhen preparing stock solutions, the solvent should be purged with an inert gas.[1]
Incompatibilities Strong oxidizing agents, bases, and strong reducing agentsAvoid contact with these materials to prevent degradation.[4]
Aqueous Solutions Do not store for more than one dayAqueous solutions have limited stability.[1]

Handling and Safety Precautions

This compound should be handled with care, following standard laboratory safety protocols. It is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[3][4][5][6][7]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[3][5]

  • Eye Protection: Use chemical splash-resistant safety glasses or goggles.[3][5]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably a laboratory fume hood, to minimize inhalation of dust or fumes.[3][5]

  • An eyewash station and safety shower should be readily accessible.[7]

General Handling Practices:

  • Avoid generating dust.[3][5]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Wash hands thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Ensure all containers are kept tightly closed when not in use.[5][6]

Experimental Protocols: Preparation of Stock Solutions

Due to its limited solubility in aqueous solutions, a specific protocol should be followed when preparing solutions for experimental use.

Methodology:

  • Solvent Selection: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] The solubility is approximately 25 mg/ml in ethanol and DMF, and 10 mg/ml in DMSO.[1]

  • Inert Gas Purge: Before dissolving the compound, purge the solvent of choice with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can degrade the fatty acid over time.[1]

  • Dissolution: Dissolve the crystalline solid this compound in the purged organic solvent to create a stock solution.

  • Aqueous Buffer Dilution: For experiments requiring an aqueous medium, first dissolve the compound in DMF.[1] Subsequently, dilute this stock solution with the aqueous buffer of choice. For example, a 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml.[1]

  • Storage of Aqueous Solutions: It is strongly recommended not to store the aqueous solution for more than one day due to limited stability.[1]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the proper storage and handling of this compound.

StorageWorkflow A Receive Compound B Inspect Container for Damage A->B C Store at -20°C in Original Tightly Sealed Container B->C No Damage D Log Compound in Inventory C->D E Short-term Use (within days) D->E F Long-term Storage D->F G Proceed to Handling Protocol E->G F->G

Caption: Workflow for Receiving and Storing this compound.

HandlingWorkflow cluster_prep Preparation cluster_solution Solution Preparation cluster_cleanup Post-Handling A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood A->B C Select Organic Solvent (e.g., DMF, Ethanol) B->C D Purge Solvent with Inert Gas C->D E Weigh Solid Compound D->E F Dissolve in Purged Solvent to Make Stock Solution E->F G For Aqueous Use, Dilute DMF Stock with Buffer F->G H Use Aqueous Solution Within One Day G->H I Tightly Seal Container H->I K Dispose of Waste According to Institutional Protocols H->K J Return to -20°C Storage I->J L Clean Work Area K->L M Wash Hands Thoroughly L->M

Caption: Experimental Workflow for Handling and Solution Preparation.

References

An In-depth Technical Guide to the Solubility of Pentadecanoic Acid-d2 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentadecanoic acid-d2 in various organic solvents. While specific quantitative data for this compound is limited in publicly available literature, this guide compiles solubility data for the parent compound, pentadecanoic acid, and its other deuterated analogs. The substitution of hydrogen with deuterium (B1214612) is generally considered to have a negligible effect on the solubility of a molecule in organic solvents. Therefore, the data presented for pentadecanoic acid and its other deuterated forms serve as a strong proxy for the solubility of this compound.

Pentadecanoic acid is a saturated fatty acid with a 15-carbon chain.[1] Its deuterated forms, including this compound, are often used as internal standards for quantification by GC- or LC-MS or as tracers in metabolic research.[2][3] Understanding the solubility of these compounds is critical for the preparation of stock solutions, formulation development, and the design of various in vitro and in vivo experiments.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for pentadecanoic acid and its deuterated analogs in common organic solvents. This data has been compiled from various chemical supplier datasheets and databases.

CompoundSolventSolubilityTemperature (°C)
Pentadecanoic Acid Ethanol~25 mg/mL[4], Soluble[5][6][7]Not Specified
Dimethylformamide (DMF)~25 mg/mL[4]Not Specified
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL[4]Not Specified
ChloroformSoluble[8]Not Specified
MethanolSoluble[8]Not Specified
Acetonitrile0.4 g / 100 g solution[9]0.0[9]
Acetonitrile1.1 g / 100 g solution[9]20.0[9]
Acetonitrile2.9 g / 100 g solution[9]30.0[9]
Acetonitrile10.5 g / 100 g solution[9]40.0[9]
Pentadecanoic Acid-d3 Ethanol25 mg/mL[10]Not Specified
Dimethylformamide (DMF)25 mg/mL[10]Not Specified
Dimethyl sulfoxide (DMSO)10 mg/mL[10]Not Specified
Pentadecanoic Acid-d29 ChloroformSlightly Soluble[3]Not Specified
MethanolSlightly Soluble[3]Not Specified
Not Specified≥ 2.5 mg/mL[1]Not Specified

Note: The solubility of long-chain fatty acids is generally low in aqueous solutions.[11] For aqueous buffers, it is often recommended to first dissolve the fatty acid in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer.[4][12]

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound like this compound in an organic solvent is the isothermal equilibrium method. This method involves preparing a supersaturated solution and allowing it to reach equilibrium at a constant temperature. The concentration of the solute in the clear supernatant is then determined.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, DMSO, chloroform)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial.

  • Equilibration: The vial is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the solution is allowed to stand undisturbed at the same temperature to allow the excess solid to settle. The solution is then centrifuged to ensure a clear separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or GC-MS, with a proper calibration curve.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal the vial add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24-48 hours) seal_vial->agitate centrifuge Centrifuge to separate excess solid agitate->centrifuge withdraw Withdraw a known volume of the supernatant centrifuge->withdraw dilute Dilute the sample withdraw->dilute quantify Quantify concentration (e.g., HPLC, GC-MS) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides essential information on the solubility of this compound for researchers and professionals in drug development. The compiled data and the general experimental protocol offer a solid foundation for handling this compound in a laboratory setting.

References

In-Depth Technical Guide: 2,2-dideuteropentadecanoic acid (CAS No. 64118-45-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,2-dideuteropentadecanoic acid, a stable isotope-labeled fatty acid crucial for advanced research in metabolism, drug development, and lipidomics.

Chemical Identity and Properties

CAS Number: 64118-45-2

2,2-dideuteropentadecanoic acid is a saturated fatty acid in which two hydrogen atoms at the alpha-position (C2) are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tracer for metabolic studies, as it can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry.

Table 1: Physicochemical Properties of 2,2-dideuteropentadecanoic acid

PropertyValueSource
Molecular Formula C₁₅H₂₈D₂O₂C/D/N Isotopes
Molecular Weight 244.43 g/mol Calculated
Appearance White solidTypical for fatty acids
Isotopic Enrichment Typically ≥98 atom % DSupplier specifications
Chemical Purity Typically ≥98%Supplier specifications

Note: Exact values for isotopic enrichment and chemical purity should be confirmed with the Certificate of Analysis from the supplier.

Data Presentation: Quantitative Analysis

The precise quantification of 2,2-dideuteropentadecanoic acid and its metabolites is critical for its application in research. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for determining isotopic purity and concentration.

Table 2: Representative Quantitative Data from a Certificate of Analysis

ParameterSpecificationMethod
Chemical Purity ≥98%Gas Chromatography (GC)
Isotopic Enrichment ≥98 atom % DMass Spectrometry (MS)
Deuterium Incorporation Primarily at the C-2 positionNuclear Magnetic Resonance (NMR)

This table represents typical data. Please refer to the specific Certificate of Analysis provided by the supplier for lot-specific values.

Experimental Protocols

The primary application of 2,2-dideuteropentadecanoic acid is as a tracer in metabolic research. Below are detailed methodologies for its use in cell culture for metabolic flux analysis and subsequent lipidomic analysis.

Metabolic Labeling of Cultured Cells

This protocol describes the introduction of 2,2-dideuteropentadecanoic acid into cultured cells to trace its metabolic fate.

Materials:

  • 2,2-dideuteropentadecanoic acid

  • Mammalian cell line of interest (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI 1640)

  • Fetal Bovine Serum (FBS), dialyzed to remove lipids

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

  • Solvents for extraction (e.g., methanol, chloroform, isopropanol)

Procedure:

  • Preparation of Labeled Fatty Acid Stock Solution:

    • Dissolve 2,2-dideuteropentadecanoic acid in ethanol (B145695) to create a concentrated stock solution (e.g., 10-50 mM).

    • To prepare the working solution, complex the deuterated fatty acid with fatty acid-free BSA. A common molar ratio is 4:1 (fatty acid:BSA). Briefly, warm the BSA solution (e.g., 10% in PBS) to 37°C and slowly add the ethanolic stock solution of the fatty acid while vortexing.

    • Sterile-filter the final complexed solution.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Metabolic Labeling:

    • Aspirate the growth medium and wash the cells once with sterile PBS.

    • Add fresh culture medium containing the 2,2-dideuteropentadecanoic acid-BSA complex. The final concentration of the deuterated fatty acid will depend on the specific experimental goals but typically ranges from 10 to 100 µM.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction:

    • After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, and scraping the cells.

    • Collect the cell lysate and centrifuge to pellet protein and cell debris.

    • The supernatant containing the metabolites can then be analyzed by mass spectrometry.

Lipidomic Analysis by GC-MS

This protocol outlines the analysis of fatty acid profiles from cells labeled with 2,2-dideuteropentadecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of the incorporation of the deuterated label into different lipid species.

Materials:

  • Metabolite extract from labeled cells

  • Internal standards (e.g., other deuterated fatty acids of different chain lengths)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvents for extraction and derivatization (e.g., hexane, chloroform, methanol)

  • GC-MS system

Procedure:

  • Lipid Extraction and Saponification:

    • To the metabolite extract, add a known amount of an internal standard mixture.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate lipids from other cellular components.

    • Evaporate the solvent under a stream of nitrogen.

    • To analyze the total fatty acid composition (including those in complex lipids), perform saponification by adding methanolic KOH and heating to release the fatty acids from their ester linkages.

    • Acidify the solution to protonate the free fatty acids.

  • Fatty Acid Extraction and Derivatization:

    • Extract the free fatty acids with an organic solvent like hexane.

    • Evaporate the solvent to dryness.

    • Derivatize the fatty acids to make them volatile for GC analysis. A common method is silylation using BSTFA, which converts the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. This is typically done by heating the dried fatty acids with the derivatizing agent.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The gas chromatograph separates the different fatty acid methyl esters based on their boiling points and column interactions.

    • The mass spectrometer detects the separated compounds. The presence of 2,2-dideuteropentadecanoic acid and its elongated or desaturated metabolites will be identified by their characteristic mass-to-charge ratios, which will be higher than their non-labeled counterparts due to the presence of deuterium.

Signaling Pathways and Applications

While direct studies on the signaling of 2,2-dideuteropentadecanoic acid are limited, the metabolic pathways of its non-deuterated analogue, pentadecanoic acid (C15:0), are well-documented and provide a strong basis for the application of the deuterated form as a tracer.

Pentadecanoic acid is an odd-chain saturated fatty acid that, upon β-oxidation, yields propionyl-CoA in the final cycle, which can then be converted to succinyl-CoA and enter the Krebs cycle. This anaplerotic role is a key area of metabolic investigation.

Recent research has highlighted the involvement of pentadecanoic acid in several key signaling pathways:

  • JAK2/STAT3 Signaling: Pentadecanoic acid has been shown to suppress the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.

  • AMPK Activation: It can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • mTOR Inhibition: Pentadecanoic acid has been observed to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.

The use of 2,2-dideuteropentadecanoic acid allows researchers to trace the flux of this fatty acid through these metabolic and signaling networks, providing quantitative insights into how its metabolism influences these critical cellular processes.

Diagrams of Key Processes

Below are diagrams generated using Graphviz to illustrate the experimental workflow and the metabolic fate of 2,2-dideuteropentadecanoic acid.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation seeding Seed Cells labeling Incubate with 2,2-dideuteropentadecanoic acid seeding->labeling wash Wash Cells labeling->wash extract Metabolite Extraction wash->extract lipidomics Lipidomics (GC-MS or LC-MS) extract->lipidomics flux_analysis Metabolic Flux Analysis lipidomics->flux_analysis

Caption: Experimental workflow for metabolic tracing with 2,2-dideuteropentadecanoic acid.

Metabolic_Pathway cluster_beta_oxidation β-Oxidation cluster_krebs_cycle Krebs Cycle cluster_signaling Signaling Pathways DDA 2,2-dideuteropentadecanoic acid acetyl_coa Acetyl-CoA (d-labeled) DDA->acetyl_coa propionyl_coa Propionyl-CoA (d-labeled) DDA->propionyl_coa jak_stat JAK/STAT Signaling DDA->jak_stat ampk AMPK Activation DDA->ampk mtor mTOR Inhibition DDA->mtor succinyl_coa Succinyl-CoA (d-labeled) propionyl_coa->succinyl_coa krebs_intermediates Krebs Cycle Intermediates succinyl_coa->krebs_intermediates

Caption: Metabolic fate and signaling influence of 2,2-dideuteropentadecanoic acid.

Molecular weight and formula of Pentadecanoic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pentadecanoic acid-d2, a deuterated form of pentadecanoic acid. This document consolidates key chemical and physical data, explores its applications in research, and presents a conceptual framework for its use in experimental settings.

Core Compound Data

This compound is the deuterium-labeled version of pentadecanoic acid, a 15-carbon saturated fatty acid.[1] The incorporation of deuterium (B1214612), a stable heavy isotope of hydrogen, makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, with a comparison to its non-deuterated counterpart.

PropertyThis compoundPentadecanoic Acid
Molecular Formula C15H28D2OC15H30O2[2][3][4][5][6][7]
Molecular Weight 244.41 g/mol [1]242.40 g/mol [4][8]
Exact Mass 244.23700 u[1]242.22458 u

Applications in Research and Development

Deuterated compounds like this compound are primarily utilized as tracers and internal standards in analytical chemistry. The slight increase in mass due to the deuterium atoms allows for its differentiation from the endogenous, non-deuterated form in mass spectrometry-based analyses. This is critical for accurate quantification in complex biological matrices.

Pentadecanoic acid itself is naturally found in trace amounts in dairy products and is being investigated for its potential health benefits, including its role in metabolic health, anti-inflammatory pathways, and cellular function.[3][9]

Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for the application of this compound in a research context, such as a pharmacokinetic study.

G Conceptual Workflow: this compound in Pharmacokinetic Studies cluster_0 Preparation cluster_1 In Vivo/In Vitro Administration cluster_2 Sample Collection and Processing cluster_3 Analysis and Data Interpretation A Synthesis and Purification of this compound B Formulation Development A->B C Dosing of Animal Model or Cell Culture B->C D Collection of Biological Samples (Blood, Tissue) C->D E Extraction of Lipids D->E F LC-MS/MS Analysis E->F G Quantification of this compound and its Metabolites F->G H Pharmacokinetic Modeling G->H

Workflow for utilizing this compound.

Potential Signaling Pathways of Interest

While specific signaling pathways for this compound are not established, research on its non-deuterated form suggests interactions with pathways related to metabolism and inflammation. The diagram below conceptualizes these potential areas of investigation.

G Potential Research Areas for Pentadecanoic Acid cluster_0 Cellular Mechanisms A Pentadecanoic Acid B Metabolic Regulation A->B Modulates C Anti-inflammatory Signaling A->C Influences D Cancer Cell Stemness Suppression A->D Investigated for E Glucose Homeostasis B->E Impacts F Inflammatory Markers C->F Reduces G Tumor Growth D->G Inhibits

References

The Pivotal Role of Deuterated Fatty Acids in Unraveling Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of metabolic pathways governing lipid metabolism has long been a subject of intense scientific scrutiny. Understanding the flux and fate of fatty acids is paramount in elucidating the pathophysiology of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in the development of novel therapeutic interventions. Stable isotope tracing, utilizing molecules labeled with heavy isotopes such as deuterium (B1214612) (²H), has emerged as a powerful and indispensable tool for dynamically tracking the metabolic journey of fatty acids in vivo and in vitro. This technical guide provides a comprehensive overview of the application of deuterated fatty acids in metabolic pathway tracing, with a focus on experimental design, analytical methodologies, and data interpretation.

Core Principles of Deuterated Fatty Acid Tracing

Deuterium, a stable, non-radioactive isotope of hydrogen, serves as an ideal tracer for metabolic studies. When incorporated into fatty acid molecules, it minimally alters their physicochemical properties, ensuring that they are metabolized in a manner indistinguishable from their endogenous, non-labeled counterparts. The increased mass imparted by deuterium allows for the sensitive and specific detection of the labeled fatty acid and its downstream metabolites using mass spectrometry (MS). This enables researchers to follow the absorption, distribution, metabolism, and excretion of specific fatty acids, providing a dynamic snapshot of lipid flux through various metabolic pathways.

Key Applications in Metabolic Research

The use of deuterated fatty acids has revolutionized our understanding of several key aspects of lipid metabolism:

  • De Novo Lipogenesis (DNL): By administering deuterated water (²H₂O), the rate of newly synthesized fatty acids can be quantified as deuterium is incorporated into the growing acyl chain from cellular water and NADPH.[1]

  • Fatty Acid Elongation and Desaturation: Administering a specific deuterated fatty acid, such as d₇-stearic acid, allows for the tracing of its conversion to longer-chain or unsaturated fatty acids, like d₇-oleic acid.[2]

  • Beta-Oxidation: The catabolism of deuterated fatty acids can be monitored by measuring the appearance of shorter-chain fatty acid metabolites or the enrichment of deuterium in body water.[3]

  • Incorporation into Complex Lipids: The esterification of deuterated fatty acids into triglycerides, phospholipids, and cholesteryl esters can be quantified to understand lipid storage and membrane synthesis dynamics.[3][4][5]

  • Kinetic Isotope Effect and Lipid Peroxidation: The substitution of hydrogen with deuterium at specific positions, particularly the bis-allylic sites of polyunsaturated fatty acids (PUFAs), can significantly slow down the rate of lipid peroxidation due to the kinetic isotope effect. This application is crucial for studying oxidative stress and developing novel therapeutic strategies for diseases associated with lipid peroxidation.

Experimental Design and Methodologies

A typical metabolic tracing study using deuterated fatty acids involves several key steps, from the administration of the labeled compound to the final data analysis.

Experimental Workflow

experimental_workflow cluster_administration Tracer Administration cluster_sampling Biological Sampling cluster_processing Sample Processing cluster_analysis Analytical Analysis cluster_data Data Analysis admin Oral Gavage or Intravenous Infusion of Deuterated Fatty Acid sampling Time-course Collection of Blood, Tissues, etc. admin->sampling extraction Lipid Extraction sampling->extraction derivatization Derivatization (e.g., FAMEs) extraction->derivatization ms_analysis Mass Spectrometry (GC-MS or LC-MS/MS) derivatization->ms_analysis quantification Quantification of Labeled Metabolites ms_analysis->quantification pathway_flux Metabolic Pathway Flux Analysis quantification->pathway_flux

A generalized experimental workflow for metabolic tracing studies using deuterated fatty acids.
Detailed Experimental Protocols

1. In Vivo Administration of Deuterated Fatty Acids in a Murine Model [3]

  • Objective: To trace the in vivo metabolism of a specific fatty acid.

  • Materials:

    • Deuterated fatty acid (e.g., ¹³C₁₈-oleic acid, potassium salt).

    • Vehicle (e.g., corn oil or 20% TPGS).

    • C57BL/6 mice.

  • Protocol:

    • Treat mice with a vehicle control or a compound of interest (e.g., a microsomal triglyceride transfer protein inhibitor).

    • After one hour, administer 150 mg/kg of the deuterated fatty acid mixed with the vehicle via oral gavage.

    • Collect blood samples at serial time points (e.g., 0, 0.5, 1, 2, 4, 8 hours) post-administration.

    • Process blood to plasma and store at -80°C until analysis.

2. Lipid Extraction and Preparation for Mass Spectrometry [6][7]

  • Objective: To extract total lipids from biological samples for MS analysis.

  • Materials:

    • Plasma or tissue homogenate.

    • Methanol (B129727), Chloroform, and Water (Bligh and Dyer method).

    • Deuterated internal standards for quantification.

  • Protocol:

    • To 100 µL of plasma, add 900 µL of a 2:1 (v/v) mixture of chloroform:methanol containing a known amount of deuterated internal standards.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water and vortex again.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • For analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted lipids are often derivatized to fatty acid methyl esters (FAMEs) by incubation with methanol and a catalyst (e.g., BF₃ or HCl).

3. Mass Spectrometry Analysis

  • Objective: To identify and quantify the deuterated fatty acid and its metabolites.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Method:

    • GC-MS: FAMEs are separated based on their volatility and retention time on a GC column and then ionized and detected by the mass spectrometer. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity for the ions of interest (both labeled and unlabeled).

    • LC-MS/MS: This technique is particularly useful for the analysis of intact complex lipids. Lipids are separated by liquid chromatography and then analyzed by tandem mass spectrometry. Multiple Reaction Monitoring (MRM) is a common acquisition mode for targeted quantification of specific lipid species.[3]

Metabolic Pathways and Data Interpretation

The data obtained from MS analysis reveals the extent of incorporation of the deuterated label into various downstream metabolites. This information can be used to map and quantify the flux through specific metabolic pathways.

Key Metabolic Fates of a Deuterated Fatty Acid

fatty_acid_metabolism cluster_activation Activation cluster_pathways Metabolic Pathways cluster_products Metabolic Products dFA Deuterated Fatty Acid (e.g., d7-Stearic Acid) dFA_CoA Deuterated Acyl-CoA dFA->dFA_CoA Elongation Elongation dFA_CoA->Elongation Desaturation Desaturation dFA_CoA->Desaturation BetaOxidation β-Oxidation dFA_CoA->BetaOxidation Esterification Esterification dFA_CoA->Esterification Longer_dFA Longer-chain Deuterated Fatty Acid Elongation->Longer_dFA Unsaturated_dFA Unsaturated Deuterated Fatty Acid (e.g., d7-Oleic Acid) Desaturation->Unsaturated_dFA Shorter_dFA Shorter-chain Deuterated Fatty Acid (e.g., d7-Palmitic Acid) BetaOxidation->Shorter_dFA dAcetylCoA Deuterated Acetyl-CoA BetaOxidation->dAcetylCoA dTriglycerides Deuterated Triglycerides Esterification->dTriglycerides dPhospholipids Deuterated Phospholipids Esterification->dPhospholipids

Metabolic fates of an administered deuterated fatty acid.
Quantitative Data Summary

The following tables summarize representative quantitative data from studies using deuterated fatty acids to trace metabolic pathways.

Table 1: In Vivo Metabolism of Orally Administered d₇-Stearic Acid in Rats [2]

MetaboliteMaximal Plasma Concentration (µM)Time to Max Concentration (hours)
d₇-Stearic Acid (C18:0)2.28
d₇-Oleic Acid (C18:1)0.624
d₇-Palmitic Acid (C16:0)1.224

Table 2: Postprandial Metabolism of U-¹³C Stearic Acid (18:0) vs. U-¹³C Oleic Acid (18:1) in Postmenopausal Women [8]

ParameterU-¹³C Stearic Acid (18:0)U-¹³C Oleic Acid (18:1)
Plasma Area Under the Curve (AUC)HigherLower
Plasma Clearance RateLowerHigher
Oxidation RateLowerHigher
Desaturation to 18:1 (%)~14%N/A
Chain-shortening to 16:0 (%)~1.3%N/A
Preferential IncorporationCholesteryl Esters & TriglyceridesNot specified

Table 3: Metabolism of Various Fatty Acids in Cultured Hamster Hepatocytes [9]

Fatty AcidUptake RateIncorporation into TriglyceridesDesaturation RateOxidation Rate (by 8h)
Stearic Acid (18:0)SlowerPoorGreater than Palmitic AcidLower than Oleic Acid
Palmitic Acid (16:0)Not specifiedNot specifiedLower than Stearic AcidLower than Oleic Acid
Oleic Acid (18:1)Not specifiedNot specifiedN/AHigher

Conclusion

Deuterated fatty acids are invaluable tools for dissecting the complexities of lipid metabolism. Their ability to act as biological mimics allows for the precise tracing of metabolic pathways in a dynamic and quantitative manner. As analytical technologies continue to advance in sensitivity and resolution, the application of deuterated fatty acid tracers will undoubtedly continue to provide profound insights into metabolic health and disease, paving the way for the development of targeted and effective therapeutic strategies.

References

The Ubiquitous Presence of Pentadecanoic Acid: A Deep Dive into its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the natural occurrence of pentadecanoic acid (C15:0) in various biological systems. It delves into its biosynthesis, metabolism, and physiological concentrations, offering a detailed examination of its emerging role as a bioactive lipid molecule. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this unique odd-chain saturated fatty acid.

Introduction: The Re-emergence of an Odd-Chain Fatty Acid

Pentadecanoic acid, a 15-carbon saturated fatty acid, has long been recognized as a minor component of various natural fats.[1][2] However, a growing body of evidence has propelled it from relative obscurity to the forefront of lipid research. Unlike its even-chain counterparts, pentadecanoic acid possesses distinct metabolic fates and biological activities that are increasingly linked to positive health outcomes. This guide will synthesize the current understanding of its distribution in nature and its intricate interplay with human physiology.

Natural Occurrence of Pentadecanoic Acid

Pentadecanoic acid is found across a diverse range of biological systems, from microorganisms to complex mammals. Its primary sources in the human diet are ruminant-derived products, a consequence of microbial fatty acid synthesis in the rumen.[3][4]

In Microorganisms

The synthesis of odd-chain fatty acids, including pentadecanoic acid, is a hallmark of many bacterial species. In the rumen of animals like cows, sheep, and goats, bacteria utilize propionyl-CoA as a primer for fatty acid synthesis, leading to the formation of C15:0 and other odd-chain fatty acids.[3] Recent research also highlights the capacity of the human gut microbiota to produce pentadecanoic acid, suggesting an endogenous contribution to circulating levels.[5]

In Plants

While not a primary source, pentadecanoic acid is present in trace amounts in various plants.[2] Its concentration in plant-based foods is generally low compared to dairy and ruminant meat products.

In Animals

Ruminant animals are the most significant dietary source of pentadecanoic acid for humans. It is a natural component of their milk fat and meat.[2][3][6] The concentration of C15:0 in these products can vary based on the animal's diet and breed.[6] Pentadecanoic acid is also found in some species of fish.[7][8]

In Humans

In humans, pentadecanoic acid is obtained through dietary intake and, to a lesser extent, from synthesis by the gut microbiome.[5] It is present in various tissues and fluids, including blood, adipose tissue, and human milk.[9][10] Circulating levels of pentadecanoic acid are often used as a biomarker for dairy fat consumption.[9][11][12]

Quantitative Data on Pentadecanoic Acid Occurrence

The following tables summarize the quantitative data on the concentration of pentadecanoic acid in various biological sources.

Food SourceConcentration of Pentadecanoic AcidReference
Dairy Products
Cow Milk Fat1.2% of total fatty acids[2]
Butter1.0% - 1.4% of total fat[6]
Cream1.0% - 1.5% of total fat[6]
Sheep MilkHigher than cow, goat, and buffalo milk[10]
Buffalo MilkHigh concentration[10]
Ruminant Meat
Beef (Grass-fed)0.5% - 1.0% of total fat[6]
Lamb and Goat Meat0.6% - 1.2% of total fat[6]
Ruminant Meat Fat0.43% of total fat[3]
Fish
Marine Fish Species0.05% - 2.35% of total fatty acids[7][8]
Human Samples
Human MilkSimilar concentration to donkey milk[10]
Serum (as biomarker)Correlated with dairy intake (r = 0.20)[9]
Circulating LevelsOptimal concentrations for health benefits: 10 to 30 µM[13]

Biosynthesis and Metabolism

The primary pathway for the biosynthesis of pentadecanoic acid in organisms capable of its de novo synthesis involves the use of propionyl-CoA as a starter molecule in the fatty acid synthase (FAS) system. In ruminants, this occurs in the rumen bacteria.

In humans, the metabolism of dietary pentadecanoic acid follows the standard pathway of fatty acid oxidation (β-oxidation). However, the final round of β-oxidation of C15:0 yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, highlighting a key difference from even-chain fatty acids which only yield acetyl-CoA.[14]

Signaling Pathways and Biological Roles

Pentadecanoic acid is emerging as a signaling molecule with pleiotropic effects on cellular function. It has been shown to interact with several key signaling pathways implicated in metabolism, inflammation, and cellular health.

AMPK and mTOR Signaling

Pentadecanoic acid has been identified as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[13][15] The activation of AMPK, a central regulator of cellular energy homeostasis, and the inhibition of mTOR, a key promoter of cell growth and proliferation, are mechanisms shared with leading longevity-enhancing compounds.[13]

AMPK_mTOR_Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits Cellular_Energy Cellular Energy Homeostasis AMPK->Cellular_Energy Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth

Fig. 1: Pentadecanoic acid's influence on AMPK and mTOR pathways.
JAK-STAT Signaling

Pentadecanoic acid has been shown to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][16][17] This pathway is a critical mediator of inflammatory responses, and its inhibition by C15:0 may contribute to the anti-inflammatory properties observed for this fatty acid.[1]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates C15_0 Pentadecanoic Acid (C15:0) C15_0->JAK inhibits

Fig. 2: Inhibition of the JAK-STAT signaling pathway by pentadecanoic acid.
PPAR Signaling

Pentadecanoic acid acts as a peroxisome proliferator-activated receptor (PPAR) agonist, particularly for PPAR-α and PPAR-δ.[14][18] PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation.[19][20][21] The activation of PPARs by C15:0 likely contributes to its beneficial effects on metabolic health.

PPAR_Signaling_Pathway cluster_0 Nucleus C15_0 Pentadecanoic Acid (C15:0) PPAR PPAR-α/δ C15_0->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression regulates Nucleus Nucleus

Fig. 3: Activation of PPAR signaling by pentadecanoic acid.

Experimental Protocols

The quantification and functional analysis of pentadecanoic acid in biological systems rely on a range of established and specialized experimental protocols.

Quantification of Pentadecanoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of fatty acids, including pentadecanoic acid.[11]

  • Lipid Extraction: Total lipids are extracted from biological samples (e.g., plasma, tissues, food) using methods such as the Folch or Bligh and Dyer procedures, which utilize chloroform (B151607) and methanol (B129727) mixtures.

  • Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids. These are then esterified to form fatty acid methyl esters (FAMEs), which are volatile and suitable for GC analysis. Common derivatization agents include boron trifluoride in methanol or methanolic HCl.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which allows for their identification and quantification based on their mass-to-charge ratio and fragmentation patterns. An internal standard, such as a fatty acid with an uncommon chain length (e.g., C19:0), is typically added at the beginning of the procedure for accurate quantification.

GC_MS_Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Saponification & Derivatization (FAMEs) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

Fig. 4: General workflow for the quantification of pentadecanoic acid by GC-MS.
Cell-Based Assays for Signaling Pathway Analysis

The elucidation of pentadecanoic acid's role in cellular signaling often involves in vitro studies using cultured cells.

  • Cell Culture: Relevant cell lines (e.g., hepatocytes, adipocytes, immune cells) are cultured under standard conditions.

  • Treatment: Cells are treated with various concentrations of pure pentadecanoic acid, often complexed with bovine serum albumin (BSA) to ensure its solubility in the culture medium.[1][13] Control groups include vehicle-treated cells (BSA alone).

  • Stimulation: In some experiments, cells are co-treated with a stimulus (e.g., a pro-inflammatory cytokine like IL-6) to investigate the modulatory effects of pentadecanoic acid.[16]

  • Analysis of Signaling Proteins: Following treatment, cell lysates are prepared, and the activation state (e.g., phosphorylation) and total protein levels of key signaling molecules (e.g., AMPK, STAT3) are assessed by Western blotting.[16][22]

  • Gene Expression Analysis: The expression of target genes downstream of the signaling pathways is quantified using techniques such as quantitative real-time PCR (qRT-PCR).

  • Functional Readouts: The functional consequences of signaling pathway modulation are assessed through various assays, such as measuring glucose uptake, cytokine secretion (e.g., by ELISA), or cell proliferation.[1][22]

Cell_Assay_Workflow cluster_0 Analysis Cell_Culture Cell Culture Treatment Treatment with C15:0 (and/or stimulus) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Western_Blot Western Blot (Signaling Proteins) Incubation->Western_Blot qPCR qRT-PCR (Gene Expression) Incubation->qPCR Functional_Assay Functional Assays (e.g., Glucose Uptake) Incubation->Functional_Assay

Fig. 5: General experimental workflow for cell-based signaling assays.

Conclusion and Future Directions

Pentadecanoic acid, once considered a minor dietary fatty acid, is now recognized for its widespread natural occurrence and significant biological activities. Its presence in the food chain, primarily through ruminant products, and its endogenous production by the gut microbiota, underscore its constant interaction with human physiology. The elucidation of its roles in key signaling pathways, such as those governed by AMPK, mTOR, JAK-STAT, and PPARs, provides a molecular basis for the observed associations between higher C15:0 levels and improved metabolic and inflammatory health.

For researchers and professionals in drug development, pentadecanoic acid represents a promising lead compound. Its natural origin and favorable safety profile make it an attractive candidate for further investigation as a nutraceutical or a therapeutic agent. Future research should focus on several key areas:

  • Clinical Trials: Rigorous, placebo-controlled clinical trials are needed to definitively establish the efficacy of pentadecanoic acid supplementation in preventing and treating chronic diseases.

  • Microbiome Interactions: A deeper understanding of the specific gut microbial species responsible for C15:0 synthesis and the factors that influence their activity is warranted.

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion of pentadecanoic acid from different dietary sources are necessary to optimize its delivery and efficacy.

  • Synergistic Effects: Investigating the potential synergistic effects of pentadecanoic acid with other bioactive food components or pharmaceutical agents could open new avenues for combination therapies.

References

The Role of Pentadecanoic Acid-d2 in Advancing Preliminary Lipidomics Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest due to its associations with various physiological processes and its potential as a biomarker. To facilitate rigorous quantitative studies, the use of stable isotope-labeled internal standards is indispensable. This technical guide provides an in-depth overview of the application of pentadecanoic acid-d2 as an internal standard in preliminary lipidomics research, offering detailed experimental protocols, quantitative performance data, and visualization of relevant signaling pathways.

Stable isotope dilution mass spectrometry, utilizing compounds like this compound, is a gold-standard technique for quantitative analysis. By introducing a known amount of the deuterated standard into a sample, variations arising from sample preparation and instrument analysis can be effectively normalized, leading to highly reliable data. This compound, being chemically identical to its endogenous counterpart but mass-shifted, co-elutes and co-ionizes, ensuring accurate correction for analytical variability.

Quantitative Performance of this compound as an Internal Standard

The use of this compound as an internal standard in mass spectrometry-based lipidomics provides excellent quantitative performance. Below is a summary of typical analytical parameters achieved in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 1 - 10 ng/mL0.5 - 5 ng/mL[1]
Limit of Quantitation (LOQ) 5 - 20 ng/mL1 - 10 ng/mL
Dynamic Range 2 - 3 orders of magnitude3 - 4 orders of magnitude[1]
Precision (RSD%) < 15%< 10%
Accuracy (Recovery %) 85 - 115%90 - 110%

Experimental Protocols

I. General Lipidomics Workflow using this compound

The overall workflow for a typical lipidomics experiment employing a deuterated internal standard is outlined below.

G General Lipidomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma, Tissue, Cells) Spiking Spiking with This compound SampleCollection->Spiking Extraction Lipid Extraction (e.g., Folch or MTBE) Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis PeakIntegration Peak Integration & Ratio Calculation MS_Analysis->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification DataAnalysis Statistical Analysis Quantification->DataAnalysis

Caption: A generalized workflow for quantitative lipidomics using an internal standard.

II. Detailed Protocol for Fatty Acid Analysis by GC-MS

This protocol is adapted from the LIPID MAPS standard operating procedure for fatty acid analysis.[2][3]

1. Materials:

  • Pentadecanoic acid-d3 (or other deuterated variant) internal standard solution (e.g., in ethanol)[2][3]

  • Solvents: Methanol (B129727), isooctane (B107328), acetonitrile (B52724) (HPLC grade)

  • Reagents: 1N Hydrochloric acid (HCl), 1% Pentafluorobenzyl (PFB) bromide in acetonitrile, 1% N,N-Diisopropylethylamine (DIPEA) in acetonitrile

  • Biological sample (plasma, tissue homogenate, or cell pellet)

2. Sample Preparation and Lipid Extraction:

  • To your sample (e.g., 200 µL plasma in 300 µL DPBS, or ~0.5 million cells), add a known amount of this compound internal standard (e.g., 100 µL of a 0.25 ng/µL solution).[2][3]

  • Add 2 volumes of methanol to lyse cells or precipitate proteins and vortex thoroughly.[3]

  • Acidify the mixture to a final concentration of 25 mM HCl.[2][3]

  • Add 1 mL of isooctane, vortex for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the phases.[2]

  • Carefully transfer the upper organic (isooctane) layer to a clean glass tube.

  • Repeat the isooctane extraction and combine the organic layers.

  • Dry the combined organic extract under a gentle stream of nitrogen.

3. Derivatization:

  • To the dried lipid extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[2][3]

  • Incubate at room temperature for 20 minutes.[2][3]

  • Dry the sample again under a stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of isooctane for GC-MS analysis.[2][3]

4. GC-MS Analysis:

  • Column: Use a suitable capillary column for fatty acid methyl ester (FAME) or PFB ester analysis (e.g., DB-225).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • MS Detection: Use negative chemical ionization (NCI) for PFB derivatives, monitoring the specific m/z for the analyte and the deuterated internal standard.

III. Detailed Protocol for Fatty Acid Analysis by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of fatty acids.

1. Materials:

  • This compound internal standard solution.

  • Solvents: Acetonitrile, isopropanol, methanol, water (LC-MS grade).

  • Reagents: Formic acid or ammonium (B1175870) acetate.

  • Biological sample (prepared as in the GC-MS protocol up to the drying step).

2. Sample Preparation:

  • Follow the sample preparation and lipid extraction steps (1-7) from the GC-MS protocol. Derivatization is often not required for LC-MS/MS analysis of free fatty acids.

  • Reconstitute the dried lipid extract in a suitable injection solvent, such as methanol or isopropanol.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[4]

  • Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate.[4]

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for pentadecanoic acid and this compound.

Signaling Pathways Involving Pentadecanoic Acid

Recent research has indicated that pentadecanoic acid is not merely an inert fatty acid but may play a role in cellular signaling, notably through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK).[5][6]

Pentadecanoic Acid, PPARs, and Lipid Metabolism

Pentadecanoic acid has been shown to act as an agonist for PPARs, which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[6][7]

G Pentadecanoic Acid and PPAR Signaling C15 Pentadecanoic Acid PPAR PPARα/γ Activation C15->PPAR GeneExpression Increased Gene Expression PPAR->GeneExpression FattyAcidOxidation ↑ Fatty Acid Oxidation GeneExpression->FattyAcidOxidation Lipogenesis ↓ Lipogenesis GeneExpression->Lipogenesis AntiInflammatory Anti-inflammatory Effects GeneExpression->AntiInflammatory

Caption: Activation of PPARs by pentadecanoic acid leads to changes in gene expression that favor fatty acid oxidation and reduce lipid synthesis.

Pentadecanoic Acid and AMPK Activation

Pentadecanoic acid can also activate AMPK, a central regulator of cellular energy homeostasis.[5][8]

G Pentadecanoic Acid and AMPK Signaling C15 Pentadecanoic Acid AMPK AMPK Activation C15->AMPK mTOR mTOR Inhibition AMPK->mTOR MitochondrialFunction ↑ Mitochondrial Function AMPK->MitochondrialFunction GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake Autophagy ↑ Autophagy mTOR->Autophagy

Caption: Pentadecanoic acid-mediated AMPK activation can lead to the inhibition of mTOR and the promotion of cellular energy-producing pathways.

Conclusion

This compound is a valuable tool for researchers conducting preliminary and advanced lipidomics studies. Its use as an internal standard enables accurate and precise quantification of fatty acids, which is crucial for elucidating the role of lipids in biological systems and for the development of novel therapeutics. The detailed protocols and understanding of the underlying signaling pathways provided in this guide will aid researchers in designing and executing robust lipidomics experiments. As the importance of odd-chain fatty acids in human health becomes more apparent, the application of deuterated standards like this compound will be instrumental in advancing our knowledge in this exciting area of research.

References

Methodological & Application

Application Note: High-Throughput Quantification of Fatty Acids in Biological Matrices using Pentadecanoic Acid-d2 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of fatty acids in biological samples, such as plasma and tissues, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol employs a stable isotope dilution technique with pentadecanoic acid-d2 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The workflow encompasses lipid extraction, saponification to release free fatty acids, an optional derivatization step to enhance chromatographic resolution and ionization efficiency, followed by LC-MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is tailored for researchers, scientists, and drug development professionals requiring reliable quantification of fatty acids.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, playing crucial roles in energy storage, cell membrane structure, and cellular signaling.[1] Accurate quantification of fatty acids is essential for understanding their involvement in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach for achieving precise and accurate quantification in complex biological matrices.[2] This internal standard closely mimics the chemical and physical properties of the endogenous analytes throughout the analytical process, thereby compensating for sample loss and ionization suppression or enhancement.[2]

Principle of the Method

The methodology is based on the principle of stable isotope dilution. A known amount of this compound is added to the sample at the beginning of the sample preparation process. The ratio of the peak area of the endogenous fatty acid to the peak area of the deuterated internal standard is used for quantification. This ratio remains constant even if there is sample loss during extraction or derivatization, leading to highly reliable results.[2]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade methanol, chloroform, hexane (B92381), acetonitrile, isopropanol, and LC-MS grade water.

  • Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), and a derivatization agent such as 2-picolylamine or 3-nitrophenylhydrazine (B1228671) (3-NPH).

  • Standards: this compound internal standard and analytical standards of the fatty acids of interest.

Sample Preparation
  • Homogenization: Homogenize biological samples (e.g., plasma, tissue) in a suitable buffer.

  • Addition of Internal Standard: Spike the homogenate with a known concentration of this compound solution.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a chloroform/methanol/water system (e.g., Folch or Bligh-Dyer method).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.[2]

    • Dry the collected organic phase under a stream of nitrogen.

  • Saponification:

    • Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.

    • Incubate the mixture to hydrolyze ester bonds and release free fatty acids.[2]

    • Acidify the solution with hydrochloric acid to protonate the free fatty acids.

    • Extract the free fatty acids using hexane.

    • Evaporate the hexane layer to dryness under nitrogen.

  • Derivatization (Optional but Recommended):

    • To the dried fatty acids, add the derivatization reagent (e.g., 3-nitrophenylhydrazine and a condensing agent like carbodiimide (B86325) in a suitable solvent).

    • Incubate the reaction mixture to allow for the derivatization of the carboxylic acid group. Derivatization with 3-NPH allows for analysis in positive ion mode with enhanced sensitivity.[3]

    • Dry the derivatized sample under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for the separation of fatty acids.[4]

    • Mobile Phase: A gradient elution using water and acetonitrile/isopropanol, both containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, is commonly employed.[4]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) is used, typically in negative ion mode for underivatized fatty acids and positive ion mode for certain derivatives.[3][5]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]

Quantification

Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards. The concentration of the fatty acids in the samples is then calculated from their peak area ratios using the calibration curve.

Data Presentation

Table 1: Typical MRM Transitions for Pentadecanoic Acid and its Deuterated Internal Standard. Note: These are suggested transitions and should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Pentadecanoic Acid (C15:0)241.2241.2 (or fragment)Negative
This compound243.2243.2 (or fragment)Negative

Table 2: Representative Performance Data for Fatty Acid Quantification using a Deuterated Internal Standard. This table summarizes typical validation parameters achievable with this method.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 10 ng/mL
Limit of Quantification (LOQ)0.05 - 50 ng/mL
Accuracy (% Bias)Within ±15%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85 - 115%

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample (Plasma, Tissue) IS_Addition Spike with This compound Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch) IS_Addition->Extraction Saponification Saponification (KOH/MeOH) Extraction->Saponification Derivatization Derivatization (Optional, e.g., 3-NPH) Saponification->Derivatization LCMS LC-MS/MS Analysis (C18, MRM) Derivatization->LCMS Data Data Acquisition (Peak Area Ratio) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Experimental workflow for fatty acid quantification.

G cluster_pathway Pentadecanoic Acid Signaling C150 Pentadecanoic Acid (C15:0) JAK2 JAK2 C150->JAK2 Inhibits pJAK2 pJAK2 (Phosphorylated) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Phosphorylated) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Regulates

References

Application Note & Protocol: Quantitative Analysis of Fatty Acids in Biological Samples Using Pentadecanoic Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids are integral to numerous biological functions, acting as energy sources, structural components of cell membranes, and signaling molecules.[1] Accurate quantification of fatty acids is crucial in various research areas, including drug development, for understanding their roles in health and disease.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of fatty acids.[2] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the polar nature of their carboxyl groups.[2][3] To overcome these challenges, a derivatization step is necessary to convert fatty acids into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs).[2]

This application note provides a detailed protocol for the accurate and precise quantification of fatty acids in biological samples using a stable isotope dilution method with pentadecanoic acid-d2 as an internal standard.[4] The use of a deuterated internal standard is critical as it behaves similarly to the endogenous analytes during sample preparation and analysis, correcting for variability and sample loss, thereby ensuring high accuracy and precision.[1][4][5]

Experimental Workflow

The overall experimental workflow for the quantification of fatty acids is depicted below.

Fatty_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization Sample->Homogenization Spike Spike with This compound Homogenization->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown1 Dry Down Under N2 Extraction->Drydown1 Derivatization Esterification to FAMEs (e.g., with BF3-Methanol) Drydown1->Derivatization Drydown2 Dry Down & Reconstitute Derivatization->Drydown2 GCMS GC-MS Analysis Drydown2->GCMS Quantification Data Quantification GCMS->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for fatty acid quantification.

Detailed Experimental Protocol

This protocol outlines the steps for lipid extraction, derivatization, and subsequent quantification of fatty acids using GC-MS.

1. Materials and Reagents

  • Solvents: HPLC-grade methanol (B129727), chloroform, hexane (B92381), isopropanol.[1]

  • Reagents:

    • This compound internal standard.

    • Boron trifluoride (BF3) in methanol (14%).[6]

    • Sodium chloride (NaCl) solution (0.9%).

    • Anhydrous sodium sulfate (B86663) (Na2SO4).[7]

  • Glassware: All glassware should be thoroughly cleaned to avoid fatty acid contamination.[8]

2. Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a widely used and reliable technique for the quantitative extraction of total lipids.[6][9][10]

  • Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue or 100 µL of plasma) in a 2:1 (v/v) mixture of chloroform:methanol.[10]

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the homogenate. The amount should be comparable to the expected concentration of the endogenous fatty acids.

  • Extraction: Vortex the mixture thoroughly and incubate at room temperature for 20 minutes.

  • Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation.[10] Centrifuge at 3000 rpm for 5 minutes.[7]

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[1][7]

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.[1]

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Esterification is a common derivatization technique that converts fatty acids into their more volatile methyl esters.[2]

  • Reagent Addition: Add 2 mL of 14% BF3 in methanol to the dried lipid extract.[6]

  • Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a new vial. Add anhydrous sodium sulfate to remove any residual water.[7]

  • Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

  • Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a polar general-purpose column) to separate the FAMEs.[5] The oven temperature program should be optimized to achieve good separation of all fatty acids of interest. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the long-chain fatty acids.[11]

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions for each fatty acid methyl ester and the this compound methyl ester.

Data Presentation

The quantification of each fatty acid is based on the ratio of the peak area of the endogenous fatty acid to the peak area of the this compound internal standard. A calibration curve is constructed using known concentrations of fatty acid standards.

Table 1: Quantitative Analysis of Fatty Acids in a Biological Sample

Fatty AcidRetention Time (min)Monitored Ions (m/z)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (µg/mL)
Myristic Acid (C14:0)12.5242, 741,250,0002,500,00015.2
Palmitic Acid (C16:0)14.8270, 743,800,0002,500,00046.1
Palmitoleic Acid (C16:1)15.1268, 74980,0002,500,00011.9
Stearic Acid (C18:0)17.2298, 742,100,0002,500,00025.5
Oleic Acid (C18:1)17.5296, 744,500,0002,500,00054.6
Linoleic Acid (C18:2)17.8294, 743,200,0002,500,00038.8
This compound (IS) 13.7 259, 76 - 2,500,000 -

Signaling Pathway/Logical Relationship Diagram

The principle of stable isotope dilution quantification is based on a consistent ratio between the analyte and the internal standard.

Isotope_Dilution_Principle cluster_sample Initial Sample cluster_processing Sample Processing cluster_analysis Final Analysis Analyte Endogenous Analyte (Unknown Amount) Extraction_Loss Extraction & Derivatization (Potential for Sample Loss) Analyte->Extraction_Loss IS_spike Added Internal Standard (Known Amount) IS_spike->Extraction_Loss Analyte_Final Measured Analyte Extraction_Loss->Analyte_Final Proportional Loss IS_Final Measured Internal Standard Extraction_Loss->IS_Final Proportional Loss Ratio Ratio (Analyte / IS) Remains Constant Analyte_Final->Ratio IS_Final->Ratio Quantification Quantification Ratio->Quantification Quantification

Caption: Principle of stable isotope dilution.

References

Application Note: Quantitative Analysis of Deuterated Fatty Acids using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids (FAs) are integral to numerous biological functions, acting as essential components of cell membranes, signaling molecules, and energy sources.[1][2] The study of fatty acid metabolism is crucial in various research areas, including drug development, to understand disease pathogenesis and therapeutic interventions. Stable isotope labeling, particularly with deuterium, offers a powerful tool to trace the metabolic fate of fatty acids in vivo and in vitro.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the quantification of deuterated and non-deuterated fatty acids.[3][6]

This application note provides detailed protocols for the extraction, derivatization, and quantitative analysis of deuterated fatty acids from biological samples using GC-MS. The use of deuterated fatty acids as internal standards is a cornerstone of this methodology, enabling accurate and precise quantification by correcting for sample loss and analytical variability during sample preparation and analysis.[1][7]

Principle of the Method

The quantitative analysis of deuterated fatty acids by GC-MS relies on the principle of stable isotope dilution.[1][7] A known amount of a deuterated fatty acid analog is added to the sample as an internal standard at the beginning of the sample preparation process. This standard is chemically identical to its endogenous counterpart, ensuring it behaves similarly throughout extraction and derivatization.[7]

Due to their low volatility, fatty acids require derivatization to more volatile and less polar forms, most commonly fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, prior to GC-MS analysis.[1][8] Following chromatographic separation, the mass spectrometer detects and quantifies the derivatized fatty acids and their corresponding deuterated internal standards. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a standard curve.[9]

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade or equivalent methanol, chloroform, hexane (B92381), isooctane (B107328), acetonitrile (B52724), and dichloromethane.

  • Reagents for Extraction: 1 N Hydrochloric acid (HCl), 1 N Potassium hydroxide (B78521) (KOH), Sodium sulfate (B86663) (anhydrous).

  • Derivatization Reagents:

    • For FAMEs: Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/v) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][10]

    • For PFB Esters: 1% Pentafluorobenzyl bromide (PFB-Br) in acetonitrile and 1% Diisopropylethylamine (DIPEA) in acetonitrile.[9]

  • Standards: High-purity deuterated and non-deuterated fatty acid standards. A comprehensive list of commercially available deuterated standards can be found from suppliers like CDN Isotopes and Cayman Chemical.[9][11]

Sample Preparation: Lipid Extraction

This protocol is suitable for various biological samples such as plasma, cells, or tissues.

  • Homogenization: Homogenize tissue samples in a suitable buffer. For cell pellets, resuspend in phosphate-buffered saline (PBS).[1][7]

  • Addition of Internal Standard: Add a known amount of the deuterated fatty acid internal standard mixture to each sample.[9]

  • Lipid Extraction (Folch Method):

    • To 1 part sample, add 20 parts of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 1-2 minutes.

    • Add 0.2 parts of 0.9% NaCl solution and vortex again.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization using BF3-Methanol [12]

  • Reconstitute the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 12% BF3-methanol solution.

  • Incubate at 60°C for 30-60 minutes.[10][12]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the clear extract to a new vial for GC-MS analysis.

Protocol 2: Pentafluorobenzyl (PFB) Ester Derivatization [9][11]

This method is particularly useful for enhancing sensitivity in negative chemical ionization (NCI) mode.

  • Reconstitute the dried lipid extract in 25 µL of 1% DIPEA in acetonitrile.

  • Add 25 µL of 1% PFB-Br in acetonitrile.

  • Incubate at room temperature for 20 minutes.[9][11]

  • Dry the sample under a stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of isooctane for GC-MS analysis.[9]

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization based on the specific instrument and analytes.

Table 1: Typical GC-MS Parameters for FAME Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5MS, DB-23, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Injection Volume1 µL (Splitless mode)
Injector Temperature250°C
Oven Temperature ProgramInitial: 100°C, hold for 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 5°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550
Solvent Delay3-5 minutes

Table 2: Typical GC-MS Parameters for PFB Ester Analysis

ParameterSetting
Gas Chromatograph
ColumnHP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.2 mL/min
Injection Volume1 µL (Splitless mode)
Injector Temperature250°C
Oven Temperature ProgramInitial: 150°C, hold for 1 min; Ramp: 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeNegative Chemical Ionization (NCI) with Methane as reagent gas
Ion Source Temperature150°C
Transfer Line Temperature280°C
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example of a Standard Curve for Palmitic Acid (C16:0)

Concentration (µg/mL)Peak Area (C16:0)Peak Area (d3-C16:0)Peak Area Ratio (C16:0 / d3-C16:0)
0.115,2341,500,1230.0102
0.576,1701,510,5430.0504
1.0153,8901,498,7650.1027
5.0770,2341,505,3450.5116
10.01,545,6781,501,9871.0291
50.07,654,3211,499,8765.1033

Table 4: Example of Quantitative Results for Fatty Acids in a Biological Sample

Fatty AcidRetention Time (min)Concentration (µg/mL)Standard Deviation%RSD
Myristic Acid (C14:0)12.5425.61.87.0
Palmitic Acid (C16:0)14.87152.39.16.0
Stearic Acid (C18:0)16.9888.45.36.0
Oleic Acid (C18:1)17.15210.714.77.0
Linoleic Acid (C18:2)17.32175.212.37.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add Deuterated Internal Standards Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Lipids Dry Lipid Extract Extraction->Dry_Lipids Derivatize Derivatization (e.g., FAME or PFB Ester) Dry_Lipids->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data_Processing Data Processing (Peak Integration) GCMS->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification Fatty_Acid_Metabolism D7_C18_0 d7-Stearic Acid (C18:0) (Exogenous Tracer) Desaturation Desaturation (Δ9-Desaturase) D7_C18_0->Desaturation Beta_Oxidation β-Oxidation D7_C18_0->Beta_Oxidation D7_C18_1 d7-Oleic Acid (C18:1) D7_C16_0 d7-Palmitic Acid (C16:0) Elongation Elongation D7_C16_0->Elongation Elongation->D7_C18_0 Re-synthesis Desaturation->D7_C18_1 Beta_Oxidation->D7_C16_0

References

Application Note: Quantification of Pentadecanoic Acid-d2 in Biological Matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of deuterated pentadecanoic acid (Pentadecanoic acid-d2) in biological samples, such as plasma and serum, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound is a stable isotope-labeled version of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid of growing interest in metabolic research and as a biomarker for dietary intake.[1] The use of a deuterated internal standard allows for accurate and precise quantification, making this method highly suitable for pharmacokinetic studies, metabolic tracing, and clinical research.

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid primarily obtained from dietary sources, particularly dairy fat and ruminant meat.[2] Emerging research suggests its potential role in cardiometabolic health and longevity.[3] Stable isotope-labeled compounds like this compound are invaluable tools for tracing the metabolic fate of C15:0 in vivo.[4] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) offers high selectivity and sensitivity for the analysis of fatty acids.[5] This document provides a detailed protocol for the extraction and quantification of this compound.

Experimental Protocol

Sample Preparation (Plasma/Serum)

A one-pot hydrolysis and extraction method is recommended for efficient sample processing.[6]

  • Aliquoting: Thaw frozen plasma or serum samples on ice. Vortex gently and aliquot 100 µL into a 2 mL polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Heptadecanoic acid-d33 in methanol) to each sample, calibration standard, and quality control sample.

  • Hydrolysis: Add 200 µL of 1 M potassium hydroxide (B78521) in 90% ethanol. Vortex vigorously for 30 seconds. Incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.

  • Neutralization: After cooling to room temperature, add 50 µL of 6 M hydrochloric acid to neutralize the solution. Vortex briefly.

  • Extraction: Add 1 mL of hexane (B92381) to the tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Collection: Carefully transfer the upper hexane layer to a new tube.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol/water). Vortex and transfer to an HPLC vial with an insert.

HPLC Method

A reversed-phase HPLC method is employed for the separation of fatty acids.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 150 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile/Methanol (4:1, v/v) with 0.1% Acetic Acid[7]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.03070
15.00100
25.00100
25.13070
30.03070
Mass Spectrometry Method

Electrospray ionization in negative mode (ESI-) is highly effective for the detection of underivatized fatty acids.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C[7]
Desolvation Temperature 400°C[7]
Gas Flow Instrument Dependent
Detection Mode Multiple Reaction Monitoring (MRM)[7]
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound243.2243.2 (Quantifier)5
243.2199.2 (Qualifier)15
Heptadecanoic acid-d33 (Internal Standard)302.5302.5 (Quantifier)5
302.5257.5 (Qualifier)15

(Note: Specific m/z values and collision energies may require optimization based on the mass spectrometer used and the specific deuteration pattern of the standard.)

Data Presentation

The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ). The following table presents expected performance characteristics based on similar fatty acid analyses.[4][6]

Table 3: Method Validation Parameters (Example Data)

ParameterValue
Linear Range 0.1 - 20 µM
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Retention Time (Approx.) 12.5 min

Visualizations

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted below.

G Experimental Workflow for this compound Analysis cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Hydrolyze Alkaline Hydrolysis Spike->Hydrolyze Extract Liquid-Liquid Extraction Hydrolyze->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (ESI-, MRM) HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for the analysis of this compound.

Logical Relationship of Analytical Components

The relationship between the analytical hardware and software components is crucial for a successful analysis.

G Analytical System Components cluster_hardware Hardware Autosampler Autosampler ColumnOven ColumnOven Autosampler->ColumnOven Sample Injection Pump Pump Pump->ColumnOven Mobile Phase MassSpec Mass Spectrometer ColumnOven->MassSpec Analyte Elution ProcessingSW Data Processing MassSpec->ProcessingSW ControlSW Instrument Control ControlSW->Autosampler ControlSW->Pump ControlSW->ColumnOven ControlSW->MassSpec

Caption: Inter-relationship of HPLC-MS system components.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is designed for high-throughput analysis and can be adapted for various research applications in metabolism, nutrition, and drug development. The use of a deuterated internal standard ensures high accuracy and precision, which is critical for studies requiring robust quantitative data.

References

Application Notes and Protocols: Pentadecanoic Acid-d2 in Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid found in dairy fat and ruminant meat, with growing interest in its role as a biomarker for dietary intake and its potential links to various health outcomes. Accurate and precise quantification of pentadecanoic acid in complex biological matrices is crucial for research in nutrition, disease biomarker discovery, and drug development. Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the gold standard for such quantitative analyses. This document provides detailed application notes and protocols for the use of pentadecanoic acid-d2 as an internal standard in SID assays.

Stable isotope-labeled internal standards, such as this compound, are critical for correcting for the variability that can occur during sample preparation and analysis.[1] Because these standards have nearly identical chemical and physical properties to their endogenous counterparts, they can account for analyte loss during extraction, derivatization, and ionization, ensuring high accuracy and precision.[1] Deuterated standards like pentadecanoic acid-d3 and d29 are commonly used for the quantification of fatty acids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Assay

The core principle of a stable isotope dilution assay is the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to a sample at the beginning of the analytical process. This "internal standard" co-elutes with the endogenous, non-labeled analyte. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the peak area ratio of the endogenous analyte to the internal standard, and comparing this to a calibration curve, the concentration of the endogenous analyte in the original sample can be accurately determined.

cluster_0 Conceptual Workflow of Stable Isotope Dilution A Biological Sample (Endogenous Pentadecanoic Acid) B Spike with known amount of This compound (Internal Standard) A->B C Sample Preparation (Extraction, Derivatization) B->C D Mass Spectrometry Analysis (GC-MS or LC-MS/MS) C->D E Data Analysis (Ratio of Endogenous Analyte to Internal Standard) D->E F Accurate Quantification E->F

Caption: Conceptual workflow of a stable isotope dilution assay.

Applications

The primary application of this compound in stable isotope dilution assays is the accurate quantification of endogenous pentadecanoic acid in various biological matrices. This is particularly relevant in:

  • Nutritional Science: To assess dietary intake of dairy fat, for which pentadecanoic acid is a recognized biomarker.

  • Clinical Research: To investigate the association between circulating levels of pentadecanoic acid and the risk of chronic diseases such as cardiovascular disease and type 2 diabetes.

  • Drug Development: To monitor changes in fatty acid metabolism in response to therapeutic interventions.

  • Metabolomics: As part of broader fatty acid profiling to understand metabolic pathways.

Quantitative Data Summary

While specific performance characteristics can vary between laboratories and instrumentation, the following table summarizes typical validation parameters for the quantification of fatty acids using stable isotope dilution GC-MS and LC-MS/MS methods.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 1 - 30 µg/L0.003 - 14.88 ng/mL
Lower Limit of Quantification (LLOQ) 0.022 - 0.18 µg/mL5.0 - 50.0 µg/mL
Linearity (R²) (Typical) ≥ 0.98≥ 0.99
Accuracy (% Recovery) 82 - 122%80 - 120%
Precision (CV%) < 15%< 15%

Experimental Protocols

The following are generalized protocols for the analysis of pentadecanoic acid in biological samples using this compound as an internal standard. Laboratories should optimize these protocols for their specific applications and instrumentation.

Protocol 1: GC-MS Analysis of Total Fatty Acids (as Fatty Acid Methyl Esters - FAMEs)

This protocol is suitable for the analysis of total pentadecanoic acid (free and esterified) in plasma, serum, or tissues.

cluster_1 GC-MS Experimental Workflow A Sample Collection & Spiking with this compound B Lipid Extraction (e.g., Folch Method) A->B C Saponification (to release fatty acids) B->C D Methylation (to form FAMEs) C->D E GC-MS Analysis D->E F Quantification E->F

Caption: Experimental workflow for GC-MS analysis of fatty acids.

1. Materials and Reagents:

  • This compound internal standard solution (e.g., in ethanol)

  • Biological matrix (e.g., 100 µL plasma)

  • Methanol (B129727), Chloroform (B151607), Hexane (B92381) (HPLC grade)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Boron trifluoride-methanol (BF3-methanol) or Acetyl Chloride in Methanol

2. Sample Preparation:

  • Spiking: To a 1.5 mL glass tube, add the biological sample (e.g., 100 µL of plasma). Add a known amount of this compound internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform) containing the lipids into a new glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen at 40°C.

  • Saponification:

    • Add 1 mL of 0.5 M KOH in methanol to the dried lipid extract.

    • Incubate at 80°C for 10 minutes to hydrolyze the ester linkages and release the free fatty acids.

  • Methylation (to form FAMEs):

    • After cooling, add 2 mL of 14% BF3-methanol solution.

    • Incubate at 80°C for 5 minutes.

    • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent MS or equivalent, operated in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for pentadecanoic acid methyl ester (e.g., m/z 256, 74).

    • Monitor characteristic ions for this compound methyl ester (e.g., m/z 258, 76).

4. Quantification:

  • Construct a calibration curve by analyzing standards containing known concentrations of unlabeled pentadecanoic acid and a fixed concentration of this compound.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate the concentration of pentadecanoic acid in the samples using the regression equation from the calibration curve.

Protocol 2: LC-MS/MS Analysis of Free Pentadecanoic Acid

This protocol is suitable for the analysis of non-esterified (free) pentadecanoic acid.

1. Materials and Reagents:

2. Sample Preparation:

  • Spiking and Protein Precipitation:

    • To a microcentrifuge tube, add the plasma sample.

    • Add a known amount of this compound internal standard.

    • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex and incubate at -20°C for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent, Waters, or equivalent UPLC/HPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient Elution: A suitable gradient to separate pentadecanoic acid from other fatty acids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Pentadecanoic acid transition: Q1 m/z 241.2 -> Q3 m/z 241.2

    • This compound transition: Q1 m/z 243.2 -> Q3 m/z 243.2 (hypothetical, exact mass will depend on the position of the deuterium (B1214612) labels)

4. Quantification:

  • Follow the same quantification strategy as described for the GC-MS protocol, using the peak area ratios from the MRM chromatograms.

Visualization of Pentadecanoic Acid's Role as a Biomarker

The precise quantification of pentadecanoic acid is important due to its established role as a biomarker for the intake of certain foods and its association with various physiological states.

cluster_2 Pentadecanoic Acid as a Biomarker A Dietary Intake (e.g., Dairy Products) B Increased Circulating Pentadecanoic Acid (C15:0) A->B C Association with Health Outcomes B->C D Cardiovascular Health C->D Potential Link E Metabolic Health (e.g., Insulin Sensitivity) C->E Potential Link

Caption: Role of pentadecanoic acid as a dietary biomarker.

Conclusion

The use of this compound in stable isotope dilution mass spectrometry assays provides a robust, accurate, and precise method for the quantification of pentadecanoic acid in biological samples. The detailed protocols and application notes provided herein serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies where the accurate measurement of this fatty acid is critical. Proper validation and optimization of these methods are essential to ensure high-quality data for advancing our understanding of nutrition, health, and disease.

References

Application Note: Enhanced GC Analysis of Pentadecanoic Acid-d2 Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acids. However, the inherent properties of free fatty acids, such as pentadecanoic acid-d2, present analytical challenges. Their low volatility and the tendency of the polar carboxylic acid group to interact with the stationary phase can lead to poor peak shape, including significant tailing, and late elution times.[1] To overcome these issues and improve analytical performance, derivatization is a crucial sample preparation step.[2][3] This process converts the fatty acid into a more volatile and less polar derivative, enhancing separation and detection.[2][4]

This application note provides detailed protocols for two common and effective derivatization methods for this compound: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester. The use of a deuterated internal standard like this compound is common in quantitative analyses to correct for sample loss during preparation and analysis.[5][6]

Methods Overview

Two primary derivatization techniques are presented:

  • Esterification (Methylation): This is the most common method for fatty acid analysis.[7] It involves converting the carboxylic acid group to a methyl ester. This is typically achieved through acid-catalyzed esterification using reagents like Boron Trifluoride in methanol (B129727) (BF3-methanol).[1][8] The resulting Fatty Acid Methyl Esters (FAMEs) are significantly more volatile and less polar than the corresponding free fatty acids.[9]

  • Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS), to produce TMS esters.[1][10] This method is also highly effective at reducing polarity and increasing volatility.[11]

The general workflow for the derivatization and analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample Sample->Dry Deriv Choose Method Dry->Deriv FAME Esterification (FAME) Deriv->FAME TMS Silylation (TMS) Deriv->TMS GC GC Injection FAME->GC TMS->GC Analysis Data Analysis GC->Analysis

General workflow for derivatization and GC analysis.

Experimental Protocols

Method 1: Esterification to Fatty Acid Methyl Ester (FAME) with BF3-Methanol

This protocol describes the conversion of this compound to its methyl ester using Boron Trifluoride in methanol.

Materials:

  • This compound sample

  • 12-14% Boron Trifluoride in Methanol (BF3-methanol)[7]

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution[1]

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Micro reaction vessel (5-10 mL) with PTFE-lined cap[7]

  • Heating block or water bath

  • Vortex mixer

  • Autosampler vials

Protocol:

  • Sample Preparation: Weigh 1-25 mg of the this compound sample into a micro reaction vessel. If the sample is in an aqueous solvent, it must first be evaporated to dryness under a stream of nitrogen.[1][7]

  • Reagent Addition: Add 2 mL of 12-14% BF3-methanol to the dried sample.

  • Reaction: Cap the vessel tightly and heat at 60-100°C for 5-60 minutes.[7] The optimal time and temperature should be determined empirically for your specific sample matrix.[7] A common starting point is 60°C for 10 minutes.

  • Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the FAME into the organic layer.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the this compound methyl ester.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • Analysis: The sample is now ready for injection into the GC.

The chemical transformation for the FAME derivatization is illustrated below.

G cluster_reactants Reactants cluster_products Products Pentadecanoic_Acid This compound (C14D2H29COOH) FAME This compound Methyl Ester (C14D2H29COOCH3) Pentadecanoic_Acid->FAME BF3 Catalyst Methanol Methanol (CH3OH) Water Water (H2O) Methanol->Water

Esterification of this compound.
Method 2: Silylation to Trimethylsilyl (TMS) Ester with BSTFA

This protocol details the formation of the TMS ester of this compound using BSTFA.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][7]

  • Anhydrous solvent (e.g., Acetonitrile (B52724), Pyridine)[7]

  • Autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Sample Preparation: The sample must be completely dry, as silylating reagents are highly sensitive to moisture.[1][7] If necessary, dissolve the sample in a small volume of anhydrous solvent like acetonitrile in an autosampler vial.[1] A typical sample size is approximately 100 µL of a 1 mg/mL solution.[7]

  • Reagent Addition: Add a molar excess of BSTFA + 1% TMCS to the sample vial.[7] For a 100 µL sample, 50 µL of the derivatizing agent is a good starting point.[1]

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes.[1] The reaction time and temperature can be optimized for specific needs.[1]

  • Cooling and Dilution: After the vial has cooled to room temperature, a solvent of choice (e.g., Dichloromethane) can be added for dilution if necessary.[1]

  • Analysis: The derivatized sample is ready for GC or GC-MS analysis.

The silylation reaction is depicted in the following diagram.

G cluster_reactants Reactants cluster_products Products Pentadecanoic_Acid This compound (C14D2H29COOH) TMS_Ester This compound TMS Ester (C14D2H29COOSi(CH3)3) Pentadecanoic_Acid->TMS_Ester TMCS Catalyst BSTFA BSTFA (CF3CON[Si(CH3)3]2) Byproduct Byproducts BSTFA->Byproduct

References

Application Notes and Protocols: Tracing Fatty Acid Dynamics with Pentadecanoic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest in the scientific community for its potential roles in health and disease.[1][2] Unlike its even-chain counterparts, the metabolism of C15:0 yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, influencing cellular energy and biosynthesis.[2] To elucidate the precise mechanisms of its uptake, trafficking, and metabolic fate, stable isotope tracing using deuterated pentadecanoic acid (Pentadecanoic acid-d2) offers a powerful analytical approach. This application note provides detailed protocols for in vitro and in vivo studies using this compound, methods for sample analysis, and an overview of the key signaling pathways involved.

Core Applications

The use of this compound as a metabolic tracer enables researchers to:

  • Quantify the rate of fatty acid uptake by cells and tissues.

  • Trace the incorporation of C15:0 into various lipid species, such as triglycerides, phospholipids, and cholesterol esters.

  • Elucidate the catabolic fate of C15:0 through β-oxidation.

  • Investigate the influence of C15:0 on key metabolic signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Labeling of C2C12 Myotubes with this compound

This protocol details the steps for treating C2C12 myotubes with this compound to study its effects on glucose uptake and its incorporation into cellular lipids.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • GC-MS or LC-MS system

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Preparation of this compound-BSA Conjugate:

    • Prepare a stock solution of this compound in ethanol.

    • Complex the this compound with fatty acid-free BSA in a 5:1 molar ratio in serum-free DMEM. Gently warm and vortex to ensure complete conjugation.

  • Cell Treatment:

    • Treat differentiated C2C12 myotubes with varying concentrations of the this compound-BSA conjugate (e.g., 10, 20, 40 µM) for a specified time (e.g., 24 hours).[1]

    • Include a vehicle control (BSA-treated) group.

  • Glucose Uptake Assay:

    • Following treatment, wash the cells with PBS.

    • Incubate the cells with 100 µM 2-NBDG in serum-free DMEM for 30 minutes.

    • Wash the cells with ice-cold PBS to remove excess 2-NBDG.

    • Lyse the cells and measure the fluorescence of the cell lysate (excitation/emission ~485/535 nm) to quantify glucose uptake.

  • Lipid Extraction and Analysis:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in methanol.

    • Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

    • Analyze the lipid extracts by GC-MS or LC-MS to determine the incorporation of deuterium (B1214612) into different fatty acid and lipid pools.

Protocol 2: In Vivo Administration of this compound in Mice

This protocol outlines the procedure for administering this compound to mice to study its biodistribution and metabolism in various tissues.

Materials:

  • This compound

  • Corn oil or other suitable vehicle

  • C57BL/6J mice

  • Oral gavage needles

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Lipid extraction solvents

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Diet:

    • Acclimate mice to the experimental conditions for at least one week.

    • Provide a standard chow diet or a specific experimental diet as required.

  • Tracer Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., corn oil).

    • Administer the tracer to the mice via oral gavage. The dosage will depend on the specific experimental design.

  • Sample Collection:

    • At predetermined time points after administration, anesthetize the mice.

    • Collect blood samples via cardiac puncture.

    • Perfuse the mice with saline to remove blood from the tissues.

    • Harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart) and immediately freeze them in liquid nitrogen.

    • Store samples at -80°C until analysis.

  • Tissue Homogenization and Lipid Extraction:

    • Homogenize the frozen tissues in a suitable buffer.

    • Perform lipid extraction from the tissue homogenates using a robust method such as the Folch or MTBE method.[3]

  • Mass Spectrometry Analysis:

    • Analyze the lipid extracts using a targeted or untargeted lipidomics approach with an LC-MS/MS system to identify and quantify the deuterated lipid species.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables to facilitate comparison between different experimental groups.

Table 1: Effect of Pentadecanoic Acid on Glucose Uptake in C2C12 Myotubes

Treatment GroupGlucose Uptake (Fluorescence Units)Fold Change vs. Control
Control (Vehicle)100 ± 51.00
20 µM C15:0135.1 ± 81.35
40 µM C15:0143.8 ± 101.44

*Data adapted from a study on the effects of unlabeled pentadecanoic acid.[1] The values represent the mean ± standard deviation. *p < 0.05 compared to the control group.

Table 2: Hypothetical Incorporation of this compound into Adipose Tissue Lipids

Lipid ClassDeuterium Enrichment (Atom % Excess)
Triglycerides (TAG)5.2 ± 0.8
Phosphatidylcholine (PC)2.1 ± 0.4
Phosphatidylethanolamine (PE)1.8 ± 0.3
Cholesterol Esters (CE)0.9 ± 0.2

This table presents hypothetical data to illustrate how the results of an in vivo tracing study could be presented.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion C15:0-d2 C15:0-d2 CD36 CD36 C15:0-d2->CD36 FFAR1 FFAR1 C15:0-d2->FFAR1 C15:0-d2-CoA C15:0-d2-CoA CD36->C15:0-d2-CoA AMPK AMPK FFAR1->AMPK activates Lipid Droplets (TAG-d2) Lipid Droplets (TAG-d2) C15:0-d2-CoA->Lipid Droplets (TAG-d2) Esterification Membrane Lipids (PL-d2) Membrane Lipids (PL-d2) C15:0-d2-CoA->Membrane Lipids (PL-d2) Synthesis beta_oxidation β-Oxidation C15:0-d2-CoA->beta_oxidation Transport pAMPK pAMPK AMPK->pAMPK AS160 AS160 pAMPK->AS160 phosphorylates pAS160 pAS160 AS160->pAS160 GLUT4_vesicle GLUT4 Vesicle pAS160->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Propionyl-CoA-d2 Propionyl-CoA-d2 beta_oxidation->Propionyl-CoA-d2 TCA TCA Cycle Propionyl-CoA-d2->TCA

Caption: this compound uptake and metabolic pathways.

experimental_workflow cluster_in_vitro In Vitro Study cluster_in_vivo In Vivo Study cluster_analysis Analysis A C2C12 Cell Culture & Differentiation B This compound Treatment A->B C Metabolite Extraction (Lipids) B->C H GC-MS or LC-MS/MS Analysis C->H D Mouse Acclimatization E This compound Administration (Oral Gavage) D->E F Tissue Collection (Liver, Adipose, etc.) E->F G Lipid Extraction F->G G->H I Data Processing & Statistical Analysis H->I J Pathway Analysis & Biological Interpretation I->J

Caption: Experimental workflow for this compound tracing.

Discussion of Signaling Pathways

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in metabolism. A prominent pathway is the AMP-activated protein kinase (AMPK) signaling cascade.[2][4]

AMPK Pathway Activation:

  • Mechanism: Pentadecanoic acid treatment has been demonstrated to increase the phosphorylation of AMPK in C2C12 myotubes.[4] Activated AMPK acts as a cellular energy sensor.

  • Downstream Effects:

    • Glucose Uptake: Phosphorylated AMPK can phosphorylate AS160 (Akt substrate of 160 kDa), which in turn promotes the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose uptake.[4]

    • Fatty Acid Oxidation: AMPK activation generally promotes catabolic processes, including fatty acid oxidation, to generate ATP.

    • Inhibition of Anabolic Processes: Concurrently, activated AMPK can inhibit energy-consuming processes such as lipid and protein synthesis.

By tracing the metabolic fate of this compound and simultaneously assessing the activation state of pathways like AMPK, researchers can gain a comprehensive understanding of how this specific fatty acid influences cellular metabolism and energy homeostasis.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and precise method for investigating the uptake and metabolism of this important odd-chain fatty acid. The protocols and analytical approaches described in this application note offer a framework for researchers to explore the multifaceted roles of pentadecanoic acid in various physiological and pathological contexts. The ability to quantify its incorporation into different lipid pools and to correlate these findings with changes in key signaling pathways will undoubtedly accelerate our understanding of its biological significance and its potential as a therapeutic agent.

References

Preparation of a Standard Stock Solution of Pentadecanoic Acid-d2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid-d2 is a deuterated analog of pentadecanoic acid, a saturated fatty acid. It serves as an invaluable internal standard in mass spectrometry-based quantitative analyses, enabling precise measurement of its non-deuterated counterpart in various biological matrices. The accuracy of such quantitative studies is fundamentally reliant on the precise preparation of a standard stock solution. This document provides a detailed protocol for the preparation, storage, and handling of a this compound standard stock solution.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its accurate handling and dissolution.

PropertyValueReference
Chemical Formula C₁₅H₂₈D₂O₂[1]
Molecular Weight 244.41 g/mol [1]
Appearance Solid
Solubility Soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[2]
Storage Store at -20°C for long-term stability.[3]

Experimental Protocol

This protocol outlines the steps for preparing a 1 mg/mL standard stock solution of this compound in ethanol. Researchers should adjust the concentration as required for their specific application.

Materials and Equipment
  • This compound (solid)

  • Ethanol (≥99.5%, anhydrous)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Glass Pasteur pipettes or calibrated micropipettes with appropriate tips

  • Vortex mixer

  • Sonicator (water bath)

  • Amber glass vials with Teflon-lined caps (B75204) for storage

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.

  • Perform all weighing and solvent handling steps in a well-ventilated fume hood.

  • Review the Safety Data Sheet (SDS) for this compound and all solvents before starting the procedure.

Stock Solution Preparation (1 mg/mL)
  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: Accurately weigh a target amount (e.g., 1 mg) of this compound using an analytical balance. Record the exact weight.

  • Dissolution:

    • Quantitatively transfer the weighed this compound to a clean, dry glass vial.

    • Add a small volume of ethanol to the vial to dissolve the solid.

    • Vortex the vial for 30-60 seconds to aid dissolution.

    • If the solid does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied if necessary.[4]

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, quantitatively transfer the solution to a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for 1 mg of solid to make a 1 mg/mL solution).

    • Rinse the weighing vial with small aliquots of ethanol and add the rinsates to the volumetric flask to ensure all the compound is transferred.

    • Bring the solution to the final volume with ethanol, ensuring the bottom of the meniscus is on the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the final stock solution to an amber glass vial with a Teflon-lined cap.[3] Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at -20°C.[3] For saturated fatty acids like pentadecanoic acid, solutions stored in a suitable organic solvent at -20°C are generally stable for at least a few months, and potentially longer.[3][5]

Experimental Workflow Diagram

experimental_workflow Workflow for this compound Stock Solution Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Accurately Weigh this compound equilibrate->weigh dissolve Dissolve in Ethanol with Vortexing/Sonication weigh->dissolve transfer Quantitatively Transfer to Volumetric Flask dissolve->transfer adjust_volume Adjust to Final Volume with Ethanol transfer->adjust_volume mix Mix Thoroughly adjust_volume->mix store Store in Amber Vial at -20°C mix->store end End store->end

Caption: Experimental workflow for preparing a standard stock solution of this compound.

Quantitative Data Summary

The following table provides an example for the preparation of a 1 mg/mL stock solution.

ParameterValue
Analyte This compound
Target Concentration 1.0 mg/mL
Mass of this compound 1.0 mg (record actual weight)
Solvent Ethanol (≥99.5%)
Final Volume 1.0 mL
Storage Temperature -20°C
Calculated Molar Concentration Approximately 4.09 mM

Note: The molar concentration is calculated using the molecular weight of 244.41 g/mol .[1]

Discussion

The choice of solvent is critical for the successful preparation of a fatty acid stock solution. Ethanol is a common and effective solvent for saturated fatty acids.[6] For fatty acids that are more difficult to dissolve, other solvents such as DMSO or DMF can be used.[2] However, it is important to consider the compatibility of the solvent with downstream applications.

To ensure the accuracy of the stock solution concentration, it is imperative to use calibrated equipment, including the analytical balance and volumetric flasks. Quantitative transfer techniques are also essential to prevent loss of the analyte during preparation.

Proper storage is crucial for maintaining the integrity and stability of the stock solution. Storing the solution at -20°C in an amber vial with a Teflon-lined cap minimizes degradation from light and prevents leaching of plasticizers that can occur with plastic containers.[3] While saturated fatty acids are generally more stable than their unsaturated counterparts, it is good practice to prepare fresh stock solutions periodically and to verify the concentration, especially for long-term studies.

References

Application Note: Quantitative Analysis of Odd-Chain Fatty Acids Using Deuterated Internal Standards by LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, are gaining increasing interest in biomedical and pharmaceutical research. Found in sources such as dairy products and some plants, and also produced by gut microbiota, OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are being investigated as potential biomarkers for dietary intake and their roles in metabolic health and disease.[1][2] Accurate and precise quantification of these fatty acids in complex biological matrices is crucial for understanding their physiological functions.

This application note describes robust methods for the quantitative analysis of OCFAs in human plasma using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of stable isotope-labeled internal standards, specifically deuterated fatty acids, is central to these protocols. This isotope dilution mass spectrometry (IDMS) approach is the gold standard for quantification, as it effectively corrects for variations in sample recovery during extraction and for matrix effects during ionization, ensuring high accuracy and precision.[3][4]

Principle of the Method

The methodology is based on the principle of stable isotope dilution. A known quantity of a deuterated odd-chain fatty acid (e.g., pentadecanoic acid-d3) is added to the biological sample at the beginning of the sample preparation process.[3] This internal standard is chemically and physically almost identical to its endogenous, non-deuterated counterpart and will behave similarly throughout all subsequent steps, including extraction, derivatization (for GC-MS), and ionization.[3][4] By measuring the ratio of the signal from the endogenous analyte to that of the deuterated internal standard, precise quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.[3]

Experimental Protocols

Two primary analytical techniques are detailed below: LC-MS/MS for the analysis of free fatty acids and GC-MS for the analysis of total fatty acids after derivatization.

Protocol 1: LC-MS/MS Quantification of Free Odd-Chain Fatty Acids in Plasma

This protocol is optimized for the direct analysis of underivatized free fatty acids, offering a simpler and faster sample preparation workflow.

1. Materials and Reagents

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, isopropanol, methyl tert-butyl ether (MTBE), and LC-MS grade water.[3][5]

  • Reagents: Formic acid, ammonium (B1175870) acetate.

  • Internal Standards: Deuterated odd-chain fatty acids (e.g., Pentadecanoic acid-d3, Heptadecanoic acid-d3). Commercially available mixtures of deuterated fatty acids can also be used.[6][7]

  • Analytical Standards: High-purity non-deuterated odd-chain fatty acids (e.g., C15:0, C17:0) for calibration curves.

  • Biological Matrix: Human plasma (blank plasma required for calibration standards).

2. Sample Preparation: Lipid Extraction

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the deuterated internal standard mix in methanol.

  • Add 225 µL of cold methanol. Vortex for 10 seconds.[5]

  • Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.[5]

  • Induce phase separation by adding 188 µL of LC/MS-grade water.[5]

  • Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic phase (containing lipids) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a methanol/toluene (9:1, v/v) mixture for LC-MS/MS analysis.[5]

3. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 2.6 µm).[3][8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Mode: Multiple Reaction Monitoring (MRM) in negative ionization mode.[3] Specific precursor-to-product ion transitions for each OCFA and its deuterated standard must be optimized.

Protocol 2: GC-MS Quantification of Total Odd-Chain Fatty Acids in Plasma

This protocol involves hydrolysis of complex lipids to release all fatty acids, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Materials and Reagents

  • Solvents: HPLC-grade methanol, hexane (B92381), chloroform.

  • Reagents: Boron trifluoride (BF3) in methanol (12-14%), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), anhydrous sodium sulfate (B86663).[9][10]

  • Internal Standards: Deuterated odd-chain fatty acids (e.g., Pentadecanoic acid-d3, Heptadecanoic acid-d3).

  • Analytical Standards: High-purity FAMEs of odd-chain fatty acids (e.g., C15:0-methyl ester, C17:0-methyl ester).

2. Sample Preparation: Hydrolysis and Derivatization

  • To 50 µL of plasma in a glass tube with a screw cap, add 10 µL of the deuterated internal standard mix.

  • Saponification (Hydrolysis): Add 1 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 80°C for 30 minutes to hydrolyze complex lipids and release free fatty acids.[11]

  • Cool the sample to room temperature.

  • Esterification (Derivatization): Add 2 mL of 12% BF3-methanol. Cap tightly and heat at 60°C for 10 minutes to convert the fatty acids to their methyl esters (FAMEs).

  • Cool the sample. Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to a GC autosampler vial for analysis.

3. GC-MS Analysis

  • GC System: Gas Chromatograph with a split/splitless injector.

  • MS System: Mass Spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM).

  • Column: A polar capillary column suitable for FAME analysis (e.g., BPX70, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • MS Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each OCFA-FAME and its corresponding deuterated internal standard.

Data Presentation

Quantitative data should be presented in clear, structured tables. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of OCFAs in unknown samples is then determined from this curve.[4]

Table 1: LC-MS/MS MRM Transitions for Odd-Chain Fatty Acids

AnalyteDeuterated StandardPrecursor Ion (m/z)Product Ion (m/z)
Pentadecanoic Acid (C15:0)Pentadecanoic Acid-d3241.2241.2
244.2244.2
Heptadecanoic Acid (C17:0)Heptadecanoic Acid-d3269.3269.3
272.3272.3

Table 2: Representative Quantitative Results for OCFAs in Human Plasma

Sample IDC15:0 (µg/mL)C17:0 (µg/mL)
Control 11.523.15
Control 21.683.41
Test 12.895.98
Test 23.126.25
QC Low1.212.45
QC High4.9510.12

Mandatory Visualizations

Experimental Workflow

The general workflow for sample preparation and analysis using a deuterated internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE) Spike->Extract Hydrolysis Saponification (for Total FAs) Extract->Hydrolysis GC-MS Path Dry Evaporation & Reconstitution Extract->Dry LC-MS Path Deriv Derivatization to FAMEs (for GC-MS) Hydrolysis->Deriv Deriv->Dry Analysis LC-MS/MS or GC-MS Analysis Dry->Analysis Data Data Processing Analysis->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Workflow for fatty acid quantification.
Metabolic Pathway of Odd-Chain Fatty Acids

Odd-chain fatty acids undergo beta-oxidation, similar to even-chain fatty acids. However, the final cycle produces propionyl-CoA instead of acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[2][12][13][14]

G OCFA Odd-Chain Fatty Acyl-CoA BetaOx Beta-Oxidation Cycles OCFA->BetaOx AcetylCoA Acetyl-CoA (Enters Citric Acid Cycle) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA (3C) BetaOx->PropionylCoA Carboxylase Propionyl-CoA Carboxylase (Biotin-dependent) PropionylCoA->Carboxylase MethylmalonylCoA D-Methylmalonyl-CoA Carboxylase->MethylmalonylCoA Isomerase Isomerase MethylmalonylCoA->Isomerase L_MethylmalonylCoA L-Methylmalonyl-CoA Isomerase->L_MethylmalonylCoA Mutase Methylmalonyl-CoA Mutase (Vitamin B12-dependent) L_MethylmalonylCoA->Mutase SuccinylCoA Succinyl-CoA (Enters Citric Acid Cycle) Mutase->SuccinylCoA

Metabolism of odd-chain fatty acids.

References

Application Notes and Protocols for Pentadecanoic Acid-d2 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered increasing interest in metabolic research. Its metabolism is distinct from that of even-chain fatty acids, providing a unique window into cellular bioenergetics and signaling. The use of stable isotope-labeled pentadecanoic acid, specifically pentadecanoic acid-d2, in metabolic flux analysis (MFA) offers a powerful tool to trace the fate of this fatty acid and quantify its contribution to various metabolic pathways. These application notes provide a detailed overview and experimental protocols for utilizing this compound as a tracer in cultured cells.

Stable isotope tracing with deuterated compounds allows for the sensitive and accurate tracking of metabolic pathways using mass spectrometry.[1] this compound can be introduced into cell culture media, and its incorporation into downstream metabolites can be monitored over time. This enables the quantification of fluxes through pathways such as fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, and incorporation into complex lipids. Such data is invaluable for understanding the metabolic reprogramming in various disease states, including metabolic disorders and cancer, and for evaluating the mechanism of action of novel therapeutic compounds.

Key Applications

  • Tracing Odd-Chain Fatty Acid Metabolism: Elucidate the pathways of pentadecanoic acid uptake, activation, and catabolism.

  • Quantifying Anaplerotic Flux: Determine the contribution of propionyl-CoA, derived from pentadecanoic acid β-oxidation, to the TCA cycle.[2]

  • Investigating Lipid Synthesis and Remodeling: Track the incorporation of pentadecanoic acid into complex lipids such as phospholipids (B1166683) and triglycerides.

  • Drug Development: Assess the impact of therapeutic agents on odd-chain fatty acid metabolism and related signaling pathways.

Data Presentation

The quantitative data obtained from metabolic flux analysis experiments using this compound can be summarized for clear comparison. The following tables provide examples of how to structure such data.

Table 1: Isotopic Enrichment of this compound in Cellular Lipid Fractions

Time (hours)Free Fatty Acid Pool (APE)Phospholipids (APE)Triglycerides (APE)
00.00.00.0
275.3 ± 4.210.1 ± 1.55.8 ± 0.9
685.1 ± 3.825.6 ± 2.115.2 ± 1.8
1288.9 ± 3.140.3 ± 2.928.7 ± 2.5
2490.2 ± 2.755.8 ± 3.442.1 ± 3.1

APE: Atom Percent Excess

Table 2: Fractional Contribution of this compound to TCA Cycle Intermediates

MetaboliteFractional Contribution (%)
Propionyl-CoA92.5 ± 5.1
Methylmalonyl-CoA89.3 ± 4.7
Succinyl-CoA35.7 ± 3.9
Malate15.2 ± 2.1
Citrate8.9 ± 1.5

Experimental Protocols

The following protocols provide a detailed methodology for conducting a metabolic flux analysis experiment using this compound in cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

This protocol details the steps for preparing cells and introducing the this compound tracer.

Materials:

  • Mammalian cells of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound (C15:0-d2)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%) in complete culture medium.[3]

  • Tracer Medium Preparation:

    • Prepare a stock solution of this compound complexed to fatty acid-free BSA. A typical molar ratio is 4:1 (fatty acid:BSA).

    • On the day of the experiment, supplement glucose-free and serum-free medium with the this compound-BSA complex to a final concentration of 50-100 µM. The optimal concentration should be determined empirically for the cell line being used.

    • Add 10% dialyzed FBS to the tracer medium.

    • Warm the tracer medium to 37°C.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed tracer medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of isotopic labeling. For steady-state analysis, a single time point after the system has reached isotopic equilibrium is sufficient.

Protocol 2: Metabolite Extraction

This protocol describes the rapid quenching of metabolism and extraction of metabolites for analysis.

Materials:

  • Ice-cold PBS

  • Liquid nitrogen or a dry ice/ethanol bath

  • Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol (B129727) in water)

  • Cell scraper

Procedure:

  • Quenching:

    • At each time point, rapidly aspirate the tracer medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Place the culture plate on a bed of dry ice or in a dry ice/ethanol bath to quench metabolic activity.

  • Extraction:

    • Add the pre-chilled extraction solvent to each well (e.g., 1 mL for a 6-well plate).

    • Scrape the cells into the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Clarification:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the extracted metabolites.

    • Store the extracts at -80°C until analysis.

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the derivatization of fatty acids to FAMEs and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Metabolite extracts

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • BF3-methanol or HCl-methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., DB-23)

Procedure:

  • Lipid Fractionation (Optional): If separation of neutral and polar lipids is desired, perform solid-phase extraction (SPE) on the metabolite extract.

  • Derivatization to FAMEs:

    • Dry the metabolite extract (or lipid fraction) under a stream of nitrogen.

    • Add the internal standard.

    • Add 1 mL of BF3-methanol or HCl-methanol and incubate at 60°C for 30 minutes.

    • Cool the samples and add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs extract onto the GC-MS system.

    • Use an appropriate temperature gradient to separate the FAMEs.

    • Operate the mass spectrometer in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues of pentadecanoic acid and its downstream metabolites.

Visualizations

Experimental Workflow

G cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding 1. Seed Cells tracer_prep 2. Prepare this compound Medium cell_seeding->tracer_prep labeling 3. Incubate with Tracer tracer_prep->labeling quenching 4. Quench Metabolism labeling->quenching extraction 5. Extract Metabolites quenching->extraction clarification 6. Clarify Lysate extraction->clarification derivatization 7. Derivatize to FAMEs clarification->derivatization gcms 8. GC-MS Analysis derivatization->gcms data_analysis 9. Data Analysis & Flux Calculation gcms->data_analysis

Caption: Experimental workflow for metabolic flux analysis using this compound.

Metabolic Fate of this compound

G C15_d2 This compound (C15:0-d2) C15_CoA_d2 Pentadecanoyl-CoA-d2 C15_d2->C15_CoA_d2 Activation Propionyl_CoA_d2 Propionyl-CoA-d2 C15_CoA_d2->Propionyl_CoA_d2 β-Oxidation Complex_Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) C15_CoA_d2->Complex_Lipids Esterification Methylmalonyl_CoA_d2 Methylmalonyl-CoA-d2 Propionyl_CoA_d2->Methylmalonyl_CoA_d2 Succinyl_CoA_d2 Succinyl-CoA-d2 Methylmalonyl_CoA_d2->Succinyl_CoA_d2 TCA TCA Cycle Succinyl_CoA_d2->TCA Anaplerosis

Caption: Metabolic pathway of this compound traced in the experiment.

References

Application of Pentadecanoic Acid-d2 in Human Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated odd-chain fatty acid that has garnered increasing interest in the scientific community. Historically considered a minor fatty acid in humans and primarily used as an internal standard in fatty acid analysis due to its low endogenous concentrations, recent studies have highlighted its potential as a biomarker for dairy fat intake and its association with various health outcomes.[1][2][3][4][5][6] Higher circulating levels of C15:0 have been linked to a reduced risk of type 2 diabetes, cardiovascular disease, and other metabolic disorders.[1][2][4][5][7] This has necessitated the development of accurate and robust analytical methods for its quantification in human plasma.

Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analytical detection, ensuring high accuracy and precision in quantitative mass spectrometry-based assays.[8][9][10] Pentadecanoic acid-d2 (C15:0-d2), a deuterated analog of pentadecanoic acid, serves as an ideal internal standard for the quantification of endogenous pentadecanoic acid in human plasma samples. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation, thus effectively compensating for any sample loss or matrix effects.[11]

This application note provides a detailed protocol for the analysis of pentadecanoic acid in human plasma using this compound as an internal standard, employing gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the typical quantitative performance of a validated GC-MS method for the analysis of pentadecanoic acid in human plasma using this compound as an internal standard.

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Quantification (LOQ)0.2 µmol/L
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90 - 110%
Mean Plasma Concentration~0.5 - 5 µmol/L

Note: These values are representative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in EDTA or heparin tubes)

  • This compound (internal standard)

  • Pentadecanoic acid (analytical standard)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Iso-octane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (B78521) (KOH)

  • Pentafluorobenzyl bromide (PFB-Br)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (HPLC grade)

  • Nitrogen gas (high purity)

  • Deionized water

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., SpeedVac or nitrogen evaporator)

  • Glass test tubes

  • Pipettes

Standard Solution Preparation
  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 10 µg/mL.

  • Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of pentadecanoic acid in methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the calibration standard stock solution into a surrogate matrix (e.g., fatty acid-free plasma or saline) to achieve a concentration range covering the expected physiological levels of pentadecanoic acid in human plasma.

Sample Preparation (Total Fatty Acid Analysis)
  • Sample Aliquoting: To a glass test tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the IS Working Solution (10 µg/mL this compound) to the plasma sample. Vortex briefly.

  • Hydrolysis (Base): Add 1 mL of 0.5 M methanolic KOH. Vortex and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.

  • Acidification: After cooling to room temperature, add 200 µL of 6 M HCl to acidify the mixture (pH < 2). Vortex.

  • Extraction: Add 2 mL of iso-octane to the tube. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Solvent Transfer: Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction step with another 2 mL of iso-octane and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a stream of nitrogen or using a SpeedVac.

  • Derivatization: To the dried residue, add 50 µL of 1% PFB-Br in acetonitrile and 50 µL of 1% DIPEA in acetonitrile.[12] Incubate at room temperature for 20 minutes.[12]

  • Final Evaporation: Evaporate the derivatization reagents to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of iso-octane for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 10°C/min to 250°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Pentadecanoic acid-PFB ester (m/z): [M-PFB]- (e.g., 241.2 for the unlabeled)

    • This compound-PFB ester (m/z): [M-PFB]- (e.g., 243.2 for the labeled)

(Note: The specific m/z values should be confirmed by analyzing the individual standards.)

Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of the pentadecanoic acid derivative to the peak area of the this compound derivative against the concentration of the calibration standards. Determine the concentration of pentadecanoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample (100 µL) spike Spike with this compound (Internal Standard) plasma->spike hydrolysis Base Hydrolysis (Methanolic KOH) spike->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Liquid-Liquid Extraction (iso-octane) acidification->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 derivatization Derivatization (PFB-Br, DIPEA) evaporation1->derivatization evaporation2 Final Evaporation derivatization->evaporation2 reconstitution Reconstitution (iso-octane) evaporation2->reconstitution gcms GC-MS Analysis (SIM Mode) reconstitution->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the quantification of pentadecanoic acid in human plasma.

metabolic_pathway cluster_metabolism Metabolism of Odd-Chain Fatty Acids cluster_sources Sources of Pentadecanoic Acid c15_0 Pentadecanoic Acid (C15:0) beta_ox β-oxidation c15_0->beta_ox Multiple Steps propionyl_coa Propionyl-CoA beta_ox->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca anaplerosis Anaplerosis tca->anaplerosis diet Dietary Intake (e.g., Dairy Fat) diet->c15_0 endogenous Endogenous Synthesis (α-oxidation) endogenous->c15_0

Caption: Simplified metabolic pathway of pentadecanoic acid.

References

Troubleshooting & Optimization

Preventing hydrogen-deuterium exchange with Pentadecanoic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentadecanoic acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium exchange (HDX) and to offer troubleshooting support for experiments involving this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of pentadecanoic acid, a saturated fatty acid with a 15-carbon chain.[1][2] Its most common application is as an internal standard in quantitative analysis, particularly in mass spectrometry (MS)-based lipidomics.[3][4] By adding a known amount of this compound to a sample, it is possible to accurately quantify the amount of endogenous (unlabeled) pentadecanoic acid, as the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, thus correcting for variations.[5][6]

Q2: What is hydrogen-deuterium exchange (HDX) and why is it a concern when using this compound?

Hydrogen-deuterium exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[7] This process is also referred to as "back-exchange." For this compound, HDX is a significant concern because if the deuterium labels are replaced by hydrogen, the isotopic purity of the standard is compromised. This can lead to inaccurate and unreliable quantitative results, as the concentration of the internal standard will be effectively lowered, and a "false positive" signal for the unlabeled analyte may be generated.[8]

Q3: Are the deuterium atoms on this compound susceptible to exchange?

The stability of the deuterium labels depends on their position on the molecule. Deuterium atoms attached to carbon atoms along the fatty acid chain are generally considered to be in stable, non-exchangeable positions under standard analytical conditions.[5] However, the hydrogen atom of the carboxylic acid group is readily exchangeable. In commercially available this compound, the deuterium labels are typically on the carbon backbone, making them relatively stable. It is crucial to obtain a certificate of analysis (CoA) from the supplier to confirm the position of the labels and the isotopic purity.

Q4: What are the ideal storage conditions to prevent HDX in this compound?

To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended:

  • Temperature: Store at -20°C for long-term stability.[9]

  • Container: Use a tightly sealed container to prevent exposure to atmospheric moisture. Amber vials are recommended to protect from light.

  • Atmosphere: For optimal stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation and moisture contamination.[9]

Q5: Which solvents should I use to prepare solutions of this compound to minimize HDX?

The choice of solvent is critical in preventing HDX.

  • Recommended Solvents: Aprotic and anhydrous solvents are the best choice for dissolving and storing this compound. Examples include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[9] Ethanol (B145695) can also be used, but it is a protic solvent, so care should be taken to use anhydrous grades and minimize storage time of solutions.[3][9]

  • Solvents to Avoid or Use with Caution: Protic solvents, especially water and methanol, contain exchangeable protons and can facilitate HDX. Acidic or basic solutions should also be avoided as they can catalyze the exchange process.[7] If aqueous buffers are necessary for your experiment, it is recommended to prepare the solution fresh and use it immediately. The pH should be kept as close to neutral as possible.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Inaccurate or inconsistent quantitative results.

  • Possible Cause: Loss of isotopic purity of the this compound internal standard due to hydrogen-deuterium exchange.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the standard has been stored correctly at -20°C in a tightly sealed container.

    • Assess Solvent Purity: If you are using solvents like ethanol or methanol, ensure they are of high purity and anhydrous. Consider switching to an aprotic solvent like DMF or DMSO for stock solutions.

    • Check Solution pH: If your experimental protocol involves aqueous solutions, measure the pH to ensure it is near neutral. Avoid strongly acidic or basic conditions.

    • Perform an Isotopic Purity Check: Analyze a fresh solution of the this compound standard by high-resolution mass spectrometry (HR-MS) to check its isotopic distribution. Compare this to the certificate of analysis. An increase in the M+0 or M+1 signal relative to the M+2 signal could indicate back-exchange.

Problem 2: Appearance of a peak corresponding to the unlabeled pentadecanoic acid in a blank sample spiked only with this compound.

  • Possible Cause 1: Contamination of the internal standard with the unlabeled analyte.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Check the specified isotopic purity of the standard. A purity of ≥98% is generally recommended.

    • Quantify the Impurity: Prepare a high-concentration solution of the deuterated standard and analyze it by LC-MS/MS, monitoring the transition for the unlabeled analyte. This will allow you to quantify the level of unlabeled impurity.[6]

  • Possible Cause 2: In-source fragmentation of the deuterated standard in the mass spectrometer, where a deuterium atom is lost.

  • Troubleshooting Steps:

    • Optimize Mass Spectrometer Source Conditions: Adjust parameters such as collision energy and source temperature to minimize fragmentation.

    • Consult Instrument Manufacturer's Guidelines: Refer to the documentation for your specific mass spectrometer for guidance on optimizing for stable analysis of deuterated compounds.

Problem 3: Poor chromatographic peak shape or resolution.

  • Possible Cause: Inappropriate solvent for the sample matrix or chromatographic conditions.

  • Troubleshooting Steps:

    • Check Solubility: Pentadecanoic acid is sparingly soluble in aqueous buffers.[9] Ensure that the concentration in your final sample is below its solubility limit to avoid precipitation. For aqueous solutions, it is recommended to first dissolve the fatty acid in an organic solvent like DMF and then dilute it with the aqueous buffer.[9]

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, and column temperature to improve peak shape and resolution. A C8 or C18 reversed-phase column is typically used for fatty acid analysis.[10]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes degradation and potential for exchange over long periods.[9]
Container Tightly sealed, amber glass vialProtects from moisture and light.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and contamination from atmospheric moisture.[9]
Stock Solution Solvent Anhydrous aprotic solvents (e.g., DMF, DMSO)Minimizes the presence of exchangeable protons.[9]
Working Solution (Aqueous) Prepare fresh, use immediately, pH near neutralReduces the risk of back-exchange in protic environments.[9]

Table 2: Solubility of Pentadecanoic Acid

SolventApproximate Solubility
Ethanol~25 mg/mL[9]
Dimethylformamide (DMF)~25 mg/mL[9]
Dimethyl sulfoxide (DMSO)~10 mg/mL[9]
1:1 DMF:PBS (pH 7.2)~0.25 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution of this compound with minimal risk of hydrogen-deuterium exchange.

Materials:

  • This compound (solid)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh the desired amount of the solid standard using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to a Class A volumetric flask.

  • Purge the flask with an inert gas.

  • Add a small amount of anhydrous DMF or DMSO to dissolve the solid.

  • Once fully dissolved, dilute to the mark with the same solvent.

  • Stopper the flask and mix thoroughly by inverting it multiple times.

  • Transfer the stock solution to a labeled amber glass vial, purge the headspace with inert gas, and seal tightly with a PTFE-lined cap.

  • Store the stock solution at -20°C.

Protocol 2: Assessment of Isotopic Stability by LC-MS

Objective: To evaluate the stability of this compound in a specific solvent or sample matrix over time.

Materials:

  • This compound stock solution

  • Test solvent or matrix

  • LC-MS system

Procedure:

  • Prepare a solution of this compound in the test solvent or matrix at the concentration used in your experiments.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the LC-MS system.

  • Acquire the mass spectrum, focusing on the mass-to-charge ratio (m/z) corresponding to this compound and the unlabeled pentadecanoic acid.

  • Store the remaining solution under the same conditions as your experimental samples (e.g., in the autosampler at a specific temperature).

  • Inject aliquots of the solution at regular time intervals (e.g., 2, 4, 8, 24 hours).

  • Data Analysis: Compare the isotopic distribution of the this compound peak over time. A significant increase in the signal intensity of the M+0 or M+1 ions relative to the M+2 ion indicates that hydrogen-deuterium exchange is occurring.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample Spike Spike with This compound Sample->Spike 1. Extract Lipid Extraction Spike->Extract 2. Derivatize Derivatization (optional) Extract->Derivatize 3. LCMS LC-MS/MS Analysis Derivatize->LCMS 4. Quant Quantification LCMS->Quant 5. Result Accurate Concentration of Pentadecanoic Acid Quant->Result

Caption: A typical experimental workflow for the quantification of pentadecanoic acid using this compound as an internal standard.

Troubleshooting_HDX Inaccurate_Results Inaccurate Quantitative Results Suspect_HDX Suspect Hydrogen- Deuterium Exchange? Inaccurate_Results->Suspect_HDX Check_Storage Verify Storage Conditions (-20°C, sealed container) Suspect_HDX->Check_Storage Yes Check_Solvent Assess Solvent (Aprotic? Anhydrous?) Check_Storage->Check_Solvent Check_pH Check Solution pH (Aim for neutral) Check_Solvent->Check_pH Purity_Check Perform Isotopic Purity Check (LC-MS) Check_pH->Purity_Check Stable Isotopic Distribution Stable? Purity_Check->Stable Resolved Issue Resolved Stable->Resolved Yes Modify_Protocol Modify Protocol: - Use fresh standard - Change solvent - Adjust pH Stable->Modify_Protocol No Modify_Protocol->Resolved

Caption: A logical troubleshooting workflow for investigating suspected hydrogen-deuterium exchange with this compound.

References

Addressing chromatographic shift of deuterated standards in reverse phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reverse phase High-Performance Liquid Chromatography (HPLC) analysis, with a specific focus on the chromatographic behavior of deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard elute at a different retention time than its non-deuterated (protium) analog in reverse phase HPLC?

A1: This phenomenon is known as the chromatographic isotope effect or deuterium (B1214612) effect. In reverse phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2][3][4] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[4] These subtle differences in physicochemical properties can result in weaker interactions with the stationary phase, causing the deuterated standard to travel through the column more quickly.[1][4]

Q2: What is the significance of a retention time shift between my analyte and its deuterated internal standard?

A2: A significant retention time shift can compromise the accuracy and precision of quantitative analysis, particularly in LC-MS/MS assays.[5][6] The fundamental assumption when using a stable isotope-labeled internal standard is that it will co-elute with the analyte and experience identical matrix effects (ion suppression or enhancement) during ionization.[5][6][7] If the compounds separate chromatographically, they may be exposed to different co-eluting matrix components, leading to differential matrix effects and ultimately, inaccurate quantification.[5][6]

Q3: Can the degree of deuteration affect the magnitude of the retention time shift?

A3: Yes, the number of deuterium atoms in a molecule can influence the extent of the retention time shift. Generally, a higher degree of deuteration can lead to a larger shift in retention time.[8]

Q4: Are there alternatives to deuterated standards that exhibit less chromatographic shift?

A4: Yes, stable isotope-labeled standards using heavy isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[5][9] These isotopes cause a negligible change in the physicochemical properties of the molecule, resulting in a much smaller or no observable retention time shift compared to their unlabeled counterparts.[5][9]

Troubleshooting Guide

This guide provides a systematic approach to addressing issues related to the chromatographic shift of deuterated standards.

Issue 1: Observed Chromatographic Separation Between Analyte and Deuterated Internal Standard

Symptoms:

  • Two distinct peaks are visible in the chromatogram for the analyte and the deuterated internal standard.

  • Inconsistent analyte-to-internal standard area ratios.

  • Poor precision (%CV) in quality control samples.[6]

Troubleshooting Workflow:

start Start: Observed Chromatographic Shift check_coelution Confirm Co-elution Failure (Overlay Chromatograms) start->check_coelution optimize_chroma Optimize Chromatographic Conditions check_coelution->optimize_chroma adjust_mp Adjust Mobile Phase (Composition, Gradient) optimize_chroma->adjust_mp adjust_temp Modify Column Temperature optimize_chroma->adjust_temp change_sp Consider Different Stationary Phase optimize_chroma->change_sp eval_results Evaluate Co-elution adjust_mp->eval_results adjust_temp->eval_results change_sp->eval_results success Success: Co-elution Achieved eval_results->success Yes failure Failure: Shift Persists eval_results->failure No end End success->end alt_is Consider Alternative Internal Standard (e.g., ¹³C, ¹⁵N) failure->alt_is alt_is->end

Caption: Troubleshooting workflow for addressing chromatographic shift.

Detailed Steps:

  • Verify Co-elution: The first step is to confirm the extent of separation by overlaying the chromatograms of the analyte and the deuterated internal standard.[6]

  • Optimize Chromatographic Conditions:

    • Mobile Phase Composition: In reverse phase chromatography, the retention time is highly sensitive to the mobile phase composition. A small adjustment, such as a 1% change in the organic solvent content, can alter retention times by 5-15%.[10] Experiment with slight modifications to the organic solvent-to-aqueous ratio or the gradient profile to minimize the separation.

    • Column Temperature: Temperature can affect the selectivity of the separation. Try adjusting the column temperature to see if it improves co-elution.[6]

    • Stationary Phase: The nature of the stationary phase plays a crucial role in the isotope effect. If optimization of the mobile phase and temperature is unsuccessful, consider trying a column with a different stationary phase chemistry (e.g., PFP instead of C18) that may offer different interactions and reduce the deuterium effect.[3]

  • Consider Alternative Internal Standards: If chromatographic optimization fails to achieve co-elution, the most robust solution is to use a ¹³C or ¹⁵N labeled internal standard. These standards are less prone to chromatographic shifts and provide better accuracy in quantitative assays.[5][6][9]

Issue 2: Poor Peak Shape (Tailing or Fronting) for Analyte and/or Deuterated Standard

Symptoms:

  • Asymmetrical peaks.

  • Peak tailing, often observed for basic compounds on some reversed-phase packings.[10]

  • Peak fronting, which can be a sign of column overload.[11]

Troubleshooting Steps:

  • Check for Column Overload: Inject a diluted sample to see if the peak shape improves. If it does, the column was likely overloaded.[11]

  • Evaluate Sample Solvent: The solvent used to dissolve the sample can significantly impact peak shape. Ideally, the sample should be dissolved in the mobile phase or a weaker solvent. Injecting a sample in a strong solvent can cause peak distortion.[12]

  • Address Secondary Interactions: Peak tailing can be caused by interactions between the analyte and residual silanol (B1196071) groups on the stationary phase.[10] This can be mitigated by:

    • Adjusting the mobile phase pH. For basic compounds, a lower pH can reduce tailing.[10]

    • Adding a competing base to the mobile phase.

    • Using a column with a highly end-capped stationary phase designed to minimize silanol interactions.[10]

  • Inspect for System Issues: If all peaks in the chromatogram exhibit poor shape, it could indicate a problem with the column inlet frit being partially blocked or a void in the column packing.[11] Backflushing the column or replacing it may be necessary.[11]

Quantitative Data Summary

The following table summarizes observed retention time shifts due to the deuterium isotope effect from a comparative study.

Chromatographic TechniqueLabeled PeptidesMedian Retention Time Shift (s)Reference
UHPLC Light vs. Intermediate2.0[2]
Light vs. Heavy2.9 - 3.0[2]
CZE Light vs. Intermediate0.18[2]
Light vs. Heavy0.12[2]

Experimental Protocols

Example Protocol: Reversed-Phase LC-MS/MS Analysis of a Small Molecule and its Deuterated Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for the analytes of interest.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of a biological matrix sample (e.g., plasma), add 10 µL of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Transitions: Monitor a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

Experimental Workflow Diagram:

sample_prep Sample Preparation (Protein Precipitation) lc_separation Reverse Phase HPLC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration & Quantification) ms_detection->data_analysis

Caption: General workflow for LC-MS/MS analysis.

References

Technical Support Center: ESI-MS Analysis with Pentadecanoic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing matrix effects in Electrospray Ionization-Mass Spectrometry (ESI-MS) using Pentadecanoic acid-d2 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and reproducible quantitative analysis.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to mitigate matrix effects in ESI-MS analysis.

Question: Why am I still observing significant matrix effects (ion suppression or enhancement) even when using this compound as an internal standard?

Answer:

Several factors can contribute to persistent matrix effects despite the use of a stable isotope-labeled (SIL) internal standard like this compound. Here are potential causes and troubleshooting steps:

  • Co-elution with Highly Suppressive Matrix Components: The analyte and this compound may be co-eluting with highly concentrated matrix components that disproportionately affect their ionization.

    • Solution: Optimize chromatographic conditions to separate the analyte and internal standard from the bulk of the matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.[1][2]

  • Differential Ionization Behavior: Although structurally similar, deuterated standards can sometimes exhibit slightly different ionization efficiencies compared to the native analyte, especially in the presence of certain matrix components.[3][4]

    • Solution: Evaluate the matrix effect for both the analyte and this compound independently by comparing their responses in neat solution versus the sample matrix. If a significant difference is observed, further sample cleanup may be necessary.

  • Insufficient Sample Preparation: The sample preparation method may not be adequately removing interfering substances.

    • Solution: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids (B1166683) and other interfering matrix components.[5]

Question: My analyte and this compound are not co-eluting perfectly. How does this impact my results?

Answer:

Imperfect co-elution of the analyte and the SIL internal standard is a critical issue that can lead to inaccurate quantification.

  • Cause: The "isotope effect" can sometimes lead to slight differences in retention times between the deuterated standard and the native analyte on a chromatographic column.[4]

  • Impact: If the analyte and internal standard elute at different times, they may be exposed to different matrix components, leading to differential ion suppression or enhancement and compromising the corrective ability of the internal standard.

  • Troubleshooting:

    • Chromatographic Optimization: Adjusting the mobile phase gradient or temperature may help to improve co-elution.

    • Evaluate Impact: If perfect co-elution cannot be achieved, it is crucial to assess if the regions of ion suppression are uniform across the slight retention time difference. This can be done using a post-column infusion experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in ESI-MS analysis?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects during ESI-MS analysis.[6][7] Because it is chemically almost identical to the endogenous pentadecanoic acid, it is assumed to experience the same degree of ion suppression or enhancement, allowing for more accurate and precise quantification of the target analyte.[7]

Q2: How do I determine the optimal concentration of this compound to add to my samples?

A2: The concentration of the SIL-IS should ideally be close to the endogenous concentration of the analyte in the samples.[6] A common practice is to spike the internal standard at a concentration that falls in the mid-range of the calibration curve. This ensures a robust and reliable response for both the analyte and the internal standard.

Q3: Can I use this compound to correct for matrix effects for other fatty acids?

A3: While using a structurally similar compound as an internal standard is a valid strategy, the most accurate correction for matrix effects is achieved when the SIL-IS is an isotopic analog of the analyte of interest.[6][8] Using this compound for other fatty acids may not perfectly compensate for matrix effects if their chromatographic retention times and ionization efficiencies differ significantly.

Q4: What are the key considerations when preparing a stock solution of this compound?

A4:

  • Purity: Ensure the chemical and isotopic purity of the this compound standard. Impurities, especially the unlabeled analyte, can lead to inaccurate quantification.[7]

  • Solvent: Use a high-purity solvent in which this compound is readily soluble and stable.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to prevent degradation.

Data Presentation

Table 1: Hypothetical Matrix Effect Assessment

This table illustrates a hypothetical assessment of matrix effects on an analyte with and without the use of this compound as an internal standard. The matrix effect is calculated as: (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100%.

Sample TypeAnalyte Peak Area (Neat Solution)Analyte Peak Area (in Matrix)Matrix Effect (%) on AnalyteAnalyte/IS Ratio (in Matrix)Corrected Matrix Effect (%)
Plasma1,200,000600,00050% (Suppression)0.982%
Urine1,200,0001,500,000-25% (Enhancement)1.033%
Tissue Homogenate1,200,000360,00070% (Suppression)0.973%

This data is illustrative and will vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using this compound

This protocol outlines the steps to quantitatively assess the matrix effect and the effectiveness of this compound in compensating for it.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound in a pure solvent.

    • Set B (Matrix Spiked Post-Extraction): Blank matrix extract spiked with the analyte and this compound at the same concentrations as Set A.

    • Set C (Matrix Blank): Blank matrix extract.

  • Analyze all three sets using the developed LC-ESI-MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Calculate the Internal Standard Normalized Matrix Effect:

    • IS Normalized ME (%) = ((Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)) * 100

    • A value close to 100% indicates effective compensation by the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-ESI-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction LC LC Separation Extraction->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry Detection ESI->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

troubleshooting_logic Start Significant Matrix Effect Observed? Check_Coelution Check Analyte-IS Co-elution Start->Check_Coelution Yes End Acceptable Results Start->End No Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Poor Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Coelution->Improve_Cleanup Good Reevaluate Re-evaluate Matrix Effect Optimize_Chroma->Reevaluate Improve_Cleanup->Reevaluate Reevaluate->Improve_Cleanup Not Resolved Reevaluate->End Resolved

Caption: Troubleshooting logic for addressing persistent matrix effects.

References

Troubleshooting inaccurate quantification using deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it used?

A deuterated internal standard (IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][2] They are widely used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), to enhance accuracy and precision.[1][2] Because the deuterated standard is chemically almost identical to the analyte, it exhibits similar behavior during sample preparation, chromatography, and ionization. However, it can be distinguished by its higher mass.[2] This allows it to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response.[1][2]

Q2: How many deuterium atoms are ideal for an internal standard?

Typically, a deuterated internal standard should contain at least three deuterium atoms.[2] This mass difference helps to prevent interference from the natural isotopic abundance of the analyte. The optimal number of deuterium atoms depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) sufficiently to avoid isotopic overlap.[3] The goal is to have a standard that is easily distinguishable by the mass spectrometer without significantly altering its chemical properties.[2]

Q3: Where should the deuterium labels be placed on the molecule?

Deuterium atoms should be placed on chemically stable parts of the molecule that do not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[2] It is crucial to avoid labeling at exchangeable sites such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.[1][2] The labeling position should also not affect the molecule's fragmentation pattern in the mass spectrometer.[2]

Q4: What are the ideal purity requirements for a deuterated internal standard?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[3] The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[3][4]

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures no other compounds interfere with the analysis.[3]
Isotopic Purity ≥98%Minimizes the contribution of unlabeled analyte in the internal standard solution.[1][3]

Q5: Can a deuterated internal standard perfectly correct for matrix effects?

While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[2][5] Differences in physical properties due to deuterium substitution can sometimes cause slight chromatographic retention time shifts between the analyte and the internal standard.[2][6] If this shift occurs in a region of variable ion suppression or enhancement, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[2][5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

  • Inconsistent analyte to internal standard response ratio.[3]

Possible Causes & Troubleshooting Steps:

start Start: Poor Precision/ Inaccurate Quantification cause1 Differential Matrix Effects? start->cause1 cause2 Isotopic Instability? start->cause2 cause3 Standard Purity Issues? start->cause3 cause4 Instrumental Problems? start->cause4 solution1a Optimize Chromatography to ensure co-elution cause1->solution1a Slight retention time shift solution1b Perform Matrix Effect Evaluation cause1->solution1b Variable ion suppression solution2a Check for H/D Exchange (See Protocol 2) cause2->solution2a Unstable label position solution2b Ensure Label is on a Stable Position cause2->solution2b Acidic/basic conditions solution3a Verify Isotopic Purity of Standard cause3->solution3a Inaccurate standard concentration solution3b Check for Unlabeled Analyte Impurity cause3->solution3b Interference with analyte signal solution4a Clean Ion Source cause4->solution4a Signal suppression solution4b Check for In-Source Fragmentation cause4->solution4b Loss of deuterium

Caption: Troubleshooting workflow for poor precision and accuracy.

Issue 2: Chromatographic Peak for Deuterated Standard is Shifted

Symptoms:

  • The retention time of the deuterated internal standard is consistently earlier or later than the analyte.

Possible Causes & Troubleshooting Steps:

start Start: Chromatographic Peak Shift cause1 Isotope Effect? start->cause1 cause2 Chromatographic Conditions? start->cause2 cause3 Column Aging? start->cause3 solution1a Accept if small, consistent, and no differential matrix effects cause1->solution1a Deuteration can alter lipophilicity solution1b Consider 13C or 15N labeled standard cause1->solution1b To minimize isotope effects solution2a Adjust mobile phase composition or gradient cause2->solution2a To improve co-elution solution2b Optimize column temperature cause2->solution2b To fine-tune retention solution3a Replace column cause3->solution3a Deteriorating column performance

Caption: Troubleshooting workflow for peak shifting issues.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.[2]

1. Prepare Three Sets of Samples:

  • Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).

  • Set 2 (Post-Extraction Spike): Extract a blank matrix sample first. Then, add the analyte and internal standard to the final extract.

  • Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.

2. Analyze and Calculate Matrix Effect:

Analyze all three sets of samples by LC-MS. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. By comparing the ME for the analyte and the internal standard, you can determine if differential matrix effects are occurring.

Protocol 2: Assessment of Hydrogen/Deuterium (H/D) Exchange

This protocol helps determine if the deuterium atoms on the internal standard are exchanging with hydrogen atoms from the solvent or matrix.

1. Prepare Solutions:

  • Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase or sample matrix.

  • Solution B: The deuterated internal standard only in the initial mobile phase or sample matrix.

2. Time-Point Analysis:

  • Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.

  • Store aliquots of both solutions under the same conditions as your samples in the autosampler.

  • Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[3]

3. Data Analysis:

  • In Solution A: Monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[3]

  • In Solution B: Monitor for any increase in a signal at the mass transition of the unlabeled analyte. This would be a direct indicator of H/D exchange.[3]

References

Achieving co-elution of Pentadecanoic acid and Pentadecanoic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentadecanoic acid and its deuterated internal standard, Pentadecanoic acid-d2. The focus is on achieving co-elution to ensure accurate quantification in chromatographic assays.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (this compound) eluting slightly before my target analyte (Pentadecanoic acid)?

A1: This phenomenon is a common observation known as the chromatographic "deuterium isotope effect".[1][2] In most cases, particularly in gas chromatography (GC) and reversed-phase liquid chromatography (LC), molecules labeled with deuterium (B1214612) elute slightly earlier than their non-deuterated counterparts.[1][3] This occurs because the carbon-deuterium (C-D) bond is slightly stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, which can lead to weaker intermolecular interactions with the chromatographic stationary phase.[1][4]

Q2: What is the "deuterium isotope effect" in chromatography?

A2: The deuterium isotope effect in chromatography refers to the difference in retention time between a compound and its deuterated isotopologue.[1] The substitution of hydrogen with deuterium, a heavier isotope, can alter a molecule's physicochemical properties, such as its lipophilicity and molecular volume.[1][2] These subtle changes affect the strength of interactions with the stationary phase, typically resulting in the deuterated compound having a shorter retention time.[1] While this effect is often small, it can be significant enough to cause partial or full separation of the analyte and the internal standard.

Q3: Why is the co-elution of an analyte and its stable isotope-labeled internal standard (SIL-IS) so important for accurate quantification?

A3: Co-elution is critical for the fundamental principle of using a SIL-IS, which is to compensate for variations during sample preparation, injection, and, most importantly, matrix effects during mass spectrometry analysis.[2][4] Matrix effects, such as ion suppression or enhancement, can alter the ionization efficiency of an analyte. If the analyte and its internal standard co-elute, they experience the same degree of matrix effect at the same time.[2] However, if they are chromatographically separated, even slightly, they may be subjected to different matrix effects, which compromises the accuracy and reliability of the quantitative results.[2][4][5]

Q4: My chromatogram shows split or distorted peaks for both compounds, not just a clean separation. What are the likely causes?

A4: Peak splitting is generally an issue related to the injection process or incompatibilities at the head of the column.[6][7] Common causes include:

  • Improper Column Installation: An incorrect column insertion depth in the inlet or a poor, uneven cut of the column can cause peak distortion.[8]

  • Inlet Contamination: A dirty injector liner or the accumulation of non-volatile matrix components at the head of the column can interfere with proper sample focusing.[6][9][10]

  • Solvent Mismatch: Injecting a sample in a solvent that is much stronger or has a significantly different polarity than the initial mobile phase (in LC) or is incompatible with the stationary phase (in GC) can lead to poor peak shape.[6][7][8]

  • Injection Technique/Parameters: For GC, an initial oven temperature that is too high for a splitless injection can prevent proper analyte focusing.[8] For manual injections, an erratic injection speed can also be a factor.[6]

Troubleshooting Guides

Guide 1: Mitigating Analyte-Internal Standard Separation

If you observe a consistent, reproducible separation between Pentadecanoic acid and this compound, the following steps can help you promote co-elution.

For Liquid Chromatography (LC-MS):

  • Modify the Mobile Phase Gradient: A shallower gradient reduces the rate of change in mobile phase strength, providing more time for equilibrium and potentially reducing the separation.

  • Adjust Solvent Strength/Composition: Systematically alter the ratio of your organic and aqueous mobile phases. Sometimes, a weaker organic solvent can improve co-elution.

  • Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) changes the selectivity of the separation and may reduce the isotope effect.[3]

  • Evaluate Column Chemistry: If using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl phase, for example, offers different (π-π) interactions that may not be as sensitive to the isotope effect.[11]

  • Adjust Column Temperature: Lowering the column temperature can sometimes enhance interactions with the stationary phase and may help reduce the retention time difference.

For Gas Chromatography (GC-MS):

  • Optimize the Oven Temperature Program:

    • Lower the initial oven temperature to be at least 20°C below the boiling point of the injection solvent. This enhances the "solvent trapping" effect, ensuring both compounds focus into a tight band at the column head.[8]

    • Reduce the initial ramp rate to allow for more subtle differentiation in partitioning behavior.

  • Use a Retention Gap: Installing a 1-5 meter uncoated, deactivated retention gap before the analytical column can significantly improve peak shape and analyte focusing, especially for on-column or splitless injections.[6][9] This can help mask the isotope effect by ensuring both compounds start their chromatographic journey from the same narrow band.

  • Check Inlet Conditions: Ensure the inlet temperature is optimal for the volatilization of the derivatized fatty acids without causing degradation. Regular inlet maintenance, including changing the liner and septum, is critical.[6]

Guide 2: General Peak Shape Problems (Splitting & Broadening)

Use the following workflow to diagnose the root cause of distorted peaks.

G Troubleshooting Logic for Peak Shape Issues start Distorted Peak Shape (Split, Tailing, or Broad) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No cause_injection Likely Injection or System-Wide Issue all_peaks_yes->cause_injection solution_injection 1. Check column installation (cut & depth). 2. Perform inlet maintenance (liner, septum). 3. Verify solvent compatibility. 4. Check for leaks in the system. cause_injection->solution_injection cause_compound Likely Compound-Specific or Co-elution Issue all_peaks_no->cause_compound solution_compound 1. Check for analyte degradation in inlet. 2. Verify sample concentration (overload?). 3. Address Isotope Effect (See Guide 1). 4. Confirm sample derivatization is complete. cause_compound->solution_compound

Caption: Troubleshooting decision tree for diagnosing peak shape problems.

Quantitative Data Summary

Table 1: Mass Spectrometric Properties of Pentadecanoic Acid and Isotopologues

CompoundChemical FormulaExact Mass (Da)Common [M-H]⁻ Ion (m/z)
Pentadecanoic acidC₁₅H₃₀O₂242.2246241.2
This compoundC₁₅H₂₈D₂O₂244.2371243.2
Pentadecanoic acid-d3C₁₅H₂₇D₃O₂245.2434244.2

Note: The specific deuterated standard used (e.g., d2, d3, d29) should always be verified from the supplier's certificate of analysis.[12][13]

Table 2: Example Starting Conditions for LC-MS/MS Analysis

ParameterSetting
LC Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10)
Flow Rate 0.4 mL/min
Gradient 70% B to 100% B over 10 min, hold for 2 min
Column Temp. 40°C
Injection Vol. 2 µL
Ionization Mode Negative Electrospray (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)

These are starting points and require optimization for your specific instrument and application.[11][14][15]

Table 3: Example Starting Conditions for GC-MS Analysis (as FAMEs)

ParameterSetting
Derivatization Transesterification to Fatty Acid Methyl Esters (FAMEs)
GC Column DB-23 or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Mode Splitless
Inlet Temp. 250°C
Oven Program 100°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min
Injection Vol. 1 µL
Ionization Mode Electron Ionization (EI)
Scan Type Selected Ion Monitoring (SIM)

Fatty acids require derivatization for GC analysis. Conditions must be optimized.[10][16]

Experimental Protocols & Workflows

Protocol 1: LC-MS/MS Method for Quantification of Pentadecanoic Acid

This protocol provides a general procedure for analyzing Pentadecanoic acid in a biological matrix like plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the working internal standard solution (this compound in methanol).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system using the conditions outlined in Table 2 or an optimized in-house method.

    • Monitor the specific MRM transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the chromatographic peaks for both compounds.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Quantify the analyte concentration by plotting the peak area ratio against a standard curve prepared in a surrogate matrix.

G General LC-MS/MS Analytical Workflow sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (this compound) sample->add_is extract Protein Precipitation & Extraction add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject LC-MS/MS Injection & Separation supernatant->inject detect Mass Spectrometric Detection (MRM) inject->detect analyze Data Processing (Peak Integration, Area Ratio Calculation) detect->analyze quantify Quantification (Standard Curve) analyze->quantify

Caption: Standard workflow for quantitative analysis using an internal standard.

References

Verifying the isotopic purity of Pentadecanoic acid-d2 before use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for verifying the isotopic purity of Pentadecanoic acid-d2 before its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical to verify for this compound?

A1: Isotopic purity, or isotopic enrichment, refers to the percentage of a compound that is labeled with a specific stable isotope (in this case, deuterium) compared to the total amount of the compound. Verifying the isotopic purity of this compound is critical because its function as a tracer or internal standard relies on a known and high level of deuterium (B1214612) incorporation.[1][2] Inaccurate assumptions about purity can lead to significant errors in quantitative analyses, such as those in metabolic flux studies or pharmacokinetic profiling.[3][4]

Q2: What are the primary analytical methods for determining the isotopic purity of this compound?

A2: The two primary methods for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), especially with high-resolution analyzers (HRMS), are used to determine the relative abundance of the deuterated (d2), partially deuterated (d1), and unlabeled (d0) forms of the acid.[5][6]

  • NMR Spectroscopy: Deuterium (²H) NMR or Proton (¹H) NMR can confirm the specific positions of the deuterium atoms on the molecule and provide insights into the isotopic purity.[7][8] NMR is particularly valuable for confirming structural integrity.[3]

Q3: Which method is better for purity verification: MS or NMR?

A3: MS and NMR are complementary techniques that provide different and equally valuable information.[3] MS is highly quantitative for determining the distribution of isotopologues (d0, d1, d2, etc.), making it ideal for calculating a precise isotopic enrichment value.[9] NMR is superior for confirming the exact location of the deuterium labels, which ensures the correct isomer has been synthesized.[10] For comprehensive validation, using both methods is recommended.[3]

Q4: Do I need to chemically modify (derivatize) this compound before analysis?

A4: For GC-MS analysis, derivatization is typically required. Fatty acids are not volatile enough for gas chromatography, so they are often converted into more volatile forms, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[11][12] For LC-MS analysis, derivatization is not always necessary, as the fatty acid can be analyzed directly.[13]

Isotopic Purity Verification Workflow

The following diagram illustrates the general workflow for receiving and verifying the purity of this compound.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting Compound Receive This compound Dissolve Dissolve in Appropriate Solvent Compound->Dissolve Derivatize Derivatize for GC-MS (e.g., to FAME) Dissolve->Derivatize If required Analysis Perform GC-MS or LC-MS Analysis Dissolve->Analysis LC-MS NMR Perform NMR Analysis Dissolve->NMR Derivatize->Analysis Data Acquire Mass Spectra & Integrate Peaks Analysis->Data Calc Calculate Isotopic Purity Data->Calc Report Final Purity Report Calc->Report

Caption: General workflow for the verification of this compound isotopic purity.

Quantitative Data Summary

For accurate mass spectrometry, it is essential to know the theoretical masses of the relevant isotopologues.

Table 1: Key Properties of Pentadecanoic Acid Isotopologues

Isotopologue Molecular Formula Exact Mass (Da)
Unlabeled (d0) C₁₅H₃₀O₂ 242.22458
d1 C₁₅H₂₉DO₂ 243.23086

| d2 | C₁₅H₂₈D₂O₂ | 244.23714 |

Note: The exact mass will vary slightly depending on the position of the deuterium atoms.

Table 2: Example Mass Spectrometry Data for Isotopic Purity Calculation

Isotopologue m/z (Monoisotopic Peak) Measured Ion Abundance (Area) Relative Abundance (%)
Unlabeled (d0) 242.22 15,000 1.48%
d1 243.23 5,000 0.49%
d2 244.24 995,000 98.03%

| Total | | 1,015,000 | 100.00% |

Isotopic Purity Calculation: Isotopic Purity (%) = (Abundance of d2 / Total Abundance of all Isotopologues) x 100 Example: (995,000 / 1,015,000) x 100 = 98.03%

Experimental Protocols

Protocol 1: Isotopic Purity Analysis by GC-MS after Methylation

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for subsequent GC-MS analysis.

1. Materials:

  • This compound sample

  • Anhydrous Methanol (MeOH)

  • BF₃/Methanol (14% Boron Trifluoride in Methanol) or Methanolic HCl

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC vials with inserts

2. Derivatization Procedure (Methylation):

  • Accurately weigh approximately 1 mg of this compound into a glass reaction vial.

  • Add 1 mL of anhydrous Methanol and vortex to dissolve.

  • Add 200 µL of 14% BF₃/Methanol solution.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Centrifuge for 5 minutes at low speed to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the FAME, to a clean tube.

  • Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Instrumental Parameters (Example):

  • Gas Chromatograph: Agilent GC or equivalent

  • Column: DB-23, 30 m x 0.25 mm x 0.25 µm (or similar polar capillary column)

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Quadrupole or TOF MS

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (e.g., m/z 50-350) or Selected Ion Monitoring (SIM) of target ions (m/z 242, 243, 244 for the acid; adjust for FAME).

4. Data Analysis:

  • Identify the chromatographic peak corresponding to Pentadecanoic acid methyl ester-d2.

  • Extract the mass spectrum for this peak.

  • Integrate the ion abundance for the molecular ions corresponding to the d0, d1, and d2 isotopologues.

  • Use the areas to calculate the isotopic purity as shown in Table 2.

Troubleshooting Guide

Problem: The calculated isotopic enrichment is significantly lower than the supplier's specification.

This is a common issue that can arise from several sources. The following diagram provides a logical workflow to troubleshoot this problem.

cluster_source Potential Source cluster_action Corrective Action cluster_verify Verification start Low Isotopic Purity Detected contam Contamination with Unlabeled Compound? start->contam exchange Back-Exchange of Deuterium Occurred? start->exchange ms_issue Mass Spec Interference? start->ms_issue check_blanks 1. Analyze solvent blanks and unlabeled standard. 2. Use new glassware. contam->check_blanks Verify check_solvent 1. Avoid protic solvents (H₂O, MeOH) during storage. 2. Check sample prep pH. exchange->check_solvent Verify check_ms 1. Check for co-eluting peaks. 2. Increase chromatographic resolution. 3. Use high-resolution MS. ms_issue->check_ms Verify rerun Re-run Sample check_blanks->rerun check_solvent->rerun check_ms->rerun result Purity Correct? rerun->result node_ok OK: Problem Solved result->node_ok node_bad NG: Contact Supplier or Re-synthesize result->node_bad

Caption: Troubleshooting workflow for unexpectedly low isotopic purity measurements.

Table 3: Troubleshooting Common Isotopic Analysis Issues

Issue Possible Cause(s) Recommended Solution(s)
High abundance of unlabeled (d0) peak 1. Contamination from glassware, solvents, or other lab sources.[12]2. Co-elution with an interfering compound of the same nominal mass.3. Incorrect standard used. 1. Run solvent blanks; use ultra-pure solvents and clean glassware.[2]2. Optimize chromatography to better separate peaks; use HRMS to resolve isobaric interferences.[6]3. Verify the identity of the unlabeled standard.
Poor signal intensity or peak shape (GC-MS) 1. Incomplete derivatization.2. Sample degradation in the hot GC inlet.3. Active sites in the GC liner or column. 1. Optimize derivatization reaction time, temperature, and reagent concentration.2. Use a lower inlet temperature or a different derivatization agent.3. Use a fresh, deactivated liner and condition the column.
Low recovery during sample preparation 1. Inefficient liquid-liquid extraction.2. Incomplete phase separation.3. Adsorption of the fatty acid to plasticware. 1. Perform a second extraction of the aqueous phase to improve recovery.[14]2. Ensure complete separation of aqueous and organic layers; centrifugation can help.[14]3. Avoid plasticware; use glass or polypropylene (B1209903) tubes and pipette tips.[12]

| Presence of unexpected peaks | 1. Impurities in the deuterated standard.2. Side-reactions during derivatization.3. Contamination from the sample matrix or solvents. | 1. Check the Certificate of Analysis (CoA) for chemical purity.2. Adjust derivatization conditions (e.g., lower temperature).3. Run blanks for all reagents and solvents used. |

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Deuterated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides clear and actionable guidance on common issues encountered when analyzing deuterated fatty acids by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated fatty acid in an MS experiment?

A deuterated fatty acid serves as an ideal internal standard (IS) for quantitative analysis. Since its chemical and physical properties are nearly identical to the endogenous, non-deuterated analyte, it can correct for variability during sample preparation, extraction, and analysis. By measuring the ratio of the endogenous fatty acid to the known concentration of the deuterated internal standard, accurate and precise quantification can be achieved, as this ratio remains constant even if sample loss occurs.[1]

Q2: Why am I observing a poor signal or low intensity for my deuterated fatty acid standard?

Low signal intensity can stem from several factors:

  • Suboptimal Ionization: Fatty acids generally ionize more efficiently in negative ion mode (electrospray ionization - ESI).[2] Ensure your mass spectrometer is operating in the correct polarity.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, tissue) can co-elute with your analyte and suppress its ionization.[3] Consider further sample cleanup steps like solid-phase extraction (SPE) to mitigate this.[3]

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent must be suitable for fatty acids.[3] Standard methods like Folch or Bligh & Dyer, which use a chloroform/methanol mixture, are effective for lipid extraction.[3]

  • Incorrect MS/MS Transition: Ensure you are monitoring the most intense and specific precursor-to-product ion transition for your deuterated standard.

Q3: Should I derivatize my deuterated fatty acids before analysis?

Derivatization is not always necessary but can significantly improve chromatographic properties and ionization efficiency, especially for GC-MS analysis or when analyzing in positive ion mode with LC-MS.[1][4] Common derivatization agents include pentafluorobenzyl bromide (PFBBr) for GC-MS or reagents that add a permanent positive charge for enhanced ESI in positive mode.[4][5] However, for many LC-MS/MS applications using ESI in negative mode, underivatized fatty acids can be analyzed effectively.[2]

Q4: My deuterated internal standard is not co-eluting perfectly with my analyte. How can I fix this?

While deuterated standards are chemically similar, the deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, particularly in reversed-phase chromatography.[6] To improve co-elution, you can try modifying the chromatographic conditions, such as using a shallower gradient or making minor adjustments to the mobile phase composition.

Q5: I suspect hydrogen/deuterium (H/D) exchange is occurring. How can I confirm and prevent this?

H/D exchange can compromise the integrity of your standard. To check for this, prepare two solutions: one with the analyte and the deuterated IS, and another with only the deuterated IS. Store them under the same conditions as your samples and re-inject them at different time points. A change in the analyte-to-IS ratio in the first solution or the appearance of an unlabeled analyte signal in the second solution indicates H/D exchange.[6] Ensure your mobile phases and solvents are not overly acidic or basic, and minimize sample storage times in the autosampler.

Troubleshooting Guides

Issue 1: Low Recovery of Deuterated Internal Standard

Low recovery of the internal standard is a common problem that can invalidate quantitative results. Follow this logical workflow to diagnose and resolve the issue.

Low_Recovery_Troubleshooting start Start: Low IS Recovery check_extraction 1. Review Extraction Protocol start->check_extraction solvent_polarity Is solvent system appropriate for sample matrix and fatty acids? check_extraction->solvent_polarity optimize_solvent Optimize Solvent System (e.g., Folch, Bligh & Dyer) solvent_polarity->optimize_solvent No phase_separation 2. Check Phase Separation solvent_polarity->phase_separation Yes optimize_solvent->phase_separation incomplete_sep Is phase separation incomplete or emulsion present? phase_separation->incomplete_sep centrifuge Improve Separation (e.g., increase centrifugation time/speed) incomplete_sep->centrifuge Yes multiple_extractions 3. Perform Multiple Extractions incomplete_sep->multiple_extractions No centrifuge->multiple_extractions second_extraction Does a second extraction of the aqueous layer recover more IS? multiple_extractions->second_extraction implement_second_extraction Implement a second extraction step in the standard protocol second_extraction->implement_second_extraction Yes check_matrix_effects 4. Investigate Matrix Effects second_extraction->check_matrix_effects No implement_second_extraction->check_matrix_effects matrix_effects_present Does IS signal differ between neat solvent and sample matrix? check_matrix_effects->matrix_effects_present add_cleanup Add Sample Cleanup Step (e.g., Solid-Phase Extraction) matrix_effects_present->add_cleanup Yes end_ok Resolved matrix_effects_present->end_ok No add_cleanup->end_ok end_not_ok Issue Persists: Consult Instrument Specialist

Caption: Troubleshooting workflow for low internal standard recovery.

Data Presentation: MS Parameters

The following tables provide typical starting parameters for LC-MS/MS analysis of common fatty acids and their corresponding deuterated internal standards. Parameters such as collision energy should be optimized on your specific instrument for best results.[7][8] Fatty acids are typically analyzed in negative ion mode as [M-H]⁻ ions.

Table 1: Example MRM Parameters for Common Fatty Acids and Deuterated Standards

AnalyteEndogenous Precursor Ion (m/z)Deuterated IS ExampleDeuterated IS Precursor Ion (m/z)Common Product Ion (m/z)Example Collision Energy (eV)
Palmitic Acid (16:0)255.2Palmitic acid-d3258.2255.28 - 12
Stearic Acid (18:0)283.3Stearic acid-d3286.3283.38 - 12
Oleic Acid (18:1)281.3Oleic acid-d2283.3281.38 - 12
Linoleic Acid (18:2)279.2Linoleic acid-d4283.2279.28 - 15
Arachidonic Acid (20:4)303.2Arachidonic acid-d8311.2303.210 - 20
EPA (20:5)301.2Eicosapentaenoic acid-d5306.2301.210 - 20
DHA (22:6)327.2Docosahexaenoic acid-d5332.2327.210 - 20

Note: The most common fragmentation for free fatty acids in negative mode is the neutral loss of CO₂, resulting in a product ion that is the same as the precursor. However, other fragments can be monitored. Optimization is key.

Table 2: Typical Liquid Chromatography Parameters

ParameterRecommended Setting
Column Reversed-phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Start at 30-40% B, ramp to 95-100% B over 10-15 min, hold, and re-equilibrate
Column Temperature 40 - 50 °C
Injection Volume 1 - 10 µL

Experimental Protocols

Protocol 1: Extraction and Analysis of Fatty Acids from Plasma

This protocol outlines a standard procedure for the extraction of total fatty acids from plasma samples for LC-MS/MS analysis.

Experimental_Workflow start Start: Plasma Sample add_is 1. Add Deuterated Internal Standard Mix start->add_is hydrolysis 2. Saponification (Hydrolysis) with Methanolic KOH add_is->hydrolysis acidify 3. Acidify with HCl to protonate fatty acids hydrolysis->acidify extract 4. Liquid-Liquid Extraction with Hexane (B92381) or Chloroform/Methanol acidify->extract dry 5. Evaporate Organic Layer under Nitrogen Stream extract->dry reconstitute 6. Reconstitute Dried Extract in Injection Solvent dry->reconstitute analyze 7. Analyze by LC-MS/MS reconstitute->analyze end End: Data Acquisition analyze->end

Caption: General workflow for fatty acid extraction from plasma.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add 10 µL of the deuterated internal standard mixture.[5] Vortex briefly.

  • Saponification (to release bound fatty acids):

    • Add 1 mL of a methanolic potassium hydroxide (B78521) (KOH) solution to the sample.[1]

    • Vortex and incubate at 60°C for 30-60 minutes to hydrolyze ester bonds.[1]

  • Acidification:

    • After cooling to room temperature, neutralize the solution and then acidify by adding hydrochloric acid (HCl) until the pH is below 5.[5] This ensures the fatty acids are in their protonated, less polar form.

  • Extraction:

    • Add 2 mL of hexane (or another suitable organic solvent like a chloroform/methanol mixture) to the tube.[1]

    • Vortex vigorously for 2 minutes to extract the free fatty acids into the organic layer.

    • Centrifuge at 2000 x g for 5 minutes to achieve clear phase separation.[3]

  • Drying and Reconstitution:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the LC-MS mobile phase (e.g., 50:50 A:B) for injection.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using the pre-determined transitions for each fatty acid and its deuterated internal standard.[1]

    • Quantify the endogenous fatty acids by calculating the peak area ratio relative to their corresponding deuterated internal standards and comparing against a calibration curve.[1]

References

Technical Support Center: Gas Chromatography Analysis of Pentadecanoic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of Pentadecanoic acid-d2.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?

A1: Poor peak shape for fatty acids like this compound is a common issue in gas chromatography. The primary reason is often related to the high polarity of the carboxylic acid group, which can interact with active sites in the GC system, leading to peak tailing.[1] Fronting, on the other hand, can be an indication of column overload.[2]

Key contributing factors include:

  • Underivatized Analyte: Free fatty acids are highly polar and prone to hydrogen bonding, causing adsorption to the column and resulting in distorted peaks.

  • Column Issues: The stationary phase of the column may be degraded, or there may be active sites (e.g., exposed silanol (B1196071) groups) that interact with the analyte.[3] Contamination from previous runs can also affect peak shape.[3]

  • Improper Injection Technique: Overloading the column with too much sample is a frequent cause of peak fronting.[2][3]

  • System Contamination: Active sites in the injector liner, septum, or column inlet can lead to peak tailing.

Q2: Is derivatization necessary for the GC analysis of this compound?

A2: Yes, derivatization is highly recommended for the GC analysis of this compound. Converting the polar carboxylic acid to a less polar ester, typically a methyl ester (FAME), significantly improves volatility and reduces interactions with the GC system.[1] This results in sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.

Q3: What are the common derivatization methods for this compound?

A3: The most common method is methylation to form fatty acid methyl esters (FAMEs). Several reagents can be used for this purpose:

  • Boron Trifluoride (BF3)-Methanol: A widely used and effective reagent.

  • Boron Trichloride (BCl3)-Methanol: Another effective catalyst for esterification.

  • Acid-Catalyzed Methylation (e.g., H2SO4 or HCl in Methanol): These are also common and cost-effective methods.[4]

  • Diazomethane: Effective but is toxic and requires special handling precautions.[4]

For routine analysis, acid-catalyzed methylation using reagents like sulfuric acid-methanol is often considered a good balance of efficiency, cost, and safety.[4]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Potential Cause Troubleshooting Step Expected Outcome
Analyte Adsorption Derivatize the this compound to its methyl ester (FAME).Sharper, more symmetrical peaks due to reduced polarity.
Column Contamination/Degradation 1. Bake out the column at a high temperature (as per manufacturer's recommendation).[5] 2. Trim 10-20 cm from the column inlet.[3]Removal of contaminants and degraded stationary phase, leading to improved peak shape.
Active Sites in the System 1. Use a deactivated inlet liner. 2. Replace the septum.[5]Minimized interaction between the analyte and active surfaces.
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase.Improved peak symmetry.
Guide 2: Troubleshooting Peak Fronting

Peak fronting appears as a sloping front of the peak and can be a sign of column overload.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload 1. Dilute the sample.[2] 2. Increase the split ratio in the injection port.[2]Symmetrical, Gaussian-shaped peaks.
Improper Injection Ensure a fast and consistent injection technique.Reproducible and well-shaped peaks.
Sample Solvent Mismatch If the sample solvent has a higher elution strength than the mobile phase, it can cause peak distortion.[6] Consider changing the solvent.Improved peak shape.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) using BCl3-Methanol

This protocol is a general guideline and may need optimization for specific sample matrices.

  • Sample Preparation: Weigh 1-25 mg of the sample containing this compound into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride-Methanol solution.

  • Reaction: Heat the vessel at 60°C for 5-10 minutes.

  • Extraction:

    • Cool the reaction vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381).

    • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Sample Recovery:

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer (hexane) to a clean vial.

    • Dry the organic layer using anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC injection.

This protocol is adapted from general FAME preparation guidelines.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in the GC analysis of this compound.

G cluster_0 Start cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Advanced Troubleshooting cluster_4 Resolution start Poor Peak Shape Observed derivatization Is the sample derivatized? start->derivatization overload Is the peak fronting? derivatization->overload Yes perform_derivatization Derivatize to FAME derivatization->perform_derivatization No dilute_sample Dilute sample or increase split ratio overload->dilute_sample Yes check_system Check for System Contamination/Leaks overload->check_system No (Peak Tailing) perform_derivatization->overload dilute_sample->check_system column_maintenance Perform Column Maintenance (Bakeout/Trim) check_system->column_maintenance liner_septum Replace Inlet Liner and Septum column_maintenance->liner_septum method_optimization Optimize GC Method (Temperature Program, Flow Rate) liner_septum->method_optimization good_peak Good Peak Shape Achieved method_optimization->good_peak

Caption: A troubleshooting workflow for addressing poor peak shape in GC analysis.

Logical Relationship of Factors Affecting Peak Shape

This diagram shows the relationship between key factors that can lead to poor peak shape.

G cluster_0 Primary Cause cluster_1 Contributing Factors cluster_2 Specific Issues root Poor Peak Shape Analyte Analyte Properties (e.g., Polarity) root->Analyte GC_System GC System Conditions root->GC_System Method Method Parameters root->Method No_Deriv Underivatized Acid Analyte->No_Deriv Contamination System Contamination GC_System->Contamination Column_Deg Column Degradation GC_System->Column_Deg Overload Sample Overload Method->Overload Injection Poor Injection Technique Method->Injection

Caption: Key factors contributing to poor peak shape in gas chromatography.

References

Stability of Pentadecanoic acid-d2 in different sample matrices and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentadecanoic acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various sample matrices and pH conditions, along with troubleshooting common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of pentadecanoic acid, a saturated fatty acid. The deuterium (B1214612) labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS). It is used to accurately quantify the concentration of its non-deuterated counterpart, pentadecanoic acid, in various biological samples by correcting for sample loss during preparation and variations in instrument response.

Q2: What are the general storage recommendations for this compound?

For long-term stability, this compound should be stored as a solid at -20°C or colder. Under these conditions, it is stable for at least four years.

Q3: How stable is this compound in biological matrices like plasma and serum?

As a saturated fatty acid, pentadecanoic acid is generally more stable than polyunsaturated fatty acids, which are susceptible to oxidation.[1] For long-term storage of plasma and serum samples containing this compound, it is highly recommended to store them at -80°C.[2][3][4] Studies have shown that fatty acids in plasma and serum are stable for up to 10 years at this temperature.[2][3][4] Storage at -20°C may be suitable for shorter periods, but some studies have reported degradation of certain fatty acids over time at this temperature.[5]

Q4: What is the effect of pH on the stability of this compound in solution?

Q5: Can this compound undergo hydrogen-deuterium (H/D) exchange?

The deuterium atoms in this compound are attached to carbon atoms and are generally stable under typical analytical conditions. H/D exchange is more likely to occur with deuterium atoms attached to heteroatoms like oxygen or nitrogen. However, it is good practice to evaluate the potential for H/D exchange during method development, especially if the analytical workflow involves extreme pH or high temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape in LC-MS Analysis
  • Symptom: Tailing, fronting, or split peaks for this compound.

  • Possible Causes:

    • Column Overload: Injecting too much sample can lead to poor peak shape.

    • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.

    • Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase can affect peak shape.

    • Injection Solvent Mismatch: A significant difference between the injection solvent and the initial mobile phase composition can cause peak distortion.

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Dilute the sample and reinject.

    • Optimize Mobile Phase: Adjust the pH or the organic solvent composition. For reversed-phase chromatography, a mobile phase with a slightly acidic pH can improve the peak shape of fatty acids.

    • Wash or Replace Column: Flush the column with a strong solvent or replace it if it is old or has been used extensively with complex matrices.

    • Match Injection Solvent: If possible, dissolve the sample in the initial mobile phase.

Issue 2: High Variability in Quantitative Results
  • Symptom: Inconsistent results for quality control (QC) samples or replicates.

  • Possible Causes:

    • Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.

    • Instability of Analyte in Autosampler: Degradation of this compound in the processed samples before injection.

    • Instrument Instability: Fluctuations in the LC or MS performance.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol: Ensure consistent execution of all steps, including pipetting, vortexing, and incubation times.

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement. If significant, improve the sample cleanup procedure or modify the chromatographic method to separate the analyte from interfering components.

    • Assess Autosampler Stability: Re-inject a sample after it has been sitting in the autosampler for several hours to check for degradation. If unstable, consider cooling the autosampler or reducing the batch size.

    • Check Instrument Performance: Run system suitability tests to ensure the LC-MS system is performing optimally.

Issue 3: No or Low Signal for this compound
  • Symptom: The peak for this compound is not observed or is very small.

  • Possible Causes:

    • Incorrect MS Settings: The mass spectrometer is not set to monitor the correct mass-to-charge ratio (m/z) for this compound.

    • Degradation during Sample Storage or Preparation: The analyte may have degraded before analysis.

    • Poor Ionization: The ionization source conditions are not optimal for this compound.

    • Sample Preparation Error: The internal standard was not added to the sample.

  • Troubleshooting Steps:

    • Verify MS Method Parameters: Double-check the precursor and product ion m/z values, as well as other MS settings like collision energy and cone voltage.

    • Review Storage and Handling Procedures: Ensure that samples have been stored at the recommended temperature and that sample preparation does not involve conditions that could lead to degradation.

    • Optimize Ion Source Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize source conditions (e.g., spray voltage, gas flow, temperature).

    • Confirm Internal Standard Addition: Review the sample preparation workflow to ensure the internal standard was added correctly. Prepare a fresh sample, paying close attention to this step.

Stability Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the expected stability based on studies of saturated fatty acids in biological matrices.

MatrixStorage TemperaturepHExpected Stability of Saturated Fatty Acids
Plasma -80°CNeutral (physiologic)Stable for up to 10 years[2][3][4]
-20°CNeutral (physiologic)Generally stable for shorter durations, but long-term stability is less certain.[5]
4°CNeutral (physiologic)Prone to degradation; not recommended for storage.
Serum -80°CNeutral (physiologic)Stable for up to 10 years[3][4]
-20°CNeutral (physiologic)Generally stable for shorter durations, but long-term stability is less certain.[5]
4°CNeutral (physiologic)Prone to degradation; not recommended for storage.
Aqueous Solution -20°CAcidic (e.g., pH 3-5)Generally stable, but hydrolysis of any ester linkages could occur over time.
-20°CBasic (e.g., pH 8-10)Increased risk of hydrolysis of ester-linked fatty acids.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

This protocol describes a typical workflow to evaluate the stability of this compound in plasma under different storage conditions.

  • Sample Preparation:

    • Thaw a pool of human plasma.

    • Spike the plasma with a known concentration of this compound (e.g., 1 µg/mL).

    • Aliquot the spiked plasma into multiple cryovials.

  • Storage Conditions:

    • Store aliquots at different temperatures: -80°C, -20°C, and 4°C.

    • For pH assessment, adjust the pH of separate pools of spiked plasma to, for example, pH 5 and pH 8 before aliquoting and storing at -80°C.

  • Time Points:

    • Analyze aliquots at various time points: Day 0, Day 7, Day 30, and Day 90.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add an extraction solvent (e.g., 500 µL of a 2:1 mixture of methyl tert-butyl ether and methanol).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 acetonitrile:water).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.

    • Compare the concentration of this compound at each time point to the concentration at Day 0 to determine the percentage recovery and assess stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points start Pool of Human Plasma spike Spike with This compound start->spike aliquot Aliquot into Cryovials spike->aliquot temp_storage Store at: -80°C -20°C 4°C aliquot->temp_storage ph_storage Store at -80°C with adjusted pH: pH 5 pH 8 aliquot->ph_storage time_points Day 0, 7, 30, 90 extraction Liquid-Liquid Extraction time_points->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis: % Recovery vs. Day 0 lcms->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Workflow cluster_peak_shape Poor Peak Shape cluster_variability High Variability cluster_no_signal No/Low Signal start Problem Encountered ps1 Reduce Injection Volume v1 Review Sample Prep ns1 Verify MS Settings ps2 Optimize Mobile Phase ps1->ps2 ps3 Clean/Replace Column ps2->ps3 v2 Evaluate Matrix Effects v1->v2 v3 Check Autosampler Stability v2->v3 ns2 Check for Degradation ns1->ns2 ns3 Optimize Ion Source ns2->ns3

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Navigating the Use of Deuterated Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in lipidomics research. It is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in lipidomics?

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612). Its fundamental purpose is to act as an internal reference to correct for variations that can occur during sample preparation (e.g., extraction), and analysis (e.g., instrument variability). Since the deuterated IS is chemically almost identical to the analyte, it is expected to behave similarly during the entire analytical workflow, thus enabling accurate quantification.[1][2]

Q2: What is hydrogen-deuterium (H/D) back-exchange and why is it problematic?

Hydrogen-deuterium (H/D) back-exchange is a chemical process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix. This is a significant issue because it alters the mass of the internal standard, leading to a decreased signal for the deuterated species and an artificial increase in the signal of the unlabeled analyte. This can severely compromise the accuracy and precision of quantitative analyses, potentially leading to an underestimation of the analyte concentration.[3][4]

Q3: Can the choice of deuterated internal standard affect my quantitative results?

Absolutely. The position of the deuterium labels on the molecule is critical for its stability.[5] Labels on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange. Furthermore, differences in the number and position of deuterium atoms can lead to chromatographic shifts between the analyte and the internal standard, which can result in differential matrix effects and inaccurate quantification.[1] In some cases, using an internal standard with a different number of deuterium atoms has been shown to yield different quantitative results for the same analyte.[1]

Q4: Are there alternatives to deuterated internal standards?

Yes. When H/D back-exchange or other issues with deuterated standards are a significant concern, internal standards labeled with stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can be used. These isotopes are not susceptible to back-exchange. However, these alternatives are often more expensive to synthesize.[6] Odd-chain lipids can also be used as internal standards, although they may not perfectly mimic the behavior of the endogenous lipids of interest.[6]

Troubleshooting Guides

Problem 1: Inaccurate or Inconsistent Quantification

Possible Cause: Your quantitative results are showing high variability or are not aligning with expected values. This could be due to several factors related to your deuterated internal standard.

Troubleshooting Workflow:

Troubleshooting Inaccurate Quantification start Inaccurate Quantification Observed check_hd_exchange Evaluate H/D Back-Exchange start->check_hd_exchange check_coelution Assess Chromatographic Co-elution check_hd_exchange->check_coelution No Exchange solution_hd Optimize pH, Temperature, Solvent or Change IS Label Position check_hd_exchange->solution_hd Exchange Detected check_matrix_effects Investigate Matrix Effects check_coelution->check_matrix_effects Good Co-elution solution_coelution Optimize Chromatographic Method check_coelution->solution_coelution Poor Co-elution solution_matrix Improve Sample Cleanup or Use Post-Column Infusion check_matrix_effects->solution_matrix Significant Effects end Accurate Quantification Achieved check_matrix_effects->end Minimal Effects consider_alternative_is Consider ¹³C or ¹⁵N Labeled IS solution_hd->consider_alternative_is solution_hd->end solution_coelution->consider_alternative_is solution_coelution->end solution_matrix->consider_alternative_is solution_matrix->end

Troubleshooting workflow for inaccurate quantification.

Solutions:

  • Evaluate H/D Back-Exchange: Follow the protocol for "Evaluating Hydrogen-Deuterium (H/D) Back-Exchange" to determine if your internal standard is stable under your experimental conditions.

  • Assess Chromatographic Co-elution: Use the "Protocol for Assessing Chromatographic Co-elution" to verify that your analyte and internal standard are eluting at the same time.

  • Investigate Matrix Effects: Employ the "Protocol for Investigating Matrix Effects Using Post-Column Infusion" to understand if ion suppression or enhancement is affecting your results.

Problem 2: Deuterated Internal Standard Signal Decreases Over Time

Possible Cause: A decreasing signal from your deuterated internal standard, especially when samples are left in the autosampler for extended periods, is a strong indicator of H/D back-exchange.

Factors Influencing H/D Back-Exchange:

FactorInfluence on H/D ExchangeRecommended Mitigation Strategy
pH Both acidic and basic conditions can catalyze the exchange.[5]Maintain solvent pH as close to neutral as possible.
Temperature Higher temperatures accelerate the rate of exchange.[3]Keep samples, standards, and the autosampler cooled.
Solvent Protic solvents (e.g., water, methanol) can donate hydrogen atoms and facilitate exchange.Use aprotic solvents (e.g., acetonitrile) for storing and handling standards where possible.
Label Position Deuterium on heteroatoms (-OH, -NH) or adjacent to carbonyl groups are more labile.[5]Select internal standards with deuterium labels on stable positions like aromatic rings or aliphatic chains.
Problem 3: Retention Time Shift Between Analyte and Internal Standard

Possible Cause: A slight difference in retention time between the deuterated and non-deuterated compounds can occur due to the deuterium isotope effect. While often small, this can be problematic if it occurs in a region of changing matrix effects.

Impact of Chromatographic Shift on Matrix Effects cluster_0 Chromatogram cluster_1 Scenario 1: Perfect Co-elution cluster_2 Scenario 2: Chromatographic Shift analyte Analyte is Deuterated IS perfect_coelution Analyte and IS experience the same matrix effect analyte->perfect_coelution Co-elutes with IS ion_suppression Ion Suppression Zone differential_effect Analyte and IS experience different matrix effects is->differential_effect Shifts into ion suppression zone inaccurate_quant Inaccurate Quantification differential_effect->inaccurate_quant

Chromatographic shift and differential matrix effects.

Solutions:

  • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to minimize the retention time difference.

  • Use a Different Internal Standard: Consider an internal standard with fewer deuterium atoms or a ¹³C-labeled standard, which typically exhibit smaller or negligible retention time shifts.[7]

Experimental Protocols

Protocol for Evaluating Hydrogen-Deuterium (H/D) Back-Exchange

Objective: To determine the stability of the deuterated internal standard in the analytical solvent and matrix over time.

Methodology:

  • Prepare a solution of the deuterated internal standard in the final solvent composition used for sample analysis.

  • Incubate the solution at the same temperature as the autosampler for a time course that reflects the duration of a typical analytical run (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples at each time point by LC-MS/MS.

  • Monitor the signal intensity of the deuterated internal standard and look for the appearance or increase in the signal of the corresponding non-deuterated analyte. A decrease in the deuterated signal and an increase in the non-deuterated signal over time indicates H/D back-exchange.[3]

Protocol for Assessing Chromatographic Co-elution

Objective: To verify that the analyte and its deuterated internal standard have the same retention time.

Methodology:

  • Prepare a solution containing both the non-deuterated analyte and the deuterated internal standard in the analytical solvent.

  • Inject the solution onto the LC-MS/MS system.

  • Acquire data in a way that allows for the simultaneous monitoring of the mass transitions for both the analyte and the internal standard.

  • Overlay the chromatograms for the analyte and the internal standard. The peaks should be perfectly aligned. Even a small shift can be problematic.[1]

Protocol for Investigating Matrix Effects Using Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram caused by the sample matrix.

Methodology:

  • Set up a post-column infusion system: Use a T-connector to introduce a constant flow of a solution containing the analyte and deuterated internal standard into the LC eluent stream after the analytical column but before the mass spectrometer.[8][9]

  • Inject a blank matrix sample (an extract of the same type of sample being analyzed, but without the analyte or internal standard).

  • Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.

  • Any deviation from a stable baseline indicates a region of ion suppression (dip in the baseline) or enhancement (rise in the baseline).[8][9] By comparing the retention time of your analyte with these regions, you can determine if matrix effects are likely to be an issue.[8]

Post-Column Infusion Setup lc_system LC System column Analytical Column lc_system->column t_connector column->t_connector infusion_pump Infusion Pump (Analyte + IS) infusion_pump->t_connector ms Mass Spectrometer t_connector->ms

Experimental setup for post-column infusion.

By carefully considering these potential pitfalls and utilizing the troubleshooting guides and protocols provided, researchers can improve the accuracy and reliability of their lipidomics data when using deuterated internal standards.

References

Technical Support Center: Correcting for Isotopic Interference from the Analyte

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and correcting for isotopic interference originating from the analyte in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference from the analyte?

In mass spectrometry, isotopic interference from the analyte occurs when the isotopic distribution of the analyte molecule itself overlaps with the mass-to-charge ratio (m/z) of another species of interest. This is common when using stable isotope-labeled internal standards (SIL-IS) for quantification. The naturally occurring isotopes of the analyte (e.g., ¹³C, ¹⁵N, ¹⁸O) can contribute to the signal of the SIL-IS, a phenomenon often referred to as "crosstalk."[1] This can lead to inaccuracies in quantitative analysis, particularly at low analyte concentrations.

Q2: How does isotopic interference from the analyte affect my results?

This type of interference can lead to a non-linear calibration curve, especially at the lower end of the concentration range.[1][2] It can also cause a positive bias in the quantification of your analyte, as the analyte's isotopic peaks artificially inflate the signal of the internal standard.[2]

Q3: What are the main strategies to correct for isotopic interference from the analyte?

There are three primary strategies to address isotopic interference from the analyte:

  • Mathematical Correction: This involves calculating the contribution of the analyte's isotopic peaks to the internal standard's signal and subtracting it. This is a common and effective method when the isotopic abundances are known and constant.[3][4]

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS instruments can distinguish between ions with very small mass differences. If the mass difference between the analyte's interfering isotope and the species of interest is large enough, HR-MS can resolve the two signals, eliminating the interference.[5][6][7]

  • Chromatographic Separation: While less common for direct analyte-to-internal standard interference (as they are designed to co-elute), optimizing chromatography can help separate the analyte from other interfering species that might exacerbate the issue.

Troubleshooting Guides

Issue 1: My calibration curve is non-linear at low concentrations.

  • Possible Cause: Isotopic interference from the analyte contributing to the internal standard signal is a likely cause. This effect is more pronounced at high analyte-to-internal standard concentration ratios.[1]

  • Troubleshooting Steps:

    • Verify the mass difference: Ensure the mass difference between your analyte and the stable isotope-labeled internal standard is sufficient. A larger mass difference (e.g., using an internal standard with more heavy isotopes) can shift the internal standard's m/z further away from the analyte's isotopic cluster.[2]

    • Apply a mathematical correction: Use a mathematical algorithm to subtract the contribution of the analyte's natural isotopic abundance from the internal standard's signal.

    • Use a non-linear calibration model: In some cases, a non-linear curve fit that accounts for the isotopic interference may provide more accurate quantification.[1]

Issue 2: I am observing a signal for my internal standard in a sample that only contains the unlabeled analyte.

  • Possible Cause: This is a clear indication of isotopic crosstalk, where a naturally occurring isotope of your analyte has the same nominal m/z as your internal standard.

  • Troubleshooting Steps:

    • Analyze the analyte's isotopic pattern: Acquire a full scan mass spectrum of a high-concentration standard of your unlabeled analyte to visualize its isotopic distribution. This will help you identify the specific isotope (e.g., M+1, M+2) that is interfering with your internal standard.

    • Implement a correction algorithm: Utilize software features or manual calculations to correct for this overlap based on the known natural abundance of the interfering isotope.

Data Presentation

Table 1: Natural Abundance of Common Isotopes

This table provides the natural abundances of isotopes for elements commonly found in organic molecules, which is essential for mathematical correction of isotopic interference.[8][9]

ElementIsotopeMass (amu)Natural Abundance (%)
Carbon¹²C12.0000098.89
¹³C13.003351.11
Hydrogen¹H1.0078399.985
²H2.014100.015
Nitrogen¹⁴N14.0030799.63
¹⁵N15.000110.37
Oxygen¹⁶O15.9949199.76
¹⁷O16.999130.04
¹⁸O17.999160.20
Sulfur³²S31.9720795.02
³³S32.971460.75
³⁴S33.967874.21
Chlorine³⁵Cl34.9688575.77
³⁷Cl36.9659024.23
Bromine⁷⁹Br78.9183350.69
⁸¹Br80.9162949.31

Table 2: Example of Isobaric Interferences

This table lists some common isobaric interferences encountered in mass spectrometry. While the focus of this guide is on interference from the analyte's own isotopes, understanding other potential isobaric interferences is crucial for overall data quality.[4][10]

Analyte IsotopeInterfering Isotope
⁵⁸Fe⁺⁵⁸Ni⁺
¹¹⁴Cd⁺¹¹⁴Sn⁺
⁸⁷Rb⁺⁸⁷Sr⁺
²⁰⁴Pb⁺²⁰⁴Hg⁺
⁵⁰V⁺⁵⁰Ti⁺, ⁵⁰Cr⁺

Experimental Protocols

Protocol 1: Mathematical Correction for Analyte Isotopic Interference on a Stable Isotope-Labeled Internal Standard

This protocol outlines the steps to mathematically correct for the contribution of the analyte's isotopic signal to the signal of its corresponding stable isotope-labeled internal standard (SIL-IS).

Objective: To obtain an accurate concentration of the analyte by correcting for isotopic crosstalk.

Materials:

  • Mass spectrometer (e.g., LC-MS/MS)

  • Data analysis software capable of mathematical corrections

  • Unlabeled analyte standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Blank matrix

Procedure:

  • Determine the Isotopic Contribution Factor (CF):

    • Prepare a high-concentration solution of the unlabeled analyte in the blank matrix.

    • Acquire data for both the analyte and the SIL-IS transitions.

    • Measure the peak area of the analyte (Area_Analyte_in_Analyte_Channel) and the peak area of the interfering isotopic peak in the SIL-IS channel (Area_Analyte_in_IS_Channel).

    • Calculate the Contribution Factor (CF): CF = Area_Analyte_in_IS_Channel / Area_Analyte_in_Analyte_Channel

  • Analyze Samples:

    • Prepare and analyze your calibration standards, quality controls, and unknown samples containing both the analyte and the SIL-IS.

    • For each injection, measure the peak area of the analyte (Area_Analyte) and the total peak area in the SIL-IS channel (Area_IS_Total).

  • Correct the Internal Standard Signal:

    • For each sample, calculate the corrected peak area of the internal standard (Area_IS_Corrected): Area_IS_Corrected = Area_IS_Total - (Area_Analyte * CF)

  • Quantify the Analyte:

    • Calculate the response ratio using the corrected internal standard area: Response_Ratio = Area_Analyte / Area_IS_Corrected

    • Determine the concentration of the analyte in your samples using the calibration curve constructed with the corrected response ratios.

Mandatory Visualization

Isotopic_Interference_Correction_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_correction Correction Strategies cluster_outcome Outcome Problem Inaccurate Quantification (Non-linear curve, positive bias) Check_IS Check Internal Standard Purity Problem->Check_IS Analyze_Spectrum Analyze Analyte's Isotopic Spectrum Problem->Analyze_Spectrum New_IS Select IS with Higher Mass Difference Check_IS->New_IS Math_Correct Mathematical Correction Analyze_Spectrum->Math_Correct HRMS High-Resolution MS Analyze_Spectrum->HRMS Analyze_Spectrum->New_IS Result Accurate and Reliable Quantification Math_Correct->Result HRMS->Result New_IS->Result

Caption: A logical workflow for troubleshooting and correcting isotopic interference.

Mathematical_Correction_Pathway A Measured Analyte Signal (A_m) C Calculate Interference Contribution (I_c) A->C CF E Calculate Response Ratio A->E B Measured IS Signal (IS_m) D Corrected IS Signal (IS_c) B->D C->D - D->E F Quantify Analyte E->F

Caption: Signaling pathway for mathematical correction of isotopic interference.

References

Optimizing lipid extraction to ensure consistent recovery of analyte and standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during lipid extraction, ensuring consistent and reliable recovery of analytes and internal standards.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Analyte/Standard Recovery

Question: My recovery of internal standards and/or analytes is low and varies significantly between samples. What are the potential causes and how can I improve this?

Answer: Low and inconsistent recovery is a frequent challenge in lipidomics and can be attributed to several factors throughout the experimental workflow. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Cell or Tissue Disruption: Lipids are often sequestered within complex cellular structures.[1][2] Inefficient lysis will result in incomplete extraction.

    • Solution: Ensure your homogenization, sonication, or bead beating method is optimized for your specific sample type. For tough tissues, cryogenic grinding can be effective.[2] Visually inspect for undisrupted tissue or cell pellets.

  • Incorrect Solvent Choice and Ratios: The polarity of the solvent system is critical for efficiently extracting a broad range of lipid classes.[1][3] A mixture of polar and non-polar solvents is typically required.[1]

    • Solution: The choice of extraction method (e.g., Folch, Bligh-Dyer, MTBE) should be appropriate for your sample matrix and target lipid classes.[4][5][6] Adhere strictly to the recommended solvent ratios for your chosen method, as deviations can significantly impact extraction efficiency.[5] For instance, in human plasma, a 1:20 sample-to-solvent ratio for the Folch or Bligh-Dyer method has been shown to be effective.[5][7][8]

  • Suboptimal Phase Separation: In biphasic extraction methods, poor separation between the aqueous and organic layers can lead to loss of lipids or contamination of the lipid-containing phase.[2]

    • Solution: Ensure correct solvent ratios are used to induce clear phase separation.[9] Centrifugation at an adequate speed and for a sufficient duration is crucial to pellet precipitated proteins and achieve a sharp interface.[2] If an emulsion forms, refer to the troubleshooting section on emulsions below.

  • Lipid Degradation: Lipids, particularly those with unsaturated fatty acids, are prone to oxidation. Endogenous enzymes in the sample can also degrade lipids.

    • Solution: Work with chilled samples and solvents, and on ice whenever possible to minimize enzymatic activity.[10] Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents. Process samples promptly after collection and avoid repeated freeze-thaw cycles. Store extracts at -80°C under an inert gas like nitrogen or argon.

  • Insufficient Extraction Time or Agitation: Lipids need adequate time to partition from the sample matrix into the solvent.

    • Solution: Ensure thorough mixing (e.g., vortexing, shaking) after the addition of solvents to maximize the interaction between the sample and the extraction solvent.[11] Incubation steps, as outlined in specific protocols, should be followed consistently.[10][12]

Issue 2: Formation of an Emulsion or Cloudy Interface

Question: After adding all reagents for a biphasic extraction, I am not getting a clean separation. Instead, I see a cloudy intermediate layer or an emulsion. How can I fix this?

Answer: Emulsion formation is a common problem, often caused by high concentrations of proteins and other macromolecules at the interface between the aqueous and organic layers.[13]

  • Prevention: The most effective approach is prevention. Gentle mixing by swirling or rocking, rather than vigorous shaking, can minimize emulsion formation.[13]

  • Resolution:

    • Centrifugation: Increasing the centrifugation speed or time can help to break the emulsion and compact the protein layer.[13]

    • Salting Out: Adding a small amount of a salt solution (e.g., NaCl or KCl) can increase the polarity of the aqueous phase, forcing the separation.[13]

    • Filtration: Passing the mixture through a glass wool plug can sometimes help to break up the emulsion.[13]

    • Solvent Addition: Adding a small volume of methanol (B129727) or another polar solvent can sometimes help to disrupt the emulsion.

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is best for my sample?

A1: The optimal method depends on your sample type and the lipid classes of interest.[4][5]

  • Folch and Bligh-Dyer: These are considered "gold-standard" methods that use a chloroform/methanol/water solvent system.[1][14] They are robust and effective for a broad range of lipids from various biological matrices.[4][5][7][8] The Folch method is particularly well-suited for extractions from mammalian cells.[4]

  • Methyl-tert-butyl ether (MTBE): This method is a safer alternative to chloroform-based extractions.[14][15] It has been shown to provide broad coverage of lipid classes and is amenable to high-throughput workflows.[10][14] The MTBE method can be advantageous for proteomics experiments as it facilitates protein pelleting.[12]

Q2: Does the sample-to-solvent ratio matter?

A2: Yes, the ratio of the initial sample volume or mass to the total solvent volume is a critical parameter that should be optimized for each sample matrix.[5][7][8] For human plasma, studies have shown that increasing the solvent volume relative to the sample volume (e.g., a 1:20 v/v ratio) can improve the recovery of less abundant lipid species.[5][7][8]

Q3: How should I properly add my internal standard?

A3: Internal standards should be added to the sample before the extraction process begins.[11] This ensures that the standard undergoes the same extraction and potential losses as the endogenous analytes, allowing for accurate correction and quantification.

Q4: My results are still inconsistent. What else could be the problem?

A4: If you have addressed the common issues above, consider these other factors:

  • Solvent Quality: Always use high-purity, HPLC, or MS-grade solvents.[16] Impurities in solvents can interfere with your analysis.[16] Be aware that some solvents, like chloroform, can degrade over time and produce reactive byproducts.[16]

  • Pipetting Errors: Inconsistent pipetting of samples or solvents can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. Automation of pipetting steps can improve reproducibility.[10]

  • Sample Heterogeneity: For solid tissues, ensure that the portion you are subsampling is representative of the whole.

Data Summary

The following table summarizes the comparative performance of different lipid extraction methods on human plasma, highlighting the effect of the sample-to-solvent ratio on lipid recovery.

Extraction MethodSample:Solvent Ratio (v/v)Relative Peak Area (Lipid Species)Key Findings
Folch 1:20HighYielded high peak areas for a broad range of lipids.[5][7][8]
Bligh-Dyer 1:20HighComparable to the Folch method in performance for plasma samples.[5][7][8]
Matyash (MTBE) 1:20ModerateGenerally lower peak areas compared to Folch and Bligh-Dyer at this ratio.[7][8]
Matyash (MTBE) 1:100HighPerformance becomes comparable to Folch and Bligh-Dyer at a 1:20 ratio.[7][8]

Experimental Protocols

1. Modified Folch Method for Plasma

  • Sample Preparation: Thaw a 50 µL plasma sample on ice.[11]

  • Internal Standard Spiking: Add the internal standard mixture directly to the plasma sample.

  • Solvent Addition: Add 1 mL of a chilled 2:1 (v/v) chloroform:methanol solution.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11]

  • Phase Separation: Add 200 µL of water or 0.9% NaCl solution.[11] Vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.[8] You should observe a lower organic phase, a protein disk at the interface, and an upper aqueous phase.

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) layer using a glass pipette and transfer it to a new tube.[2][11]

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.[11]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., LC-MS).

2. MTBE Method for Cells

  • Sample Preparation: Start with a cell pellet containing a known number of cells.

  • Internal Standard Spiking & First Solvent Addition: Add 200 µL of methanol containing the internal standard. Vortex thoroughly.

  • Second Solvent Addition: Add 800 µL of MTBE.[10]

  • Incubation: Incubate the mixture for 1 hour at room temperature with shaking to facilitate lipid extraction.

  • Phase Separation: Add 200 µL of water to induce phase separation.[6] Vortex for 1 minute.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes. You will observe an upper organic phase and a lower aqueous phase.

  • Lipid Collection: Carefully collect the upper organic (MTBE) layer.[14]

  • Drying and Reconstitution: Proceed with the drying and reconstitution steps as described in the Folch method.

Visualized Workflows

Lipid_Extraction_Workflow General Lipid Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Spike with Internal Standard Sample->Add_IS Add_Solvents Add Extraction Solvents (e.g., Chloroform/Methanol or MTBE/Methanol) Add_IS->Add_Solvents Homogenize Homogenize/Vortex (Ensure thorough mixing) Add_Solvents->Homogenize Phase_Sep Induce Phase Separation (Add Water/Saline) Homogenize->Phase_Sep Centrifuge Centrifuge (Separate layers) Phase_Sep->Centrifuge Collect_Organic Collect Organic Layer (Contains Lipids) Centrifuge->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Analysis Solvent Dry_Down->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: A generalized workflow for lipid extraction from biological samples.

Troubleshooting_Low_Recovery Troubleshooting Low/Inconsistent Recovery Start Low/Inconsistent Recovery Observed Check_Lysis Is cell/tissue disruption complete? Start->Check_Lysis Optimize_Lysis Optimize homogenization, sonication, or grinding Check_Lysis->Optimize_Lysis No Check_Solvents Are solvent ratios and volumes correct? Check_Lysis->Check_Solvents Yes Optimize_Lysis->Check_Lysis Correct_Solvents Verify solvent choice and optimize sample: solvent ratio Check_Solvents->Correct_Solvents No Check_Separation Is phase separation clean and distinct? Check_Solvents->Check_Separation Yes Correct_Solvents->Check_Solvents Optimize_Centrifugation Increase centrifugation speed/time. Address emulsions. Check_Separation->Optimize_Centrifugation No Check_Degradation Are samples handled to prevent degradation? Check_Separation->Check_Degradation Yes Optimize_Centrifugation->Check_Separation Implement_Precautions Use cold conditions, add antioxidants, process promptly Check_Degradation->Implement_Precautions No Resolved Recovery Improved Check_Degradation->Resolved Yes Implement_Precautions->Check_Degradation

References

Validation & Comparative

A Comparative Guide to Deuterated Pentadecanoic Acid Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pentadecanoic acid (C15:0), an emerging biomarker and bioactive lipid, is crucial. This guide provides a comprehensive comparison of commonly used deuterated pentadecanoic acid internal standards—specifically d2, d3, and d29 variants—to aid in the selection of the most appropriate standard for mass spectrometry-based applications.

Performance Comparison of Deuterated Pentadecanoic Acid Standards

The choice of a deuterated internal standard can significantly impact the accuracy and precision of quantitative assays. The ideal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample preparation and analysis, thereby compensating for variability.[1] The primary differences between d2, d3, and d29-pentadecanoic acid lie in the number of deuterium (B1214612) atoms, which can influence their chromatographic behavior and potential for isotopic interference.

Featured2-Pentadecanoic Acidd3-Pentadecanoic Acidd29-Pentadecanoic Acid
Deuteration Level LowLowHigh (Perdeuterated)
Mass Difference (vs. C15:0) +2 Da+3 Da+29 Da
Potential for Isotopic Overlap Higher risk, especially with low-resolution mass spectrometers. The natural isotopic abundance of C15:0 (containing ¹³C) can contribute to the M+2 peak, potentially interfering with the d2 signal.Lower risk than d2. A +3 Da shift provides better separation from the natural isotopic distribution of the analyte.[2]Negligible risk. The large mass difference ensures baseline separation from the analyte's isotopic cluster.[3]
Chromatographic Isotope Effect Minimal. A small number of deuterium atoms is less likely to cause a significant shift in retention time compared to the unlabeled analyte.Minimal to slight. May exhibit a minor retention time shift, typically eluting slightly earlier than the native compound in reverse-phase chromatography.[4][5]More pronounced. Perdeuteration can lead to a noticeable retention time shift, with the deuterated compound often eluting earlier. This effect should be characterized during method development.[4]
Chemical Synthesis & Purity Information on commercial availability and synthesis is less common compared to d3 and d29.Commercially available with high isotopic purity (typically ≥99% deuterated forms).[2]Commercially available with high isotopic purity (typically ≥99% deuterated forms).[3]
Cost-Effectiveness Potentially lower cost due to fewer deuteration steps, but less commonly available.Generally cost-effective and widely used as an internal standard for fatty acid analysis.[6]Typically the most expensive due to the complexity of perdeuteration.
Recommendation Use with caution, particularly in methods requiring high sensitivity and on lower-resolution instruments.A reliable and widely used standard for most LC-MS and GC-MS applications. Offers a good balance between mass difference and potential for isotope effects.The "gold standard" for minimizing isotopic overlap, especially in complex matrices or when high accuracy is paramount. The potential for chromatographic shift must be addressed.

Experimental Protocols

An effective experimental protocol for the quantification of pentadecanoic acid using a deuterated internal standard is crucial for reliable results. Below is a general workflow for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Pentadecanoic Acid Quantification

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Deuterated Internal Standard (d3 or d29-C15:0) Sample->Spike 1 Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction 2 Hydrolysis Saponification (to release free fatty acids) Extraction->Hydrolysis 3 Derivatization Derivatization (optional, for improved chromatography/ionization) Hydrolysis->Derivatization 4 Reconstitution Reconstitute in Injection Solvent Derivatization->Reconstitution 5 LC Liquid Chromatography Separation (e.g., C18 column) Reconstitution->LC 6 MS Tandem Mass Spectrometry Detection (MRM mode) LC->MS 7 Integration Peak Integration MS->Integration 8 Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Integration->Ratio 9 Quantification Quantify using Calibration Curve Ratio->Quantification 10

Caption: A generalized workflow for the quantification of pentadecanoic acid.

Detailed Methodologies

1. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of d3- or d29-pentadecanoic acid in methanol.

  • Lipid Extraction: Perform a Folch extraction by adding 2:1 chloroform:methanol (v/v), vortexing, and centrifuging to separate the layers. Collect the lower organic layer.

  • Saponification: Dry the lipid extract under a stream of nitrogen. Add a methanolic potassium hydroxide (B78521) solution and heat to hydrolyze esterified fatty acids.

  • Acidification and Extraction: Neutralize the sample with an acid (e.g., HCl) and extract the free fatty acids with a non-polar solvent like hexane (B92381).

  • Reconstitution: Dry the hexane extract and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate pentadecanoic acid from other fatty acids.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pentadecanoic Acid: Precursor ion (m/z 241.2) to a specific product ion.

      • d3-Pentadecanoic Acid: Precursor ion (m/z 244.2) to the same product ion.

      • d29-Pentadecanoic Acid: Precursor ion (m/z 270.4) to a corresponding product ion.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of unlabeled pentadecanoic acid spiked with a constant concentration of the chosen deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

  • Determine the concentration of pentadecanoic acid in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of Pentadecanoic Acid

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in metabolism and cellular health.[7][8] Understanding these pathways can provide context for its biological effects.

Pentadecanoic Acid and AMPK Activation

Pentadecanoic acid can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9]

AMPK_Pathway C150 Pentadecanoic Acid (C15:0) AMPK AMPK Activation C150->AMPK Downstream Downstream Effects AMPK->Downstream Glucose Increased Glucose Uptake Downstream->Glucose FattyAcid Increased Fatty Acid Oxidation Downstream->FattyAcid mTOR mTOR Inhibition Downstream->mTOR

Caption: Pentadecanoic acid activates AMPK, leading to beneficial metabolic effects.

Pentadecanoic Acid as a PPAR Agonist

Pentadecanoic acid acts as a partial agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.[10][11] These nuclear receptors are critical in regulating lipid and glucose metabolism.

PPAR_Pathway C150 Pentadecanoic Acid (C15:0) PPAR PPARα/δ Activation C150->PPAR Gene Gene Transcription PPAR->Gene Lipid Lipid Metabolism Genes Gene->Lipid Inflammation Anti-inflammatory Genes Gene->Inflammation

Caption: Pentadecanoic acid activates PPARs, influencing gene expression.

Pentadecanoic Acid and mTOR Inhibition

Through its activation of AMPK, pentadecanoic acid can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation.[7][12]

mTOR_Pathway C150 Pentadecanoic Acid (C15:0) AMPK AMPK Activation C150->AMPK mTOR mTOR Inhibition AMPK->mTOR Growth Reduced Cell Growth and Proliferation mTOR->Growth Autophagy Increased Autophagy mTOR->Autophagy

Caption: Pentadecanoic acid's activation of AMPK leads to mTOR inhibition.

References

Validating Analytical Methods for Fatty Acid Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of Pentadecanoic acid-d2 against common odd-chain fatty acid internal standards, supported by a review of experimental data and detailed methodologies.

The quantification of fatty acids is fundamental in various research areas, from metabolic studies and clinical diagnostics to pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose. The complexity of biological matrices and the multi-step nature of sample preparation necessitate the use of an internal standard to correct for analytical variability and ensure data integrity. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest throughout the entire analytical process, from extraction to detection.

This guide focuses on the validation of an analytical method for fatty acids using this compound and compares its performance with two commonly used odd-chain fatty acid internal standards: Heptadecanoic acid (C17:0) and Nonadecanoic acid (C19:0).

Comparison of Internal Standards for Fatty Acid Analysis

The selection of an internal standard is a critical step in the development of a robust quantitative method for fatty acid analysis. The two main categories of internal standards used are stable isotope-labeled (SIL) fatty acids, such as this compound, and odd-chain fatty acids.

This compound , a deuterated form of pentadecanoic acid, is considered a superior choice for an internal standard. Its chemical and physical properties are nearly identical to its non-labeled counterparts, which allows it to effectively compensate for variations during sample preparation, derivatization, and chromatographic analysis.[1][2] This co-elution with the target analytes helps to minimize the impact of matrix effects, a common source of inaccuracy in bioanalytical methods.

Odd-chain fatty acids , such as Heptadecanoic acid (C17:0) and Nonadecanoic acid (C19:0), are frequently used because they are typically not naturally abundant in many biological samples.[1][3] However, their use can be problematic as some organisms and dietary sources do contain these fatty acids, which can lead to interference and inaccurate quantification.[1][4] Furthermore, differences in their chromatographic behavior compared to the even-chain fatty acids being analyzed can result in less effective correction for analytical variability.

The following tables summarize the performance characteristics of these internal standards based on data from various validation studies.

Disclaimer: The following data has been compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Table 1: Performance Comparison of Internal Standards

Performance MetricThis compound (Stable Isotope-Labeled)Heptadecanoic acid (C17:0) & Nonadecanoic acid (C19:0) (Odd-Chain)
Chemical & Physical Similarity to Analytes HighModerate
Correction for Matrix Effects ExcellentModerate to Good
Potential for Endogenous Interference Low to NonePossible
Relative Cost HigherLower

Table 2: Typical Validation Parameters for Fatty Acid Analysis using Different Internal Standards

Validation ParameterThis compoundHeptadecanoic acid (C17:0)Nonadecanoic acid (C19:0)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (% RSD) < 15%< 20%< 20%
Limit of Detection (LOD) Analyte DependentAnalyte DependentAnalyte Dependent
Limit of Quantification (LOQ) Analyte DependentAnalyte DependentAnalyte Dependent

Experimental Protocols

A robust and validated experimental protocol is essential for accurate fatty acid quantification. The following outlines a typical workflow for the analysis of fatty acids in a biological matrix using an internal standard.

Sample Preparation and Lipid Extraction
  • Homogenization: Homogenize the biological sample (e.g., plasma, tissue, cells) in a suitable solvent, such as a chloroform/methanol (B129727) mixture.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound, Heptadecanoic acid, or Nonadecanoic acid) to the homogenized sample.

  • Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase. The Folch method or a modification thereof is commonly used.[4]

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen to concentrate the lipid extract.

Saponification and Derivatization
  • Saponification: Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) solution and heat to hydrolyze the ester linkages, releasing the free fatty acids.

  • Acidification: Neutralize the solution with an acid (e.g., hydrochloric acid).

  • Extraction of Free Fatty Acids: Extract the free fatty acids into an organic solvent (e.g., hexane).

  • Derivatization: Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by reacting with a derivatizing agent such as boron trifluoride in methanol or by using an acid-catalyzed esterification. This step is crucial for improving chromatographic separation and detection by GC-MS.

GC-MS Analysis
  • Injection: Inject a small volume of the FAMEs solution into the gas chromatograph.

  • Chromatographic Separation: Separate the FAMEs on a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). An optimized temperature program is used to achieve good resolution of the different fatty acids.[4][5]

  • Mass Spectrometric Detection: Detect the eluted FAMEs using a mass spectrometer. The instrument can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[5]

Data Analysis and Quantification
  • Peak Identification: Identify the fatty acid methyl esters based on their retention times and mass spectra compared to known standards.

  • Peak Integration: Integrate the peak areas of the target fatty acids and the internal standard.

  • Quantification: Calculate the concentration of each fatty acid by comparing the ratio of its peak area to that of the internal standard against a calibration curve prepared with known concentrations of fatty acid standards.[2]

Workflow for Fatty Acid Analysis Method Validation

The following diagram illustrates the key steps involved in the validation of an analytical method for fatty acid quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Sample Preparation (Extraction, Derivatization) B GC-MS Parameter Optimization A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Selectivity & Specificity E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness G->H I Spike with Internal Standard H->I J Run Samples, Standards, & Quality Controls I->J K Data Processing & Quantification J->K

Workflow for validating a fatty acid analytical method.

Signaling Pathway of Fatty Acid Metabolism

Fatty acids are not only crucial for energy storage and cellular structure but also serve as precursors for various signaling molecules. The diagram below provides a simplified overview of a key fatty acid signaling pathway.

G PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimulus AA Arachidonic Acid (Fatty Acid) PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation & Other Physiological Responses PGs->Inflammation LTs->Inflammation

Simplified signaling pathway of arachidonic acid.

References

A Cross-Platform Examination of Fatty Acid Analysis Utilizing Pentadecanoic Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS and LC-MS Platforms for Accurate Fatty Acid Quantification

The precise and accurate quantification of fatty acids is paramount in various fields of research, including drug development, metabolic disease studies, and nutritional science. Pentadecanoic acid-d2, a deuterated form of a naturally occurring odd-chain fatty acid, serves as an excellent internal standard to ensure the reliability of these measurements across different analytical platforms. This guide provides a comprehensive comparison of two commonly employed techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for fatty acid analysis, with a focus on the application of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal platform for their specific needs.

Principles of Internal Standardization with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis in mass spectrometry.[1] This standard is chemically identical to its endogenous, non-labeled counterpart but has a different mass due to the presence of deuterium (B1214612) atoms. By adding a known amount of this compound to a sample at the beginning of the preparation process, any variability or sample loss during extraction, derivatization, and analysis can be corrected for by measuring the ratio of the analyte to the internal standard.[1][2] Odd-chain fatty acids like pentadecanoic acid are often chosen as internal standards because they are typically found at very low concentrations in most biological samples, minimizing interference.[3][4]

Comparative Performance: GC-MS vs. LC-MS

Both GC-MS and LC-MS are powerful techniques for fatty acid analysis, each with its own set of advantages and limitations. The choice between them often depends on the specific fatty acids of interest, the complexity of the sample matrix, and the desired sensitivity.

A direct comparison of GC-MS and LC-MS for the analysis of fatty and resin acids in paper mill process waters showed that GC-MS offered better selectivity and lower detection limits (below 0.2 µg/l). However, the derivatization step required for GC-MS can be tedious and the derivatives may have limited stability. LC-MS, on the other hand, provided good sensitivity (detection limits <3 µg/l) and allowed for direct injection of samples, making it a faster method for quality control.[5]

For the analysis of fatty acids in biological samples, GC-MS is a well-established and highly sensitive method.[1] It provides excellent separation of various fatty acids, including positional isomers.[1] However, the requirement for derivatization to make the fatty acids volatile can introduce variability.[6] LC-MS offers a complementary approach, particularly for very-long-chain fatty acids that are less volatile and thus less amenable to GC analysis.[7]

Below is a summary of typical performance characteristics for each platform, compiled from various studies. It is important to note that these values can vary depending on the specific instrument, method parameters, and sample matrix.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99[8]> 0.99[8]
Precision (RSD) Intra-day: <10%, Inter-day: <15%[1]Intra-assay: <10%, Inter-assay: <15%[8]
Accuracy (% Recovery) 85-115%[8]80-120%[8]
Limit of Detection (LOD) pg range[1]pg to ng/mL range[8]
Limit of Quantitation (LOQ) pg to ng/mL rangeng/mL range
Throughput Lower, due to longer run times and derivatizationHigher, with faster chromatography and no derivatization
Derivatization Typically required (e.g., to FAMEs)[6]Often not required, but can improve sensitivity
Compound Suitability Volatile and semi-volatile fatty acidsWide range, including non-volatile and very-long-chain fatty acids

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for fatty acid analysis using GC-MS and LC-MS with this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of total fatty acids in biological samples.[1][8]

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent.

  • Add a known amount of this compound internal standard solution.

  • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Isolate the organic phase containing the lipids.

2. Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs):

  • Evaporate the solvent from the lipid extract.

  • Add a methanolic base (e.g., NaOH in methanol) and heat to hydrolyze the lipids and form fatty acid salts.

  • Add a methylating agent (e.g., BF₃ in methanol) and heat to convert the fatty acids to their more volatile methyl esters (FAMEs).[6]

  • Extract the FAMEs into an organic solvent (e.g., hexane).

3. GC-MS Analysis:

  • Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column).

  • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • Detect the FAMEs using a mass spectrometer, monitoring for the specific ions corresponding to each fatty acid and the this compound internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on modern methods for the rapid and sensitive analysis of fatty acids.[8]

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample in a suitable buffer.

  • Add a known amount of this compound internal standard solution.

  • Perform protein precipitation and lipid extraction using a solvent mixture (e.g., acetonitrile/isopropanol/water).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the fatty acids.

2. LC-MS/MS Analysis:

  • Inject the extract directly onto a reverse-phase LC column (e.g., C18).

  • Use a gradient elution with a mobile phase consisting of an aqueous component and an organic component (e.g., acetonitrile/isopropanol) to separate the fatty acids.

  • Detect the fatty acids using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of a specific fatty acid and then monitoring for a specific product ion after fragmentation, providing high selectivity and sensitivity.

Visualizing the Workflow and Signaling Pathways

To further clarify the analytical process and the biological context of fatty acid analysis, the following diagrams are provided.

Fatty Acid Analysis Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Platform cluster_LCMS LC-MS Platform Biological Sample Biological Sample Add this compound Add this compound Biological Sample->Add this compound Lipid Extraction Lipid Extraction Add this compound->Lipid Extraction Saponification & Derivatization (FAMEs) Saponification & Derivatization (FAMEs) Lipid Extraction->Saponification & Derivatization (FAMEs) Direct Injection Direct Injection Lipid Extraction->Direct Injection GC Separation GC Separation Saponification & Derivatization (FAMEs)->GC Separation MS Detection (GC-MS) MS Detection (GC-MS) GC Separation->MS Detection (GC-MS) Data Analysis Data Analysis MS Detection (GC-MS)->Data Analysis LC Separation LC Separation Direct Injection->LC Separation MS/MS Detection (LC-MS) MS/MS Detection (LC-MS) LC Separation->MS/MS Detection (LC-MS) MS/MS Detection (LC-MS)->Data Analysis

Caption: A generalized workflow for fatty acid analysis using GC-MS and LC-MS platforms with an internal standard.

Fatty acids are not only crucial for energy metabolism but also act as signaling molecules that regulate various cellular processes. Pentadecanoic acid, for instance, has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), key regulators of cellular energy homeostasis and growth.[9][10]

Fatty_Acid_Signaling cluster_AMPK_mTOR AMPK/mTOR Pathway cluster_JAK_STAT JAK/STAT Pathway Pentadecanoic Acid Pentadecanoic Acid AMPK AMPK Pentadecanoic Acid->AMPK activates mTOR mTOR Pentadecanoic Acid->mTOR inhibits AMPK->mTOR inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes Lipogenesis Lipogenesis mTOR->Lipogenesis promotes Cell Growth Cell Growth mTOR->Cell Growth promotes Fatty Acids Fatty Acids JAK2 JAK2 Fatty Acids->JAK2 activate STAT3 STAT3 JAK2->STAT3 phosphorylates Inflammation Inflammation STAT3->Inflammation promotes Insulin (B600854) Resistance Insulin Resistance STAT3->Insulin Resistance contributes to

Caption: Simplified signaling pathways influenced by fatty acids, including the AMPK/mTOR and JAK/STAT pathways.

Furthermore, free fatty acids can activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly JAK2 and STAT3, which is involved in inflammation and insulin resistance.[11][12][13] Understanding these pathways is critical in the context of drug development and disease research.

Conclusion

The choice between GC-MS and LC-MS for fatty acid analysis depends on the specific research question and available resources. GC-MS provides high sensitivity and excellent separation for a wide range of fatty acids but requires a derivatization step. LC-MS offers high throughput and is better suited for less volatile and very-long-chain fatty acids, often without the need for derivatization.

Regardless of the platform chosen, the use of a deuterated internal standard like this compound is crucial for achieving accurate and reliable quantitative results. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select and implement the most appropriate analytical platform for their fatty acid analysis needs, ultimately leading to more robust and impactful scientific discoveries.

References

Assessing the accuracy and precision of Pentadecanoic acid-d2 in quantitative assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Pentadecanoic acid-d2 as an internal standard for quantitative assays of fatty acids. We will delve into its accuracy and precision, comparing its performance with alternative internal standards. This document supplies detailed experimental protocols and supporting data to aid researchers in making informed decisions for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative analysis by mass spectrometry, the use of stable isotope-labeled internal standards (SIL-ISs) is considered the gold standard for achieving the highest accuracy and precision[1][2]. This compound, a deuterated form of pentadecanoic acid, falls into this category. The fundamental principle behind its effectiveness lies in its chemical near-identity to the endogenous analyte, pentadecanoic acid (C15:0), and other similar fatty acids. This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, derivatization, and chromatographic separation, as well as in the ionization process in the mass spectrometer. Consequently, any sample loss or variation in instrument response is corrected for, leading to highly reliable and reproducible quantitative results.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is a critical step in method development for quantitative assays. While various compounds can be used, the two most common choices for fatty acid analysis are stable isotope-labeled standards and odd-chain fatty acids that are not naturally abundant in the sample.

Here, we compare the performance of this compound with a commonly used odd-chain fatty acid internal standard, Heptadecanoic acid (C17:0).

Table 1: Performance Comparison of Internal Standards for Fatty Acid Quantification

Performance MetricThis compound (Stable Isotope-Labeled IS)Heptadecanoic Acid (C17:0) (Odd-Chain Fatty Acid IS)
Accuracy (Recovery) Excellent (typically 95-105%)Good (typically 85-115%)
Precision (%RSD) Excellent (typically <5%)Good (typically <15%)
Correction for Matrix Effects SuperiorModerate
Potential for Endogenous Interference NonePossible, as it can be present in some biological samples[3]
Cost HigherLower

Key Observations:

  • Superior Accuracy and Precision: As a stable isotope-labeled internal standard, this compound consistently demonstrates superior accuracy and precision compared to odd-chain fatty acid standards like C17:0. The near-identical chemical and physical properties allow for more effective correction of analytical variability.

  • Correction for Matrix Effects: this compound co-elutes with the analyte, ensuring that both are subjected to the same matrix effects (ion suppression or enhancement) in the mass spectrometer. This leads to a more accurate quantification. While C17:0 can correct for some variability, differences in its chemical properties may result in incomplete compensation for matrix effects.

  • Risk of Endogenous Interference: A significant drawback of using odd-chain fatty acids like C17:0 as internal standards is their potential for natural occurrence in biological samples, which can lead to an overestimation of the analyte concentration[3]. This compound, being a synthetic isotopologue, is not naturally present in biological systems, thus eliminating the risk of such interference.

A study investigating the impact of using alternative, non-ideal internal standards for fatty acid analysis found a median increase in measurement variance of 141%, highlighting the importance of using a closely matched internal standard for reliable results.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving accurate and reproducible results. Below are representative protocols for the quantitative analysis of fatty acids using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This protocol is adapted from established methods for fatty acid analysis and is suitable for the quantification of total fatty acids in biological samples such as plasma, serum, or tissues.

1. Sample Preparation and Lipid Extraction:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
  • Add a known amount of this compound internal standard solution.
  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
  • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new glass tube.
  • Add 0.2 mL of 0.9% NaCl solution to the supernatant, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to induce phase separation.
  • Collect the lower organic phase containing the lipids and dry it under a gentle stream of nitrogen.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
  • Incubate at 80°C for 10 minutes to saponify the lipids and release the fatty acids.
  • After cooling to room temperature, add 1 mL of 14% boron trifluoride (BF3) in methanol.
  • Incubate at 80°C for 2 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).
  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge to separate the phases.
  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
  • Mass Spectrometer: Agilent 5977B or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for the target fatty acid methyl esters and the this compound methyl ester.

4. Data Analysis:

  • Quantify the target fatty acids by calculating the peak area ratio of the analyte to the this compound internal standard.
  • Determine the concentration of each fatty acid using a calibration curve prepared with known concentrations of fatty acid standards and a constant concentration of the internal standard.

This protocol is suitable for the targeted quantification of free (non-esterified) fatty acids in biological fluids.

1. Sample Preparation and Extraction:

  • To 50 µL of plasma or serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.
  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and dry under nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the fatty acids of interest.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each fatty acid and this compound.

3. Data Analysis:

  • Calculate the peak area ratio of each analyte to the this compound internal standard.
  • Quantify the concentration of each free fatty acid using a calibration curve constructed with standards of known concentrations.

Mandatory Visualizations

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC_MS LC-MS/MS Analysis Extraction->LC_MS LC-MS Path GC_MS GC-MS Analysis Derivatization->GC_MS Integration Peak Integration GC_MS->Integration LC_MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Workflow for quantitative fatty acid analysis using this compound.

cluster_process Analytical Process Analyte Endogenous Fatty Acid Extraction Extraction Inefficiency Analyte->Extraction IS This compound (IS) IS->Extraction Ionization Ionization Variability Extraction->Ionization Extraction->Ionization Result_Analyte Measured Analyte Signal Ionization->Result_Analyte Result_IS Measured IS Signal Ionization->Result_IS Ratio Analyte/IS Ratio (Constant) Result_Analyte->Ratio Result_IS->Ratio

Caption: Correction of analytical variability by this compound.

References

The Gold Standard: Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a pivotal decision that profoundly impacts assay performance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) and chemical analogs, supported by experimental data, detailed methodologies, and visual workflows to illuminate the clear advantages of employing a SIL-IS.

The use of an internal standard is indispensable in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, and SIL-ISs, by their very nature, fulfill this requirement more closely than any other type of standard.

Superior Performance of SIL-Internal Standards: A Quantitative Comparison

The primary advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte.[2] This results in co-elution during chromatography and equivalent behavior during sample extraction and ionization, leading to more effective compensation for matrix effects and other sources of variability.[2] In contrast, a chemical analog, while structurally similar, will have different retention times, extraction efficiencies, and ionization responses, which can lead to inadequate correction and compromised data quality.

Experimental data consistently demonstrates the superior performance of SIL-ISs in terms of accuracy and precision. A notable example is the bioanalytical assay for the novel anticancer drug Kahalalide F. The initial assay utilized a butyric acid analog as the internal standard. Subsequently, a stable isotope-labeled version of Kahalalide F was implemented, and the assay performance was compared.

Performance MetricChemical Analog ISStable Isotope-Labeled IS (SIL-IS)
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Statistical Significance (Variance) -p = 0.02 (Significantly Lower)
Statistical Significance (Accuracy) p < 0.0005 (Significantly Deviates from 100%)p = 0.5 (No Significant Deviation from 100%)

This table summarizes the data from the comparative analysis of a chemical analog versus a SIL-IS for the quantification of Kahalalide F. The implementation of the SIL-IS resulted in a statistically significant improvement in both the precision and accuracy of the assay.[3]

The data clearly indicates that the use of a SIL-IS led to a significant reduction in the variance of the measurements, highlighting improved precision.[3] Furthermore, the accuracy of the assay with the SIL-IS was significantly closer to the nominal value.[3]

The Principle of Isotope Dilution Mass Spectrometry

The enhanced accuracy and precision afforded by SIL-ISs are rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard is added to the sample at the earliest stage of sample preparation. The SIL-IS and the endogenous analyte are then extracted and analyzed together. Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their signals is used for quantification. Any loss of analyte during the analytical process will be accompanied by a proportional loss of the SIL-IS, thus keeping the ratio constant.

cluster_sample Sample Preparation cluster_analysis LC-MS Analysis Analyte Analyte in Biological Matrix SIL_IS Add Known Amount of Stable Isotope-Labeled IS Homogenization Homogenization and Equilibration SIL_IS->Homogenization Extraction Extraction Homogenization->Extraction LC_Separation LC Separation (Co-elution) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Ratio_Calculation Calculate Peak Area Ratio (Analyte / SIL-IS) MS_Detection->Ratio_Calculation Quantification Accurate Quantification Ratio_Calculation->Quantification

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols for Internal Standard Evaluation

A thorough evaluation of the chosen internal standard is a critical component of bioanalytical method validation. The following protocols outline the key experiments for comparing the performance of a SIL-IS and a chemical analog.

Protocol 1: Assessment of Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement on the analyte and the internal standard in different biological matrix lots.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and the internal standard (both SIL-IS and chemical analog in separate experiments) in the final mobile phase or reconstitution solvent at two concentration levels (low and high quality control).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and the internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and the internal standard into the blank biological matrix before extraction at the same concentrations.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the matrix factor for the analyte and the internal standard by comparing the peak areas in Set B to those in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: For each matrix lot, divide the analyte MF by the IS MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%. A SIL-IS is expected to yield a more consistent IS-normalized matrix factor closer to 1.

start Start: Evaluate Internal Standard select_is Select Candidate IS (SIL-IS and/or Chemical Analog) start->select_is matrix_effect Assess Matrix Effects (Protocol 1) select_is->matrix_effect interference Evaluate Interference (Protocol 2) matrix_effect->interference accuracy_precision Determine Accuracy and Precision (Full Validation Run) interference->accuracy_precision decision Does IS Performance Meet Acceptance Criteria? accuracy_precision->decision accept Accept IS for Method Validation decision->accept Yes reject Reject IS and Select New Candidate decision->reject No reject->select_is

Workflow for Internal Standard Evaluation.
Protocol 2: Evaluation of Interference

Objective: To ensure that the internal standard does not contain the analyte of interest and that endogenous matrix components do not interfere with the detection of the internal standard.

Methodology:

  • Prepare Blank and Zero Samples:

    • Blank Sample: Process a blank matrix sample without the analyte or the internal standard.

    • Zero Sample: Process a blank matrix sample with the internal standard at the working concentration.

  • Analysis: Analyze the blank and zero samples.

  • Acceptance Criteria:

    • In the blank sample, the response at the retention time of the internal standard should be less than 5% of the internal standard response in the zero sample.

    • In the zero sample, the response at the retention time of the analyte should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).

Mitigating Matrix Effects: The SIL-IS Advantage

Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the accuracy and precision of an LC-MS assay by causing ion suppression or enhancement.[4] Because a SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same degree of matrix effect.[2] This allows for a reliable correction, as the ratio of the analyte to the SIL-IS remains constant. A chemical analog, with its different retention time and chemical properties, is unlikely to experience the same matrix effect, leading to poor correction and inaccurate results.

cluster_sil_is With Stable Isotope-Labeled IS cluster_analog_is With Chemical Analog IS Analyte_SIL Analyte and SIL-IS (Co-elute) Matrix_Effect_SIL Matrix Effect (Ion Suppression/Enhancement) Analyte_SIL->Matrix_Effect_SIL Ratio_SIL Analyte/SIL-IS Ratio Remains Constant Matrix_Effect_SIL->Ratio_SIL Result_SIL Accurate Result Ratio_SIL->Result_SIL Analyte_Analog Analyte Matrix_Effect_Analyte Matrix Effect on Analyte Analyte_Analog->Matrix_Effect_Analyte IS_Analog Chemical Analog IS Matrix_Effect_IS Different Matrix Effect on IS IS_Analog->Matrix_Effect_IS Ratio_Analog Analyte/Analog IS Ratio is Altered Matrix_Effect_Analyte->Ratio_Analog Matrix_Effect_IS->Ratio_Analog Result_Analog Inaccurate Result Ratio_Analog->Result_Analog

Impact of Internal Standard Choice on Matrix Effect Compensation.

References

GC-MS vs. LC-MS: A Comparative Guide for the Analysis of Pentadecanoic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of deuterated fatty acids like Pentadecanoic acid-d2, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that influences sensitivity, sample preparation complexity, and overall analytical throughput. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental protocols and data presentation, to aid in selecting the most suitable method for your research needs.

Quantitative Performance Comparison

The selection of an analytical platform is often dictated by its quantitative performance. Below is a summary of key metrics for GC-MS and LC-MS in the context of fatty acid analysis.

FeatureGC-MSLC-MS
Sensitivity High, with low detection limits, often in the picogram to femtogram range.[1]Also highly sensitive, capable of detecting analytes in the low nanogram to picogram range.[2]
Selectivity Excellent, especially with the use of selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).High, particularly with tandem mass spectrometry (MS/MS) which minimizes matrix interference.[2]
Sample Preparation More complex, almost always requires derivatization to increase volatility.[3][4][5]Simpler, as derivatization is often not required for fatty acids.[6]
Throughput Can be lower due to longer run times and the need for derivatization.Generally higher due to faster analysis times and simpler sample preparation.[7]
Volatility Requirement Mandatory; analytes must be volatile or made volatile through derivatization.[4][5]Not required, making it suitable for a wider range of compounds in their native form.
Typical Ionization Electron Ionization (EI), Chemical Ionization (CI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline typical methodologies for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Protocol for this compound Analysis

Gas chromatography-mass spectrometry analysis of fatty acids necessitates a derivatization step to convert the non-volatile fatty acids into volatile esters.[4][5] The most common method is the formation of fatty acid methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction:

  • Start with a known quantity of the biological matrix (e.g., plasma, cell culture).

  • Add an internal standard, such as a non-endogenous deuterated fatty acid (e.g., Heptadecanoic acid-d3), to the sample.

  • Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (B129727) (2:1, v/v).

  • Isolate the organic layer containing the lipids and dry it under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a solution of 14% boron trifluoride in methanol (BF3-methanol).

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add water and hexane (B92381) to the mixture and vortex.

  • Collect the upper hexane layer, which now contains the FAMEs, including this compound methyl ester.

  • Dry the hexane extract and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min with a final hold.[8]

  • Injector: Splitless mode at 280°C.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode.

  • Data Acquisition: Use Selected Ion Monitoring (SIM) for the characteristic ions of this compound methyl ester to enhance sensitivity and selectivity.

LC-MS Protocol for this compound Analysis

Liquid chromatography-mass spectrometry often allows for the direct analysis of free fatty acids without the need for derivatization, simplifying the sample preparation workflow.[7][6]

1. Sample Preparation and Extraction:

  • Similar to the GC-MS protocol, start with a known quantity of the biological sample and add an appropriate internal standard.

  • Perform a liquid-liquid or solid-phase extraction to isolate the fatty acids. A common method involves protein precipitation with a solvent like acetonitrile (B52724) followed by centrifugation.

  • Collect the supernatant, dry it down, and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[9]

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[9][10]

    • Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid or 10 mM ammonium acetate.[9][10][11]

  • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization: Use negative mode Electrospray Ionization (ESI).

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11] Monitor the specific precursor-to-product ion transition for this compound.

Visualizing the Workflow and Biological Context

To better illustrate the processes and relationships, the following diagrams are provided in the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Injection MS_Detection MS Detection (EI) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Fatty Acid Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation Injection MS_Detection MS/MS Detection (ESI-) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for LC-MS analysis of this compound.

Pentadecanoic acid is an odd-chain saturated fatty acid that can be obtained from the diet, particularly from dairy fat.[12][13] Its metabolism involves pathways common to other fatty acids, such as beta-oxidation.

FattyAcid_Metabolism C15_0 Pentadecanoic Acid (C15:0) Acyl_CoA Pentadecanoyl-CoA C15_0->Acyl_CoA Beta_Oxidation Beta-Oxidation Cycles Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x6) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Simplified metabolic fate of Pentadecanoic acid.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound. The choice between them will depend on the specific requirements of the study.

  • GC-MS is a highly sensitive and selective method, but the mandatory derivatization step adds complexity and time to the sample preparation process.[3][4][5]

  • LC-MS , particularly when coupled with tandem mass spectrometry, offers comparable sensitivity and selectivity with the significant advantage of a much simpler and faster sample preparation workflow, as derivatization is often not necessary.[7][6]

For high-throughput applications where a large number of samples need to be analyzed, the streamlined workflow of LC-MS/MS may be preferable. However, for targeted studies where the highest sensitivity is required and sample throughput is less of a concern, GC-MS remains a robust and reliable option. Ultimately, the optimal method will be determined by the laboratory's existing instrumentation, expertise, and the specific goals of the research.

References

Pentadecanoic Acid (C15:0): A Review of its Use in Clinical and Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the emerging odd-chain saturated fatty acid, Pentadecanoic acid (C15:0), against other alternatives, supported by available experimental data.

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is gaining attention in the scientific community for its potential health benefits.[1] Found primarily in dairy fat, ruminant meat, and some fish and plants, C15:0 is being investigated for its role in cardiometabolic, immune, and liver health.[1][2] This guide provides a comprehensive literature review of the clinical and preclinical research on C15:0, comparing its performance with other compounds and presenting the supporting experimental data. While the initial inquiry specified the deuterated form, Pentadecanoic acid-d2, the current body of scientific literature does not provide specific clinical research on this isotope. Therefore, this review focuses on the non-deuterated form, C15:0.

Preclinical Research: Cellular and Molecular Insights

A significant portion of the research on C15:0 is derived from preclinical, cell-based assays. These studies provide a foundational understanding of its potential mechanisms of action and offer a basis for comparison with other well-established compounds.

Comparison with Eicosapentaenoic Acid (EPA)

A key study compared the in-vitro activities of C15:0 to eicosapentaenoic acid (EPA), a well-known omega-3 fatty acid.[3][4] The research utilized 12 primary human cell systems mimicking various disease states to evaluate the effects of both fatty acids on 148 clinically relevant biomarkers.[3][4]

Key Findings:

  • Shared Benefits: At a concentration of 17 µM, C15:0 and EPA shared 12 beneficial effects, primarily related to reducing inflammation.[4]

  • Broader Activity of C15:0: C15:0 demonstrated an additional 35 beneficial effects not observed with EPA, particularly concerning inflammation, autoimmune disease, and heart disease across a wider range of cell systems.[4]

  • Cytotoxicity: EPA was found to be cytotoxic in four cell systems at its highest concentration (50 µM), whereas C15:0 showed no cytotoxicity at any of the tested concentrations (1.9 to 50 µM).[3][4]

Table 1: Comparison of In-Vitro Activities of C15:0 and EPA

FeaturePentadecanoic Acid (C15:0)Eicosapentaenoic Acid (EPA)
Shared Anti-inflammatory Activities 1212
Additional Beneficial Activities 350
Cytotoxicity at 50 µM Not cytotoxic in any of the 12 cell systemsCytotoxic in 4 of the 12 cell systems
Comparison with Longevity-Enhancing Compounds

C15:0 has also been compared to leading longevity-enhancing candidates, including metformin (B114582), rapamycin (B549165), and acarbose, using human cell-based molecular phenotyping assays.[1][5]

Key Findings:

  • C15:0 and rapamycin demonstrated the most clinically relevant, dose-dependent activities.[1][5]

  • At their optimal doses (17 µM for C15:0 and 9 µM for rapamycin), they shared 24 activities across 10 cell systems, including anti-inflammatory, antifibrotic, and anticancer effects.[1][5]

  • C15:0 and metformin shared dose-dependent effects on lowering HLA-DR (relevant to cardiovascular disease) and CD38, CD69, and T cell proliferation (relevant to autoimmune disease).[1]

Table 2: Shared In-Vitro Activities of C15:0 with Longevity-Enhancing Compounds

CompoundShared Activities with C15:0
Rapamycin 24 (Anti-inflammatory, antifibrotic, anticancer)
Metformin Lowered HLA-DR, CD38, CD69, and T cell proliferation
Acarbose Lowered fibrotic cell proliferation
Experimental Protocol: In-Vitro Cell-Based Assays

The comparative studies on C15:0, EPA, and longevity-enhancing compounds utilized a standardized platform of 12 primary human cell systems from Eurofins BioMAP® Systems. These systems are designed to model various disease states. The general protocol involves:

  • Cell Culture: Primary human cells are cultured under conditions that mimic specific physiological or pathological states.

  • Compound Treatment: The cell systems are treated with a range of concentrations of the test compounds (e.g., C15:0, EPA, metformin, rapamycin).

  • Biomarker Analysis: After a set incubation period, the levels of 148 clinically relevant biomarkers are measured. These biomarkers include cytokines, chemokines, cell surface receptors, and other proteins involved in inflammation, fibrosis, and cell proliferation.

  • Data Analysis: The changes in biomarker levels in the treated systems are compared to untreated control systems to determine the biological activities of the compounds.

G cluster_protocol Experimental Workflow: In-Vitro Cell-Based Assays start Start: 12 Primary Human Cell Systems treatment Treatment with Test Compounds (C15:0, EPA, Metformin, etc.) at various concentrations start->treatment incubation Incubation treatment->incubation biomarker Measurement of 148 Clinically Relevant Biomarkers incubation->biomarker analysis Data Analysis: Comparison to Untreated Controls biomarker->analysis end End: Determination of Biological Activities analysis->end

Caption: Workflow for in-vitro cell-based assays.

Clinical Research: Human Studies

While preclinical data are promising, clinical research on C15:0 is still in its early stages.[6] There are currently no established clinical recommendations for its use as a therapeutic agent.[6][7]

Study in Obese Participants

A recent clinical trial investigated the effects of C15:0 supplementation in obese participants.[8]

Study Design:

  • Participants: 30 individuals with a mean age of 20 and a mean BMI of 33.4 kg/m ².

  • Intervention: Participants were randomized to receive either 200 mg of C15:0 daily (n=20) or a matching placebo (n=10) for 12 weeks.

  • Primary Outcome: Change in plasma C15:0 levels from baseline to 12 weeks.

Key Findings:

  • Increased Plasma Levels: The C15:0 group showed a 1.88 µg/mL greater mean increase in circulating C15:0 levels compared to the placebo group.[8]

  • Safety: The supplementation was well-tolerated with no adverse events reported.[8]

  • Metabolic Health Markers: In a subgroup of participants in the treatment group who had a more significant increase in C15:0 levels (≥5 µg/mL), there was a notable decrease in the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and an increase in hemoglobin.[8]

Table 3: Results of a 12-Week Clinical Trial of C15:0 in Obese Participants

OutcomeC15:0 Group (n=20)Placebo Group (n=10)
Mean Increase in Plasma C15:0 1.88 µg/mL greater than placebo-
Adverse Events None reportedNot specified
Change in Liver Enzymes (in high-responder subgroup) Significant decrease in ALT and ASTNot applicable
Change in Hemoglobin (in high-responder subgroup) IncreaseNot applicable
Malabsorption Blood Test

Pentadecanoic acid is also utilized in a diagnostic context as part of a Malabsorption Blood Test (MBT).[9] This test assesses the degree of fat malabsorption in individuals with pancreatic insufficiency.[9]

Methodology:

  • The test involves the simultaneous oral administration of pentadecanoic acid and triheptadecanoin.

  • Pentadecanoic acid, a free fatty acid, is absorbed without the need for pancreatic lipase (B570770).

  • Triheptadecanoin, a triglyceride, requires hydrolysis by lipase to heptadecanoic acid before it can be absorbed.

  • Blood samples are collected hourly over 8 hours to measure the levels of both fatty acids. The ratio of the two provides a measure of pancreatic enzyme-specific digestion.[9]

G cluster_mbt Malabsorption Blood Test (MBT) Workflow start Oral Administration of Pentadecanoic Acid & Triheptadecanoin absorption_c15 Pentadecanoic Acid (Lipase-independent absorption) start->absorption_c15 absorption_c17 Triheptadecanoin (Lipase-dependent absorption) start->absorption_c17 blood Hourly Blood Sampling (8 hours) absorption_c15->blood absorption_c17->blood analysis Measurement of C15:0 and C17:0 levels blood->analysis ratio Calculation of C15:0 / C17:0 Ratio analysis->ratio end Assessment of Pancreatic Lipase Function ratio->end

Caption: Workflow of the Malabsorption Blood Test.

Signaling Pathways and Mechanisms of Action

Research suggests that C15:0 may exert its effects through various signaling pathways.

  • AMPK Activation and mTOR Inhibition: C15:0 activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR), both of which are key components of the human longevity pathway.[1][5]

  • Endocannabinoid System: C15:0 is metabolized into pentadecanoylcarnitine (PDC), an endocannabinoid that can fully activate both cannabinoid receptors (CB1 and CB2).[10]

  • Anti-inflammatory Effects: PDC has been shown to have dose-dependent anti-inflammatory activities, lowering levels of interleukin 1 alpha (IL-1α), monocyte chemoattractant protein 1 (MCP-1), and other inflammatory mediators.[10]

G cluster_pathways Potential Signaling Pathways of C15:0 C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK Activation C15_0->AMPK mTOR mTOR Inhibition C15_0->mTOR PDC Metabolism to Pentadecanoylcarnitine (PDC) C15_0->PDC CB1_CB2 Activation of CB1 & CB2 Receptors PDC->CB1_CB2 Anti_inflammatory Anti-inflammatory Effects CB1_CB2->Anti_inflammatory

Caption: Potential signaling pathways of C15:0.

Conclusion

Pentadecanoic acid (C15:0) is an emerging fatty acid with a growing body of preclinical evidence suggesting it has broader and safer activities compared to EPA and shares beneficial properties with established longevity-enhancing compounds. Early-stage clinical trials indicate good tolerability and potential benefits for metabolic health. However, more extensive and long-term clinical studies in diverse populations are necessary to fully elucidate its therapeutic potential and establish clinical guidelines for its use. The use of pentadecanoic acid in diagnostic tests for malabsorption further highlights its clinical relevance. Future research should also explore the potential applications of deuterated forms of C15:0, such as this compound, which may offer advantages in pharmacokinetic and metabolic studies.

References

Justification for Choosing Pentadecanoic Acid-d2 for Quantification of Odd-Chain Fatty Acids in Metabolic Health Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the realm of metabolic health research, the accurate quantification of circulating odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), is of paramount importance. These fatty acids are increasingly recognized as significant biomarkers for dairy fat intake, and have been inversely associated with the risk of type 2 diabetes and cardiovascular disease. The analytical method of choice for this application is typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which necessitates the use of a reliable internal standard for accurate and precise quantification. This guide provides a comprehensive justification for the selection of Pentadecanoic acid-d2 as a superior internal standard for this specific research application, comparing its performance with other potential alternatives.

The Critical Role of the Internal Standard

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation properties, thereby compensating for variations in sample preparation, injection volume, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, but mass-shifted, is considered the gold standard in quantitative mass spectrometry.

Comparison of Potential Internal Standards

For the quantification of endogenous C15:0 and C17:0, several types of internal standards could be considered. Here, we compare this compound with two plausible alternatives: a deuterated even-chain fatty acid (Palmitic acid-d4) and a non-labeled odd-chain fatty acid (Margaric acid, C17:0), which has been historically used.

FeatureThis compoundPalmitic acid-d4 (C16:0-d4)Margaric acid (C17:0)
Structural & Chemical Similarity Identical to C15:0, highly similar to C17:0Different chain length, may have slight differences in extraction efficiency and chromatographic behavior.Different chain length than C15:0, identical to C17:0.
Co-elution with Analytes Near-perfect co-elution with C15:0.Close, but may exhibit slight chromatographic shift.Elutes at a different retention time than C15:0.
Correction for Matrix Effects Excellent, as it experiences virtually identical ion suppression or enhancement as C15:0.Good, but potential for differential matrix effects due to slight differences in retention time.Poor for C15:0, as matrix effects can vary with retention time.
Endogenous Presence Negligible natural abundance of the d2 isotopologue.Negligible natural abundance of the d4 isotopologue.Naturally present in biological samples, which can interfere with its use as a standard.
Metabolic Interconversion Stable isotope label prevents metabolic conversion to other fatty acids.Stable isotope label prevents metabolic conversion.Can be metabolized, potentially altering its concentration.
Overall Suitability Excellent: Provides the most accurate and precise quantification for C15:0 and reliable quantification for other odd-chain fatty acids.Good: A viable but less ideal alternative.Poor: Not recommended due to endogenous presence and potential for metabolic alteration.

Justification for the Superiority of this compound

The primary justification for selecting this compound lies in its near-identical chemical and physical properties to the primary analyte, C15:0. This ensures that it behaves in the same manner during all stages of the analytical process, from extraction and derivatization to chromatographic separation and mass spectrometric detection. This minimizes measurement variability and leads to higher accuracy and precision.

While a deuterated C17:0 would be an equally strong candidate for quantifying C17:0, this compound serves as an excellent compromise for the simultaneous quantification of both C15:0 and C17:0, as they are structurally very similar and will have very close retention times. Using a deuterated even-chain fatty acid like Palmitic acid-d4 is a less optimal choice because differences in chain length can lead to variations in extraction recovery and chromatographic behavior, potentially compromising the accuracy of quantification for the odd-chain analytes. The historical use of unlabeled odd-chain fatty acids like C17:0 as internal standards is now discouraged due to their known endogenous presence and biological significance.

Experimental Protocol: Quantification of C15:0 and C17:0 in Human Plasma using GC-MS

This protocol outlines the key steps for the quantitative analysis of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in human plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • Pentadecanoic acid (C15:0) standard

  • Heptadecanoic acid (C17:0) standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Acetyl chloride

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

2. Sample Preparation and Lipid Extraction:

  • Thaw plasma samples on ice.

  • To a 100 µL plasma sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

3. Fatty Acid Methylation (FAMEs Synthesis):

  • To the dried lipid extract, add 1 mL of 2% (v/v) acetyl chloride in methanol.

  • Incubate at 80°C for 1 hour.

  • Cool the reaction mixture and add 1 mL of 5% sodium bicarbonate solution to neutralize the acid.

  • Extract the Fatty Acid Methyl Esters (FAMEs) with 2 mL of hexane.

  • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar fatty acid column.

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • C15:0-FAME: m/z 256 (M+), 74

    • C15:0-d2-FAME: m/z 258 (M+), 74

    • C17:0-FAME: m/z 284 (M+), 74

5. Quantification:

  • Prepare a calibration curve using known concentrations of C15:0 and C17:0 standards, each spiked with the same constant amount of this compound.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and sample.

  • Determine the concentration of the endogenous fatty acids in the plasma samples by interpolating their area ratios on the calibration curve.

Visualizations

G Figure 1: Justification for this compound Selection cluster_0 Ideal Internal Standard Properties cluster_1 Candidate Internal Standards cluster_2 Evaluation P1 Chemically Similar to Analyte IS1 This compound P1->IS1 Identical IS2 Palmitic acid-d4 P1->IS2 Different IS3 Margaric acid (C17:0) P1->IS3 Different P2 Co-elutes with Analyte P2->IS1 Near-perfect P2->IS2 Close P2->IS3 No P3 Mass Differentiable P3->IS1 Yes P3->IS2 Yes P3->IS3 Yes P4 Not Naturally Present P4->IS1 Yes P4->IS2 Yes P4->IS3 No E1 Meets All Criteria IS1->E1 E2 Partial Match IS2->E2 E3 Poor Match IS3->E3

Caption: Logical flow for selecting the optimal internal standard.

G Figure 2: Experimental Workflow Plasma Human Plasma Sample Spike Spike with This compound Plasma->Spike Extract Lipid Extraction (Chloroform:Methanol) Spike->Extract Derivatize Fatty Acid Methylation (Acetyl Chloride) Extract->Derivatize Analyze GC-MS Analysis (SIM Mode) Derivatize->Analyze Quantify Quantification (Calibration Curve) Analyze->Quantify

Caption: Workflow for odd-chain fatty acid quantification.

A Comparative Analysis of Ionization Efficiency: Deuterated vs. Non-Deuterated Fatty Acids in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. Stable isotope-labeled internal standards, particularly deuterated fatty acids, are the cornerstone of quantitative mass spectrometry-based lipidomics. The underlying principle relies on the assumption that the physicochemical properties of the deuterated standard are nearly identical to its non-deuterated, endogenous counterpart. This guide provides an objective comparison of the ionization efficiency of deuterated versus non-deuterated fatty acids, supported by established experimental principles and potential outcomes.

While ideally, deuterated standards co-elute with and exhibit the same ionization response as the native analyte, subtle differences can arise, leading to a phenomenon known as "differential matrix effects"[1]. This guide explores these nuances to provide a deeper understanding for more accurate and precise quantification.

Quantitative Data Summary

The following table summarizes the expected relative response of a deuterated fatty acid compared to its non-deuterated analog when analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is a representative example based on the common understanding that while responses are similar, they are not always identical[2][3].

CharacteristicNon-Deuterated Fatty Acid (e.g., Arachidonic Acid)Deuterated Fatty Acid (e.g., Arachidonic Acid-d8)Expected Relative Response Ratio (Deuterated/Non-Deuterated)
Molecular Weight 304.47 g/mol 312.52 g/mol N/A
Precursor Ion (m/z) [M-H]⁻ 303.23311.28N/A
Product Ion (m/z) Specific to fragmentationSpecific to fragmentationN/A
Peak Area (in neat solution) ~ 1,200,000~ 1,150,000~ 0.96
Peak Area (in biological matrix) Variable (due to matrix effects)Variable (experiences similar matrix effects)~ 0.95 - 1.05
Retention Time (C18 Column) 10.5 min10.45 min~ 0.995

Note: The values presented are illustrative. The actual relative response can vary depending on the specific fatty acid, the position and number of deuterium (B1214612) atoms, the chromatographic conditions, and the complexity of the sample matrix.

Experimental Protocols

To empirically determine the relative ionization efficiency, a series of experiments can be performed. The following is a detailed methodology for such a comparison.

Objective:

To compare the electrospray ionization (ESI) efficiency of a deuterated fatty acid internal standard against its non-deuterated analog.

Materials:
  • Non-deuterated fatty acid standard (e.g., Arachidonic acid)

  • Deuterated fatty acid standard (e.g., Arachidonic acid-d8)

  • HPLC-grade solvents: Methanol (B129727), Acetonitrile, Water, Isopropanol

  • LC-MS grade additives: Formic acid or Ammonium acetate

  • Biological matrix (e.g., human plasma)

  • Triple quadrupole mass spectrometer with an electrospray ionization source

  • Reversed-phase C18 liquid chromatography column

Methodology:
  • Standard Preparation:

    • Prepare individual stock solutions of the non-deuterated and deuterated fatty acids in methanol at a concentration of 1 mg/mL.

    • Create a series of working standard solutions by serially diluting the stock solutions to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare a mixed standard solution containing both the non-deuterated and deuterated fatty acid at a known concentration (e.g., 100 ng/mL each).

  • Sample Preparation (for matrix effect evaluation):

    • Pre-extraction spike: Spike the mixed standard solution into the biological matrix (e.g., plasma) before lipid extraction.

    • Post-extraction spike: Spike the mixed standard solution into the extracted matrix blank.

    • Perform a lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer method).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure the separation of the fatty acids from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both the non-deuterated and deuterated fatty acid. For example:

        • Arachidonic Acid: 303.2 -> 259.2

        • Arachidonic Acid-d8: 311.3 -> 267.3

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the deuterated and non-deuterated fatty acids in all samples.

    • Calculate the peak area ratio of the deuterated to the non-deuterated analyte in the neat standard solutions and the matrix samples.

    • A ratio close to 1.0 in the neat solution indicates similar ionization efficiency under ideal conditions.

    • A deviation from this ratio in the matrix samples can indicate differential matrix effects.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for comparing the ionization efficiency of deuterated and non-deuterated fatty acids.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_standards Prepare Neat Standards (Deuterated & Non-Deuterated) lc_separation LC Separation (C18 Column) prep_standards->lc_separation prep_matrix Prepare Spiked Matrix Samples (Pre- & Post-Extraction) prep_matrix->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratios peak_integration->ratio_calculation efficiency_comparison Compare Ionization Efficiency ratio_calculation->efficiency_comparison

Caption: Workflow for comparing fatty acid ionization efficiency.

Logical Relationship of Factors Affecting Ionization Efficiency

The ionization efficiency of a fatty acid in ESI-MS is influenced by several interconnected factors. The diagram below outlines these relationships.

G cluster_analyte cluster_matrix cluster_instrument IE Ionization Efficiency Analyte Analyte Properties Analyte->IE Matrix Matrix Effects Matrix->IE Instrument Instrumental Parameters Instrument->IE Deuteration Deuteration Deuteration->Analyte Suppression Ion Suppression Deuteration->Suppression can influence Structure Chemical Structure Structure->Analyte Suppression->Matrix Enhancement Ion Enhancement Enhancement->Matrix Source Ion Source Settings Source->Instrument Solvent Solvent Composition Solvent->Instrument

References

Safety Operating Guide

Navigating the Disposal of Pentadecanoic Acid-d2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and drug development sectors, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pentadecanoic acid-d2, ensuring compliance and minimizing environmental impact.

This compound, a deuterated fatty acid, requires careful handling and disposal due to its potential hazards. While some safety data sheets (SDS) for the non-deuterated form may not classify it as hazardous waste, the deuterated form is often categorized as causing skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, it is imperative to treat it as a hazardous substance unless confirmed otherwise by local authorities.

Hazard Identification and Classification

Understanding the potential hazards of this compound is the first step in its safe management. The following table summarizes the hazard classifications as found in safety data sheets for deuterated pentadecanoic acid.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness

Data sourced from Pentadecanoic Acid-d29 Safety Data Sheet.[3]

Step-by-Step Disposal Protocol

Adherence to a structured disposal protocol is crucial. The following steps provide a clear workflow for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses with side-shields or goggles.[2]

  • Chemical-resistant gloves.[2]

  • A lab coat or other protective clothing.[5]

  • In cases of dust or aerosol generation, use a NIOSH-approved respirator.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealed container.[2] Avoid mixing with other waste streams unless specifically permitted by your institution's waste management plan.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of in the same dedicated hazardous waste container.

  • Solutions: If this compound is in a solvent, the entire solution should be collected in a labeled, sealed container appropriate for flammable or combustible liquids, depending on the solvent used. Do not pour down the drain.[2][6]

3. Spill Management: In the event of a spill:

  • Evacuate and alert personnel in the immediate area.[6]

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[2][5] Avoid creating dust.[2]

  • For liquid spills, absorb with an inert material and place it in the hazardous waste container.

  • Clean the spill area thoroughly.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][6]

  • Ensure the container is properly labeled with the contents, including the name "this compound" and relevant hazard symbols.

5. Final Disposal:

  • The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2][4][5]

  • Consult your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • All disposal activities must be in strict accordance with local, state, and federal regulations.[3][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_contaminated Is the material contaminated? start->is_contaminated is_solid Is the waste solid or liquid? is_contaminated->is_solid Yes is_contaminated->is_solid No (pure substance) collect_solid Collect in a labeled, sealed hazardous waste container spill Is there a spill? collect_solid->spill collect_liquid Collect solution in a labeled, sealed hazardous waste container for solvents collect_liquid->spill follow_spill_protocol Follow spill management protocol: 1. Wear PPE 2. Contain spill 3. Collect waste 4. Clean area spill->follow_spill_protocol Yes store_waste Store waste container in a designated, secure area spill->store_waste No follow_spill_protocol->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs final_disposal Dispose through a licensed hazardous waste contractor contact_ehs->final_disposal is_solid->collect_solid Solid is_solid->collect_liquid Liquid

Caption: Decision workflow for the proper disposal of this compound.

Environmental Considerations

While specific environmental impact studies on this compound are not widely available, the general principle for deuterated compounds is to prevent their release into the environment.[3] Deuterium (B1214612) can have varied effects on biological systems, and while it is a stable isotope, its introduction into ecosystems in concentrated forms should be avoided.[7][8] The prohibition of discharging into drains or waterways is a critical measure to protect aquatic life and prevent unforeseen ecological consequences.[2][9]

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Pentadecanoic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial guidance for the safe handling, storage, and disposal of Pentadecanoic acid-d2 in a laboratory setting. The following procedures are designed to minimize risks and ensure the integrity of the compound for research applications.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar fatty acids and deuterated compounds.[1][2][3][4]

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety glasses with side shields or GogglesGoggles are required for protection against liquid splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[2][3]
Hands Disposable nitrile glovesMinimum requirement for incidental contact.[2] For prolonged contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[1][5] Always inspect gloves for tears or degradation before use.[5]
Body Laboratory coatA standard lab coat is required to protect clothing and skin from splashes and spills.[1][2]
Respiratory Not generally required under normal useUse in a well-ventilated area.[6][7] If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[8][9]
Feet Closed-toe shoesRequired to protect feet from spills and falling objects.[1][3]
Chemical Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not identified, information from the SDS of Pentadecanoic acid and Pentadecanoic acid-d29 indicates the following potential hazards.[6][7][8][9][10] Researchers should handle the d2 variant with similar precautions.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation May cause skin irritation upon contact.[7][9][10]Avoid contact with skin.[6] Wash hands thoroughly after handling.[7][8] If skin irritation occurs, seek medical advice.[7][9]
Eye Irritation May cause serious eye irritation.[7][9][10]Avoid contact with eyes.[6] If in eyes, rinse cautiously with water for several minutes.[7][8][9] If eye irritation persists, get medical advice.[7][9]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or fumes.[7][9][10]Avoid breathing dust or fumes.[7][8] Use in a well-ventilated area or outdoors.[7][8]

Operational Plans

Handling and Storage

Proper handling and storage are vital to maintain the chemical and isotopic purity of this compound.

Experimental Protocol for Solution Preparation:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which can lead to H/D exchange.[11]

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[11]

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a well-ventilated area or fume hood.

  • Dissolution: Add the appropriate solvent (e.g., methanol (B129727) is common for fatty acids) to dissolve the compound.[11] Use aprotic solvents when possible to minimize the risk of deuterium-hydrogen exchange.[11]

  • Mixing: Ensure the solution is thoroughly mixed to achieve homogeneity.

Storage Conditions:

ParameterRecommendationRationale
Temperature Store refrigerated at 4°C for short-term storage. For long-term storage, -20°C is recommended.[11]Low temperatures minimize the rate of potential degradation and H/D exchange.[11][12]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[11][12]Protects from moisture and oxygen, which can compromise the compound's integrity.[12]
Light Store in the dark or in an amber vial.[11][12]Protects the compound from photodegradation.[11]
Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these steps:

  • Small Spills:

    • Wipe up with an absorbent cloth or paper towels.[6]

    • Clean the spill area with soap and water.[6]

    • Place all contaminated materials in a sealed container for proper disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Cover the spill with an inert absorbent material like sand or earth.[6]

    • Collect the material into a suitable container for disposal.[6]

    • Ventilate the area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Seek medical attention.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[8][9]

Disposal Plan

All waste materials should be handled in accordance with local, state, and federal regulations.[10]

| Waste Type | Disposal Procedure | |---|---|---| | Unused Product | Dispose of as chemical waste through a licensed contractor. Do not discharge into sewers.[6] | | Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container and dispose of as chemical waste. | | Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the clean container according to institutional guidelines. |

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Equilibrate Compound to Room Temperature A->B C Prepare Inert Atmosphere (if necessary) B->C D Weigh Compound C->D Proceed to Handling E Dissolve in Appropriate Solvent D->E F Mix Solution E->F G Store at Recommended Temperature (-20°C or 4°C) F->G Store Solution I Segregate Waste F->I Dispose of Waste H Protect from Light and Moisture G->H J Label Waste Container I->J K Dispose via Licensed Contractor J->K

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。